3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride
Description
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Properties
IUPAC Name |
3-amino-3-(2-chlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLJSSPZXOXGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CCO)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673813 | |
| Record name | 3-Amino-3-(2-chlorophenyl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159826-18-2 | |
| Record name | 3-Amino-3-(2-chlorophenyl)propan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride" physical properties
An In-depth Technical Guide to the Physicochemical Characterization of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol Hydrochloride
Introduction
3-Amino-3-(2-chloro-phenyl)-propan-1-ol is a chiral amino alcohol derivative whose structure presents significant interest for synthetic and medicinal chemistry. As a building block, its utility in the development of novel compounds is contingent upon a thorough understanding of its fundamental physical and chemical properties.[1] The hydrochloride salt form is of particular importance, as it is often employed to enhance the stability and aqueous solubility of amine-containing molecules, facilitating their handling, formulation, and biological application.
This guide provides a comprehensive overview of the core physical properties of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of data points to explain the causality behind experimental choices and to provide actionable, self-validating protocols for its characterization. The focus is on establishing a robust physicochemical profile, a critical first step in any research or development pipeline.
Chemical Identity and Structure
A precise understanding of the molecule's identity is the foundation of all subsequent analysis. This section details the fundamental structural and identifying information for the target compound.
Nomenclature and Key Identifiers
-
Systematic (IUPAC) Name: 3-amino-3-(2-chlorophenyl)propan-1-ol hydrochloride
The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid. This conversion is a standard and crucial step for improving the compound's handling characteristics, particularly its solubility in polar solvents.
Molecular Structure and Rationale for Salt Formation
The structure consists of a propanol backbone with an amino group and a 2-chlorophenyl substituent at the C3 position. The presence of the amino group provides a site for protonation, readily forming the hydrochloride salt.
Caption: Protonation of the free base to form the hydrochloride salt.
Macroscopic and Thermal Properties
The observable physical state and thermal behavior are primary indicators of a compound's identity and purity.
Physical State and Appearance
The free base, 3-Amino-3-(2-chlorophenyl)propan-1-ol, is described as a pale-yellow to yellow-brown solid.[3] Amine hydrochloride salts are typically white to off-white crystalline solids. Any significant deviation from this expected appearance should prompt further purity analysis, as coloration may indicate the presence of impurities or degradation products.
Melting Point Analysis
The melting point is a critical, readily determined physical constant that provides a primary indication of purity. A sharp melting range is characteristic of a pure substance, whereas a broad range often signifies impurities, which depress and widen the melting range.
The choice of a capillary melting point apparatus (e.g., compliant with USP <741> standards) is based on its precision and the small sample quantity required. The rate of temperature ramp is critical; a slow ramp (1-2 °C/minute) near the expected melting point is necessary to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.
-
Sample Preparation: Ensure the sample is thoroughly dried under vacuum to remove any residual solvent. Grind the crystalline solid into a fine, uniform powder.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing ensures efficient and uniform heat transfer.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating ramp (10-15 °C/minute) to approach the approximate melting temperature.
-
Once within 20 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁ - T₂.
-
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Solubility Profile
Solubility is a key parameter for drug development, influencing everything from reaction conditions to bioavailability. The hydrochloride salt form is expected to confer significant aqueous solubility compared to the free base due to the ionic nature of the protonated amine.
A systematic approach to solubility testing across a panel of solvents with varying polarities provides a comprehensive profile. The choice of solvents (e.g., water, ethanol, DMSO, dichloromethane) reflects common media used in synthesis, purification, and biological assays. Equilibrium solubility is determined by allowing the system to reach saturation, ensuring the measured value is thermodynamically stable and not a reflection of a supersaturated, metastable state.
-
Setup: In separate vials, add an excess amount of the compound (e.g., 10-20 mg) to a fixed volume (e.g., 1 mL) of each test solvent.
-
Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a set period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is used to ensure continuous mixing.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Centrifuge the vials to pellet any remaining undissolved solid.
-
Analysis: Carefully extract a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve.
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.
Spectroscopic Characterization
Spectroscopic techniques provide unambiguous confirmation of the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the 2-chlorophenyl ring (typically in the 7.0-7.5 ppm range), the methine proton adjacent to the amino and phenyl groups, and the methylene protons of the propanol chain. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. Expected signals include those for the six carbons of the aromatic ring, and the three distinct carbons of the propanol backbone.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorption bands for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride include:
-
O-H Stretch: A broad band around 3300-3400 cm⁻¹ from the alcohol group.
-
N-H Stretch: A broad band in the 3000-3200 cm⁻¹ region, characteristic of the ammonium (R-NH₃⁺) salt.
-
C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1050-1200 cm⁻¹ region.
-
C-Cl Stretch: A signal in the 700-800 cm⁻¹ region.
The NIST spectral database for a related compound, 3-amino-1-propanol, shows characteristic broad O-H and N-H stretches, providing a reference for interpreting the spectrum of the title compound.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the molecular ion of the free base [M+H]⁺, corresponding to the protonated form of C₉H₁₂ClNO. Predicted collision cross section data for this ion and other adducts are available in databases like PubChemLite, which can aid in structural confirmation.[7]
Summary of Physicochemical Properties and Characterization Workflow
This section consolidates the physical property data and presents a logical workflow for the comprehensive characterization of a new batch of the compound.
Data Summary Table
| Property | Data for Free Base | Expected Data for Hydrochloride Salt |
| Molecular Formula | C₉H₁₂ClNO[2][3][5] | C₉H₁₃Cl₂NO |
| Molecular Weight | 185.65 g/mol [2][3] | 222.11 g/mol |
| CAS Number | 21464-51-7[2][3][4] | Not specifically assigned |
| Appearance | Pale-yellow to Yellow-brown Solid[3] | White to off-white crystalline solid |
| Melting Point | Not available | To be determined experimentally |
| Solubility | Low in aqueous media (predicted) | Enhanced solubility in polar solvents (e.g., water, ethanol) |
Comprehensive Characterization Workflow
The following workflow ensures that any new sample of the material is rigorously and systematically characterized for identity, purity, and consistency.
Caption: A logical workflow for the physicochemical characterization.
Conclusion
A comprehensive characterization of the physical properties of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is essential for its effective use in research and development. By employing the systematic workflows and validated protocols outlined in this guide—from basic visual and thermal analysis to advanced spectroscopic confirmation—researchers can ensure the identity, purity, and consistency of their material. This foundational dataset is indispensable for achieving reproducible results in synthesis, formulation, and biological evaluation, ultimately accelerating the path of discovery and development.
References
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PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3. Retrieved from [Link]
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AlchemyPharm. (n.d.). CAS 34839-13-9 | (S)-1-Amino-3-chloro-2-propanol hydrochloride. Retrieved from [Link]
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Lookchem. (n.d.). Cas 34839-13-9,(S)-1-Amino-3-chloro-2-propanol hydrochloride. Retrieved from [Link]
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PubChemLite. (n.d.). 3-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride (C9H12ClNO). Retrieved from [Link]
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SpectraBase. (n.d.). 3-Amino-1-propanol, hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 21464-51-7 | Product Name : 3-Amino-3-(2-chlorophenyl)propan-1-ol. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-amino-2-(3-chlorophenyl)propan-1-ol hydrochloride (C9H12ClNO). Retrieved from [Link]
- Google Patents. (n.d.). CN102952025B - Preparation method of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride.
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives.
- Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
-
Chem-Impex. (n.d.). (R)-3-Amino-3-phenyl-1-propanol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection. Retrieved from [Link]
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- 2. 3-Amino-3-(2-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 68208-26-4 CAS MSDS (3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1-Propanol, 3-amino- [webbook.nist.gov]
- 7. PubChemLite - 3-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride (C9H12ClNO) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 3-Amino-3-(2-chloro-phenyl)-propan-1-ol Hydrochloride: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride, a chiral amino alcohol with significant potential in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's chemical structure, synthesis, analytical characterization, and explores its putative pharmacological relevance based on structurally analogous compounds.
Introduction: The Significance of Substituted 3-Amino-3-arylpropan-1-ol Scaffolds
The 3-amino-3-arylpropan-1-ol framework is a privileged scaffold in medicinal chemistry. The presence of a chiral center, an aromatic ring, and both amino and hydroxyl functional groups provides a rich platform for designing molecules with diverse pharmacological activities.[1] These structural motifs are found in a variety of therapeutic agents, where they often play a crucial role in receptor binding and pharmacokinetic properties. The introduction of a chlorine atom on the phenyl ring, as in the case of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, can significantly modulate the compound's electronic and lipophilic properties, potentially leading to enhanced potency, selectivity, or improved metabolic stability.
Derivatives of this scaffold have been investigated for a range of applications, including as antidepressants and antimalarial agents.[2] The strategic combination of structural elements from known pharmacophores has led to the design of novel molecular hybrids with dual mechanisms of action, such as serotonin reuptake inhibition and 5-HT1A receptor modulation.[2]
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent.
| Property | Value | Source |
| CAS Number | 21464-51-7 | [3][4] |
| Molecular Formula | C₉H₁₂ClNO | [3][4] |
| Molecular Weight | 185.65 g/mol | [3][4] |
| Appearance | Pale-yellow to Yellow-brown Solid | [3] |
| Topological Polar Surface Area | 46.2 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
Structural Formula:
Caption: Generalized synthetic workflow for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride.
Protocol:
-
Mannich Reaction: 2-Chloroacetophenone, paraformaldehyde, and ammonium chloride are reacted in an alcoholic solvent (e.g., ethanol or isopropanol) in a sealed vessel with heating. The reaction progress is monitored by a suitable chromatographic technique (TLC or HPLC).
-
Isolation of the Mannich Base: After completion of the reaction, the solvent is concentrated, and the intermediate, 3-amino-1-(2-chlorophenyl)propan-1-one hydrochloride, is crystallized, filtered, and dried.
-
Reduction: The isolated Mannich base is dissolved in a suitable solvent (e.g., methanol or water) and reduced using a reducing agent such as sodium borohydride. The temperature is typically controlled during the addition of the reducing agent.
-
Work-up and Isolation of the Free Base: The reaction mixture is quenched, and the pH is adjusted to the alkaline range to liberate the free base. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and the solvent is evaporated to yield the crude 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.
-
Purification and Salt Formation: The crude product can be purified by recrystallization or column chromatography. The purified free base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt, which is then filtered and dried.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride. Due to the presence of a chiral center, chiral HPLC is imperative for separating and quantifying the enantiomers.
Chiral HPLC Method Development Considerations:
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., Chiralpak series) or zwitterionic CSPs (e.g., CHIRALPAK ZWIX) are often effective for the separation of amino alcohols and their derivatives. [5][6]* Mobile Phase: The choice of mobile phase is critical and often involves a combination of a non-polar solvent (e.g., hexane or heptane) with an alcohol (e.g., ethanol or isopropanol) for normal-phase chromatography, or a buffered aqueous-organic mixture for reversed-phase or polar organic mode chromatography. Additives such as trifluoroacetic acid (TFA) or diethylamine (DEA) may be required to improve peak shape and resolution.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to gain further structural information through fragmentation patterns.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH), amine (-NH₂), and the aromatic C-Cl bond.
Potential Pharmacological Activity and Mechanism of Action
While specific pharmacological data for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is not extensively available in the public domain, the activities of structurally related compounds provide valuable insights into its potential therapeutic applications.
Neurological and Psychiatric Disorders
Many 3-amino-3-arylpropan-1-ol derivatives have been investigated for their effects on the central nervous system. For instance, compounds with a similar scaffold have shown affinity for serotonin transporters (SERT) and 5-HT1A receptors. [2]A dual-action molecule that inhibits serotonin reuptake and modulates 5-HT1A receptors could potentially offer a more rapid onset of action and improved efficacy in the treatment of depression. [2]
Caption: Putative dual mechanism of action for antidepressant effects.
Anti-infective Properties
Interestingly, some 1-aryl-3-substituted propanol derivatives have demonstrated in vitro antimalarial activity against Plasmodium falciparum. [2]This suggests that the 3-amino-3-arylpropan-1-ol scaffold could be a starting point for the development of novel anti-infective agents.
Safety and Handling
As with any chemical compound intended for research and development, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Based on GHS classifications for the free base, the compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation. [4]
Conclusion and Future Directions
3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is a compound of significant interest due to its structural similarity to pharmacologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, grounded in the available scientific literature.
Future research should focus on:
-
Enantioselective Synthesis: Developing efficient methods for the stereoselective synthesis of the (R) and (S) enantiomers to enable the evaluation of their individual pharmacological profiles.
-
In-depth Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to elucidate the specific molecular targets and mechanism of action of each enantiomer.
-
Pharmacokinetic and Toxicological Evaluation: Determining the ADME (absorption, distribution, metabolism, and excretion) and toxicological profiles of the compound to assess its drug-likeness and safety.
By systematically addressing these areas, the full therapeutic potential of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride can be unlocked, potentially leading to the development of novel therapeutics for a range of diseases.
References
-
Mendoza, A., et al. (2009). SYNTHESIS OF NEW 1-ARYL-3-ARYLAMIN-PROPAN-1-OL DERIVATIVES AS ANTIMALARIAL AGENTS. ResearchGate. [Link]
-
PubChem. 3-Amino-3-(2-chlorophenyl)propan-1-ol. PubChem. [Link]
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Chiral Technologies. Direct Stereoselective Separations of Free Amino Acids on Quinine. Chiral Technologies. [Link]
-
ResearchGate. How to separate amino acid enantiomers? ResearchGate. [Link]
- Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
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A Technical Guide to 3-Amino-3-(2-chloro-phenyl)-propan-1-ol Hydrochloride: A Versatile Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical analysis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride (CAS No. 21464-51-7), a chiral amino alcohol with significant potential as a key building block in medicinal chemistry and pharmaceutical development. As a Senior Application Scientist, this guide moves beyond simple data recitation to explain the causality behind experimental choices and to frame the compound's utility within the broader context of drug design and synthesis.
Core Molecular Profile and Physicochemical Properties
3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is a substituted aminopropanol derivative. The presence of a chlorine atom on the phenyl ring at the ortho position, combined with the chiral center at the C-3 carbon, makes it a structurally distinct and valuable synthon for creating complex molecular architectures.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 21464-51-7 | [1][2] |
| Molecular Formula | C₉H₁₂ClNO (Free Base) | [1][2] |
| Molecular Weight | 185.65 g/mol (Free Base) | [1][2] |
| Molecular Weight (HCl Salt) | 222.11 g/mol | [3] |
| IUPAC Name | 3-amino-3-(2-chlorophenyl)propan-1-ol | [1] |
| Appearance | Pale-yellow to yellow-brown solid | [2] |
| Topological Polar Surface Area | 46.2 Ų | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
The hydrochloride salt form is typically preferred in laboratory and developmental settings due to its increased stability and solubility in aqueous media compared to the free base.
Strategic Synthesis Pathway: A Rationale-Driven Protocol
The most common and industrially scalable approach involves a two-step process: a Mannich reaction followed by a stereoselective reduction.
Diagram: Proposed Synthesis Workflow
Caption: A logical two-step synthesis pathway for the target compound.
Experimental Protocol: Rationale and Step-by-Step Guide
Step 1: Synthesis of 3-Amino-1-(2-chlorophenyl)propan-1-one (Mannich Base)
-
Principle: The Mannich reaction is a cornerstone of organic synthesis for producing β-amino ketones. It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. Here, 2'-chloroacetophenone provides the acidic proton, paraformaldehyde serves as the methylene bridge source, and an ammonia equivalent provides the amino group.
-
Methodology:
-
To a sealed reaction vessel, add 2'-chloroacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.2 eq) in a suitable alcoholic solvent such as ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid to maintain an acidic pH, which is crucial for the formation of the reactive Eschenmoser's salt intermediate from formaldehyde and the amine.
-
Heat the mixture to reflux (approx. 78°C for ethanol) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and then to 0-5°C to precipitate the hydrochloride salt of the Mannich base.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum.
-
Step 2: Reduction to 3-Amino-3-(2-chloro-phenyl)-propan-1-ol
-
Principle: The reduction of the ketone in the Mannich base to a secondary alcohol yields the final product. The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is a mild, selective, and cost-effective choice for reducing ketones without affecting the aromatic chloride. For stereoselective synthesis (to obtain a specific enantiomer), asymmetric catalysts like those based on oxazaborolidine can be employed.[6]
-
Methodology (for racemic mixture):
-
Dissolve the 3-Amino-1-(2-chlorophenyl)propan-1-one hydrochloride from Step 1 in methanol or a water/methanol mixture.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C to control the exothermic reaction.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC/HPLC).
-
Quench the reaction by slowly adding acetone. Adjust the pH to ~9-10 with a base (e.g., NaOH solution) to obtain the free base.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To obtain the hydrochloride salt, dissolve the resulting free base oil/solid in a suitable solvent like isopropanol and add a stoichiometric amount of concentrated HCl or pass dry HCl gas through the solution.
-
The final product will precipitate and can be collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.
-
Applications in Drug Development: A Strategic Building Block
While direct pharmaceutical applications of this specific molecule are not widely documented, its structure is highly analogous to key intermediates in major drug classes. Its value lies in its role as a versatile synthon.
-
Precursor for CNS-Active Agents: The 3-amino-3-phenylpropan-1-ol scaffold is central to several neurologically active drugs. For instance, atomoxetine and fluoxetine are potent selective norepinephrine and serotonin reuptake inhibitors, respectively.[6] The 2-chloro substitution on the phenyl ring of the title compound offers a unique electronic and steric profile that can be exploited by medicinal chemists to modulate target binding, selectivity, and pharmacokinetic properties (ADME).
-
Chiral Intermediate: As a chiral molecule, 3-Amino-3-(2-chloro-phenyl)-propan-1-ol can be resolved into its individual (R) and (S) enantiomers. This is critical in modern drug development, where single-enantiomer drugs are preferred to minimize off-target effects and improve therapeutic indices.[7] The resolved enantiomers can serve as starting materials for asymmetric synthesis.
Diagram: Structure-Activity Relationship (SAR) Hypothesis
Caption: Hypothetical SAR illustrating how modifications influence biological activity.
Analytical Characterization and Quality Control
A self-validating protocol requires rigorous analytical confirmation of the synthesized compound's identity, purity, and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all protons and their connectivity. Key signals would include the aromatic protons (with splitting patterns indicative of ortho-substitution), the diastereotopic methylene protons, the methine proton adjacent to the amino group, and exchangeable protons from -OH and -NH₂/-NH₃⁺ groups.
-
¹³C NMR: Will show the correct number of carbon signals, including the characteristic shifts for the chlorine-bearing aromatic carbon and the carbinol carbon.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would confirm the molecular weight of the parent ion ([M+H]⁺ for the free base). The isotopic pattern from the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) would provide definitive evidence of its presence.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method (e.g., C18 column with a mobile phase of acetonitrile/water with TFA or formic acid) is essential for determining the purity of the compound and for monitoring reaction progress. Chiral HPLC can be used to determine the enantiomeric excess (ee%) if an asymmetric synthesis was performed.
Safety, Handling, and Storage
Understanding the hazard profile is critical for safe laboratory practice.
GHS Hazard Classification[1]
-
Acute Toxicity, Oral (Warning): Harmful if swallowed (H302).
-
Acute Toxicity, Inhalation (Warning): Harmful if inhaled (H332).
-
Skin Corrosion/Irritation (Warning): Causes skin irritation (H315).
-
Serious Eye Damage/Irritation (Warning): Causes serious eye irritation (H319).
-
Specific Target Organ Toxicity, Single Exposure (Warning): May cause respiratory irritation (H335).
Handling and Storage Recommendations
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.[8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from strong oxidizing agents. Store locked up.[8]
Conclusion
3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is more than just a chemical compound; it is a strategic tool for the discerning medicinal chemist. While not an end product itself, its value as a versatile, chiral intermediate is significant. Its unique substitution pattern offers a pathway to novel chemical entities with potentially modulated pharmacological profiles, particularly in the realm of CNS disorders. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to synthesize, purify, and characterize this compound, thereby enabling its effective integration into advanced drug discovery programs.
References
-
PubChem. 3-Amino-3-(2-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]
- Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
-
PubChemLite. 3-amino-2-(2-chlorophenyl)propan-1-ol hydrochloride. [Link]
- Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
- Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
Sources
- 1. 3-Amino-3-(2-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. scbt.com [scbt.com]
- 4. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 5. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 6. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. fishersci.com [fishersci.com]
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- 10. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the hypothesized mechanism of action for the compound 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride. In the absence of direct pharmacological studies on this specific molecule, this document synthesizes information from structurally analogous compounds, primarily the centrally acting antitussive agent Chlophedianol, to propose a putative mechanism. It is hypothesized that 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride acts as a modulator of neuronal activity within the central nervous system, likely targeting the cough center in the medulla oblongata. This guide will explore the potential molecular interactions and signaling pathways, present hypothetical experimental protocols for validation, and provide a framework for future research into this and similar chemical entities.
Introduction and Chemical Identity
3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is a small molecule with the chemical formula C₉H₁₂ClNO·HCl. Its structure features a chlorophenyl group attached to a propanolamine backbone, suggesting potential bioactivity within the central nervous system (CNS). While this compound is available from various chemical suppliers, a review of the scientific literature reveals a notable absence of published pharmacological data or mechanistic studies.
| Identifier | Value |
| IUPAC Name | 3-amino-3-(2-chlorophenyl)propan-1-ol hydrochloride |
| CAS Number | 21464-51-7 |
| Molecular Formula | C₉H₁₃Cl₂NO |
| Molecular Weight | 222.11 g/mol |
| Structure | A 2-chlorophenyl group and an amino group attached to a propan-1-ol chain. |
The Chlophedianol Analogy: A Foundation for a Hypothesized Mechanism
The most compelling lead for understanding the potential mechanism of action of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride comes from its structural similarity to Chlophedianol, a known centrally acting antitussive. Chlophedianol, with the IUPAC name 1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropan-1-ol, shares the core chlorophenyl-propanolamine scaffold.
The established mechanism of Chlophedianol involves the suppression of the cough reflex through a direct action on the cough center located in the medulla oblongata of the brainstem.[1][2][3] While the precise molecular targets are not fully elucidated, it is believed to exert its effects through the modulation of neurotransmitter systems.[1] Additionally, Chlophedianol exhibits mild local anesthetic and antihistaminic properties.[3]
Based on this structural analogy, it is hypothesized that 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride also functions as a centrally acting agent, primarily targeting the medullary cough center to exert an antitussive effect.
Proposed Mechanism of Action
The proposed mechanism of action for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is multifaceted, likely involving both central and peripheral effects.
Central Nervous System Modulation
The primary hypothesized action is the depression of the cough reflex arc at its central processing unit in the medulla. This is likely achieved through the modulation of inhibitory neurotransmission. One plausible, though unconfirmed, mechanism is the enhancement of the gamma-aminobutyric acid (GABA) system.[1] An increase in GABAergic tone would lead to hyperpolarization of neurons within the cough center, reducing their excitability and dampening the efferent signals that trigger coughing.
The structural differences between the topic compound and Chlophedianol—specifically the presence of a primary amine versus a dimethylamino group and the absence of a second phenyl group—may influence potency and receptor affinity. The primary amine in 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride could potentially interact differently with target receptors compared to the tertiary amine of Chlophedianol.
Caption: Hypothesized CNS signaling pathway.
Peripheral Effects
Similar to Chlophedianol, 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride may possess local anesthetic properties. This action would involve the blockade of voltage-gated sodium channels in peripheral nerve endings in the respiratory tract. By preventing the initiation and propagation of action potentials from irritant receptors, the compound could reduce the afferent signals that trigger the cough reflex.
Structure-Activity Relationship Considerations
The key structural motifs of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride and their potential contributions to its hypothesized activity are:
-
2-Chlorophenyl Group: The presence and position of the chlorine atom on the phenyl ring are likely crucial for activity. This lipophilic group may enhance the compound's ability to cross the blood-brain barrier and could be involved in binding to the active site of its molecular target.
-
Propanolamine Backbone: This flexible chain provides the correct spatial orientation for the functional groups to interact with their respective binding sites.
-
Primary Amino Group: The basicity of the amino group is important for its interaction with acidic residues in a binding pocket. As a primary amine, it has the potential for more extensive hydrogen bonding compared to a tertiary amine.
-
Hydroxyl Group: The hydroxyl group can also participate in hydrogen bonding, further anchoring the molecule to its target.
Proposed Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
-
Receptor Binding Assays:
-
Prepare membrane fractions from tissues known to express a variety of CNS receptors (e.g., GABA-A, opioid, sigma receptors).
-
Incubate the membrane fractions with radiolabeled ligands for these receptors in the presence of varying concentrations of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the compound for each receptor.
-
-
Electrophysiology (Patch-Clamp):
-
Culture primary neurons or a suitable neuronal cell line.
-
Perform whole-cell patch-clamp recordings to measure ion channel activity.
-
Apply 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride to the cells and observe its effects on GABA-A receptor-mediated currents and voltage-gated sodium channels.
-
Caption: In vitro experimental workflow.
In Vivo Studies
-
Animal Models of Cough:
-
Utilize a guinea pig model of citric acid-induced cough.
-
Administer 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride at various doses via oral or intraperitoneal routes.
-
Expose the animals to a citric acid aerosol and quantify the number of coughs.
-
Compare the antitussive effect to a vehicle control and a positive control (e.g., codeine or Chlophedianol).
-
-
Neuropharmacological Profiling:
-
Assess the compound's effects on locomotor activity, motor coordination (rotarod test), and body temperature to identify potential CNS side effects.
-
Conduct microdialysis studies in the brainstem of anesthetized animals to measure changes in GABA levels following compound administration.
-
Conclusion
While direct experimental evidence is currently lacking, the structural similarity of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride to the established antitussive Chlophedianol provides a strong basis for a hypothesized mechanism of action. It is proposed that this compound acts as a centrally acting cough suppressant by modulating neuronal activity in the medullary cough center, possibly through the enhancement of GABAergic neurotransmission. Further preclinical studies, as outlined in this guide, are essential to validate this hypothesis and fully elucidate the pharmacological profile of this compound. The insights gained from such research could pave the way for the development of novel therapeutic agents for the management of cough and other neurological conditions.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Chlophedianol Hydrochloride? Retrieved from [Link]
-
PubChem. (n.d.). Chlophedianol. National Center for Biotechnology Information. Retrieved from [Link]
-
Grokipedia. (n.d.). Clofedanol. Retrieved from [Link]
Sources
A Spectroscopic Guide to 3-Amino-3-(2-chloro-phenyl)-propan-1-ol Hydrochloride: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is a synthetic organic compound with potential applications in pharmaceutical research and development. Its chemical structure, featuring a chiral center, a primary amine, a primary alcohol, and a substituted aromatic ring, suggests a diverse range of chemical and biological activities. A thorough understanding of its molecular structure is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for its characterization.
This in-depth technical guide provides a predictive analysis of the spectral data for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride. In the absence of comprehensive published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopy and data from analogous structures to present a robust theoretical framework for its spectral interpretation. This approach not only offers a valuable reference for researchers working with this compound but also serves as an educational tool for understanding the spectroscopic properties of complex organic molecules.
Molecular Structure and Predicted Spectroscopic Overview
The structure of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is presented below. The hydrochloride salt form means the primary amine will be protonated (-NH3+).
Caption: Structure of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride.
The following sections will detail the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would exhibit distinct signals for the aromatic, methine, and methylene protons.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 - 7.6 | Multiplet | 4H | Aromatic protons (Ar-H) |
| ~4.5 - 4.8 | Multiplet | 1H | Methine proton (CH-NH₃⁺) |
| ~3.5 - 3.7 | Multiplet | 2H | Methylene protons (CH₂-OH) |
| ~2.0 - 2.3 | Multiplet | 2H | Methylene protons (CH₂-CH) |
| Exchangeable | Broad Singlet | 3H | Amine protons (-NH₃⁺) |
| Exchangeable | Broad Singlet | 1H | Hydroxyl proton (-OH) |
Interpretation and Rationale:
-
Aromatic Protons (δ ~7.3 - 7.6 ppm): The four protons on the 2-chlorophenyl ring are expected to appear in the aromatic region. Due to the electron-withdrawing nature of the chlorine atom and the aminopropanol substituent, these protons will be deshielded and will likely appear as a complex multiplet due to spin-spin coupling between them.
-
Methine Proton (δ ~4.5 - 4.8 ppm): The proton on the carbon attached to both the aromatic ring and the protonated amine (CH-NH₃⁺) is significantly deshielded. The electronegativity of the nitrogen and the anisotropic effect of the aromatic ring contribute to this downfield shift. It is expected to be a multiplet due to coupling with the adjacent methylene protons.
-
Methylene Protons (CH₂-OH, δ ~3.5 - 3.7 ppm): The methylene group adjacent to the hydroxyl group is deshielded by the electronegative oxygen atom. These protons will likely appear as a multiplet due to coupling with the neighboring methylene group.
-
Methylene Protons (CH₂-CH, δ ~2.0 - 2.3 ppm): This methylene group is adjacent to the chiral center. The two protons are diastereotopic and may exhibit different chemical shifts, leading to a more complex multiplet.
-
Exchangeable Protons (-NH₃⁺ and -OH): The protons of the ammonium and hydroxyl groups are acidic and will readily exchange with deuterium from the solvent (if D₂O is used), causing their signals to disappear. In a non-deuterated protic solvent like DMSO-d₆, they would appear as broad singlets. The chemical shift of these protons is highly dependent on concentration and temperature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~135 - 140 | Aromatic Carbon (C-Cl) |
| ~125 - 132 | Aromatic Carbons (Ar-C) |
| ~58 - 62 | Methylene Carbon (CH₂-OH) |
| ~50 - 55 | Methine Carbon (CH-NH₃⁺) |
| ~35 - 40 | Methylene Carbon (CH₂-CH) |
Interpretation and Rationale:
-
Aromatic Carbons (δ ~125 - 140 ppm): The six carbons of the 2-chlorophenyl ring will resonate in the downfield region typical for aromatic carbons. The carbon atom directly bonded to the chlorine atom (C-Cl) is expected to be the most deshielded.
-
Methylene Carbon (CH₂-OH, δ ~58 - 62 ppm): The carbon atom bonded to the hydroxyl group is deshielded due to the electronegativity of the oxygen atom.
-
Methine Carbon (CH-NH₃⁺, δ ~50 - 55 ppm): The carbon atom of the chiral center, bonded to the protonated amine and the aromatic ring, will appear in this region.
-
Methylene Carbon (CH₂-CH, δ ~35 - 40 ppm): This is the most upfield of the aliphatic carbons, being further from the electronegative heteroatoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200 - 3500 (broad) | O-H stretch | Alcohol (-OH) |
| ~2800 - 3100 (broad) | N-H stretch | Ammonium (-NH₃⁺) |
| ~2850 - 3000 | C-H stretch | Aliphatic (CH, CH₂) |
| ~1500 - 1600 | N-H bend | Ammonium (-NH₃⁺) |
| ~1450 - 1600 | C=C stretch | Aromatic Ring |
| ~1000 - 1250 | C-O stretch | Primary Alcohol |
| ~1000 - 1200 | C-N stretch | Amine |
| ~750 - 780 | C-Cl stretch | Aryl Chloride |
Interpretation and Rationale:
-
O-H and N-H Stretching: A broad absorption band is expected in the 3200-3500 cm⁻¹ region due to the O-H stretching of the alcohol, likely overlapping with the N-H stretching vibrations of the ammonium group. Hydrogen bonding will contribute to the broadening of these peaks.
-
C-H Stretching: Absorptions for aliphatic C-H stretching will appear just below 3000 cm⁻¹.
-
N-H Bending: The bending vibration for the ammonium group is expected around 1500-1600 cm⁻¹.
-
C=C Stretching: The aromatic ring will show characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
-
C-O and C-N Stretching: The C-O stretch of the primary alcohol and the C-N stretch will appear in the fingerprint region between 1000 and 1250 cm⁻¹.
-
C-Cl Stretching: A moderate to strong absorption corresponding to the C-Cl bond of the aryl chloride is expected in the 750-780 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride, electrospray ionization (ESI) would be a suitable technique, and the protonated molecule [M+H]⁺ would be observed.
Predicted Fragmentation Pattern
The fragmentation of the protonated molecule would likely proceed through several key pathways:
Caption: Predicted major fragmentation pathways for protonated 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.
Interpretation and Rationale:
-
[M+H]⁺: The molecular ion peak corresponding to the protonated free base (C₉H₁₂ClNO + H⁺) would be observed.
-
Loss of Water ([M+H - H₂O]⁺): A common fragmentation pathway for alcohols is the loss of a water molecule.
-
Loss of Ammonia ([M+H - NH₃]⁺): The loss of ammonia from the protonated amine is another highly probable fragmentation.
-
Benzylic Cleavage: Cleavage of the bond between the chiral carbon and the adjacent methylene carbon is favorable due to the formation of a stable benzylic carbocation. This would result in a fragment corresponding to the 2-chlorobenzylaminium ion or a related structure.
Experimental Protocols: A Self-Validating System
To obtain experimental data that validates these predictions, the following methodologies are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, for a solid sample, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition: Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS). Acquire the mass spectrum in positive ion mode. For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Conclusion
This guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride. By understanding the expected spectral features, researchers can more efficiently and accurately characterize this compound, thereby accelerating their research and development efforts. The provided protocols offer a framework for obtaining high-quality experimental data to confirm these theoretical predictions.
References
Due to the predictive nature of this guide, direct references for the spectral data of the specific target molecule are not available. The following references provide the foundational principles and data for analogous structures used in this analysis.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
"3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride" solubility profile
An In-Depth Technical Guide: The Solubility Profile of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol Hydrochloride
Abstract: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability and therapeutic efficacy.[1][2] This is particularly true for orally administered drugs, where dissolution is often the rate-limiting step for absorption.[1] This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride, a molecule whose structure suggests a strong dependence on pH. As a hydrochloride salt of a primary amine, this compound is expected to exhibit significantly higher aqueous solubility in acidic environments. This document is intended for researchers, formulation scientists, and drug development professionals, offering both the theoretical underpinnings and detailed experimental protocols necessary to generate a robust and reliable solubility profile. We will explore the causal relationships between pH, ionization state, and solubility, detail the gold-standard shake-flask methodology, and provide a framework for interpreting the resulting data for applications such as Biopharmaceutics Classification System (BCS) assessment.
Part 1: Molecular Identity and Physicochemical Context
A thorough understanding of the molecule's structure is foundational to predicting and interpreting its solubility behavior.
Chemical Identity
3-Amino-3-(2-chloro-phenyl)-propan-1-ol is a chiral molecule featuring a primary amine, a hydroxyl group, and a chlorinated phenyl ring. The hydrochloride salt is synthesized to leverage the basicity of the primary amine, thereby enhancing its aqueous solubility and stability compared to the free base.[3]
| Property | Value | Source |
| Chemical Name | 3-Amino-3-(2-chlorophenyl)propan-1-ol hydrochloride | - |
| Free Base Formula | C₉H₁₂ClNO | [4][5] |
| Free Base MW | 185.65 g/mol | [4][5] |
| Hydrochloride Salt Formula | C₉H₁₃Cl₂NO | Calculated |
| Hydrochloride Salt MW | 222.11 g/mol | Calculated |
| Free Base CAS No. | 21464-51-7 | [4][5] |
| Appearance (Predicted) | White to off-white solid | [5][6] |
The Rationale for Salt Formation
The selection of a salt form is one of the most critical decisions in early drug development. For a weakly basic compound like 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, forming a hydrochloride salt serves several key purposes:
-
Enhanced Aqueous Solubility: The protonation of the basic amine group creates a charged species (R-NH₃⁺), which is significantly more polar and thus more readily solvated by water molecules than the neutral free base (R-NH₂).
-
Improved Stability: Salt forms are often more crystalline and less hygroscopic than their corresponding free bases, leading to better chemical and physical stability.
-
Predictable pH Environment: When dissolved in neutral water, the salt of a weak base and a strong acid will create a mildly acidic solution, which can aid in maintaining the drug in its more soluble, ionized form.
Part 2: Theoretical Principles Governing Solubility
The solubility of this compound is not a single value but a profile that is highly dependent on the properties of the solution, most notably pH.
The Critical Role of pH and Ionization
As the hydrochloride salt of a weak base, the compound's solubility is dictated by the equilibrium between its ionized (conjugate acid) and non-ionized (free base) forms. This relationship is governed by the pKa of the conjugate acid.
The equilibrium in an aqueous solution can be represented as:
R-NH₃⁺Cl⁻ (solid) ⇌ R-NH₃⁺ (dissolved) + Cl⁻ ⇌ R-NH₂ (dissolved) + H⁺ + Cl⁻
-
At low pH (pH < pKa): The equilibrium shifts to the left. The predominant species is the protonated, ionized form (R-NH₃⁺), which is highly water-soluble.
-
At high pH (pH > pKa): The equilibrium shifts to the right. The molecule deprotonates to form the neutral free base (R-NH₂), which is typically much less soluble and may precipitate out of solution.[7][8][9]
The following diagram illustrates this fundamental relationship.
Caption: Relationship between pH, ionization state, and solubility for a weak base.
Part 3: Experimental Design for Solubility Profiling
A robust experimental design is crucial for generating reliable and reproducible data. The gold-standard approach for determining thermodynamic equilibrium solubility is the shake-flask method.[8][10]
Objective and Scope
The primary objective is to determine the equilibrium solubility of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride across the physiologically relevant pH range of 1.2 to 6.8, as recommended by regulatory bodies like the WHO for BCS classification.[11] The study will also assess solubility in select organic solvents relevant to formulation.
Materials and Reagents
-
API: 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride (purity >99%).
-
Aqueous Buffers: Buffers should be prepared according to pharmacopeial standards (e.g., USP) to cover the target pH range (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 6.8 phosphate).[11]
-
Organic Solvents: A selection of pharmaceutically relevant solvents with varying polarities (e.g., Ethanol, Propylene Glycol, PEG 400).[12]
-
Analytical Reagents: HPLC-grade acetonitrile, water, and an appropriate buffer for the mobile phase.
Overall Experimental Workflow
The process involves systematically measuring the saturation concentration of the API in various media at a constant temperature until equilibrium is achieved.
Caption: Shake-flask method workflow for solubility determination.
Part 4: Detailed Experimental Protocols
Adherence to a detailed protocol is essential for ensuring the trustworthiness and validity of the results.
Protocol: Aqueous pH-Solubility Profile
This protocol is adapted from the WHO guidelines for BCS solubility determination.[11]
-
Preparation: Add an excess amount of the API (e.g., 10-20 mg, enough to ensure solid remains after equilibration) to triplicate glass vials for each pH condition (pH 1.2, 4.5, 6.8).
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the respective temperature-equilibrated buffer to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or tumbling incubator set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance).[11] Agitate for a predetermined time (e.g., 48 hours). The time to reach equilibrium should be established in a preliminary experiment by sampling at various time points (e.g., 4, 8, 24, 48, 72 hours) until the concentration plateaus.[11]
-
Phase Separation: After equilibration, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant, taking care not to disturb the solid pellet.
-
Filtration: Immediately filter the supernatant through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean HPLC vial. This step is critical to remove any remaining particulates that would falsely elevate the measured concentration.
-
Analysis: Analyze the filtrate for API concentration using a validated HPLC-UV method. Dilute the sample with the mobile phase as necessary to fall within the linear range of the calibration curve.
Protocol: Analytical Method (HPLC-UV)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer set to the wavelength of maximum absorbance (λmax) for the compound.
-
Calibration: Prepare a series of calibration standards of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area versus concentration and confirm linearity (R² > 0.999).
Part 5: Data Analysis and Interpretation
The raw data from the HPLC analysis must be processed to provide meaningful insights into the drug's behavior.
Data Presentation
Results should be summarized in a clear, tabular format.
Table 1: pH-Solubility Profile of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol HCl at 37 °C
| pH of Medium | Mean Solubility (mg/mL) | Std. Deviation | Molar Solubility (mol/L) |
| 1.2 | [Experimental Value] | [Value] | [Calculated Value] |
| 4.5 | [Experimental Value] | [Value] | [Calculated Value] |
| 6.8 | [Experimental Value] | [Value] | [Calculated Value] |
Biopharmaceutics Classification System (BCS) Implications
The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability. The solubility class is determined by the dose/solubility volume (DSV).[11]
-
Identify Lowest Solubility: From Table 1, identify the lowest measured solubility (S_min) across the pH 1.2-6.8 range.
-
Determine Highest Dose: Identify the highest single therapeutic dose (in mg) of the drug.
-
Calculate DSV: Use the following formula: DSV (mL) = Highest Dose (mg) / S_min (mg/mL)
An API is considered "Highly Soluble" (BCS Class 1 or 3) if the DSV is ≤ 250 mL.[11] This means the highest therapeutic dose can dissolve in 250 mL or less of aqueous media over the physiological pH range. If the DSV is > 250 mL, the API is considered "Poorly Soluble" (BCS Class 2 or 4) . This classification is fundamental for guiding formulation strategies and assessing the potential for biowaivers.
Part 6: Conclusion
Characterizing the solubility profile of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is a cornerstone of its preclinical and formulation development. As a hydrochloride salt of a weak base, its solubility is fundamentally linked to the pH of its environment. The experimental framework detailed in this guide, centered on the robust shake-flask method and quantitative HPLC analysis, provides the necessary tools to accurately define this relationship. The resulting pH-solubility profile is not merely academic data; it directly informs critical development decisions, including the selection of an appropriate dosage form, the prediction of in vivo dissolution behavior, and the strategic classification of the compound within the Biopharmaceutics Classification System.
References
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Solvent selection for pharmaceuticals - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Drug Solubility - International Journal of Research in Engineering and Science. (2021). Retrieved January 19, 2026, from [Link]
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Key Considerations for Selecting Solvents in Drug Manufacturing - Purosolv. (2025). Retrieved January 19, 2026, from [Link]
-
Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (2020). Retrieved January 19, 2026, from [Link]
-
3-amino-2-(3-chlorophenyl)propan-1-ol hydrochloride (C9H12ClNO) - PubChemLite. (n.d.). Retrieved January 19, 2026, from [Link]
-
3-Amino-3-(2-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039436 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API) - CORE. (n.d.). Retrieved January 19, 2026, from [Link]
-
Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.). Retrieved January 19, 2026, from [Link]
-
Annex 4 - World Health Organization (WHO). (n.d.). Retrieved January 19, 2026, from [Link]
-
Ph and Solubility of Drugs - YouTube. (2017). Retrieved January 19, 2026, from [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 19, 2026, from [Link]
-
(PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. (2025). Retrieved January 19, 2026, from [Link]
-
16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019). Retrieved January 19, 2026, from [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). Retrieved January 19, 2026, from [Link]
-
Impact of pH modifiers and drug exposure on the solubility of pharmaceutical products commonly administered through water delivery systems | Request PDF - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]
-
pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed. (1985). Retrieved January 19, 2026, from [Link]
-
CAS No : 21464-51-7 | Product Name : 3-Amino-3-(2-chlorophenyl)propan-1-ol. (n.d.). Retrieved January 19, 2026, from [Link]
-
3-Amino-1-propanol - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to 3-Amino-3-(2-chloro-phenyl)-propan-1-ol: Discovery and Synthesis
Introduction: Unveiling a Potential Therapeutic Scaffold
In the vast landscape of medicinal chemistry, the exploration of novel molecular scaffolds that can interact with biological targets in unique and effective ways is a constant pursuit. The 3-amino-3-arylpropan-1-ol framework represents one such scaffold that has garnered interest for its potential applications in treating a range of central nervous system (CNS) disorders. This in-depth technical guide focuses on a specific, yet significant, member of this class: 3-Amino-3-(2-chloro-phenyl)-propan-1-ol . We will delve into its discovery, the key inventive steps that brought it to light, and provide a detailed examination of its synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's origins and chemical landscape.
The Genesis of a New Class: A Historical Perspective
The story of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol is intrinsically linked to the broader exploration of 3-amino-3-arylpropan-1-ol derivatives as potential therapeutic agents. The foundational work in this area appears to have been conducted by the German pharmaceutical company Goedecke AG . Goedecke, a company with a rich history in pharmaceutical innovation, was later acquired by Warner-Lambert and subsequently became part of the Pfizer global research and development network[1]. This corporate lineage places the discovery of this class of compounds within a well-established framework of pharmaceutical research.
The key inventive step that brought this class of molecules to the forefront was documented in the European patent EP1043306A2 . This patent, assigned to Goedecke AG, describes the synthesis and potential therapeutic applications of 3-amino-3-arylpropan-1-ol derivatives for a wide range of conditions, including CNS disorders, cardiovascular diseases, and urinary incontinence[2]. The inventors named in this patent are the key figures behind the initial development of this chemical series. While the patent covers a broad genus of compounds, it lays the essential groundwork for the synthesis and potential utility of molecules like 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.
Physicochemical Properties and Identification
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
| Property | Value | Source |
| IUPAC Name | 3-Amino-3-(2-chlorophenyl)propan-1-ol | N/A |
| CAS Number | 21464-51-7 | N/A |
| Molecular Formula | C₉H₁₂ClNO | N/A |
| Molecular Weight | 185.65 g/mol | N/A |
| Appearance | Typically a solid | N/A |
The hydrochloride salt of this compound is also commercially available under the CAS Number 1159826-18-2 . The presence of a chlorine atom on the phenyl ring is a key structural feature that influences its electronic properties and potential interactions with biological targets.
The Synthetic Pathway: A Step-by-Step Protocol
The synthesis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, as inferred from the general methods described in patent literature and common organic chemistry practices, follows a logical and reproducible pathway. The following protocol provides a detailed methodology for its preparation.
Retrosynthetic Analysis
A logical approach to understanding the synthesis is to work backward from the target molecule.
Caption: Retrosynthetic analysis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.
Experimental Protocol
This protocol is a representative synthesis based on established chemical transformations.
Step 1: Synthesis of (E)-1-Chloro-2-(2-nitrovinyl)benzene
-
Reaction Setup: To a solution of 2-chlorobenzaldehyde (1 equivalent) in a suitable solvent such as methanol, add nitromethane (1.1 equivalents) and a catalytic amount of a base like sodium hydroxide or ammonium acetate.
-
Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 3-(2-chlorophenyl)-3-nitropropanoate
-
Reaction Setup: Dissolve the (E)-1-chloro-2-(2-nitrovinyl)benzene (1 equivalent) from Step 1 in a suitable solvent like ethanol.
-
Michael Addition: Add diethyl malonate (1.5 equivalents) and a catalytic amount of a base such as sodium ethoxide.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture, neutralize with a dilute acid, and remove the solvent under reduced pressure. The residue is then taken up in an organic solvent and washed with water. The organic layer is dried and concentrated. The resulting crude product is then subjected to decarboxylation by heating in a suitable solvent with a catalytic amount of acid to yield the desired ethyl 3-(2-chlorophenyl)-3-nitropropanoate.
Step 3: Reduction of the Nitro Group and Ester to form 3-Amino-3-(2-chloro-phenyl)-propan-1-ol
-
Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the ethyl 3-(2-chlorophenyl)-3-nitropropanoate (1 equivalent) from Step 2 in a dry, inert solvent such as tetrahydrofuran (THF).
-
Reduction: Carefully add a strong reducing agent like lithium aluminum hydride (LiAlH₄) (excess, typically 3-4 equivalents) portion-wise at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup). Filter the resulting precipitate and wash it with THF. The filtrate is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 3-Amino-3-(2-chloro-phenyl)-propan-1-ol. Further purification can be achieved by crystallization or column chromatography.
Caption: Synthetic workflow for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.
Potential Applications and Future Directions
The patent literature suggests that 3-amino-3-arylpropan-1-ol derivatives, including the chlorinated phenyl variant, have been investigated for their potential to modulate the activity of various CNS targets. The primary proposed applications are in the treatment of:
-
Depression and Anxiety: Many CNS-active drugs target neurotransmitter systems, and the 3-amino-3-arylpropan-1-ol scaffold may provide a novel pharmacophore for interacting with transporters or receptors involved in mood regulation.
-
Neuropathic Pain: The modulation of neuronal signaling pathways is a key strategy in the management of chronic pain.
-
Other CNS Disorders: The broad claims in the foundational patents suggest a wider therapeutic potential that warrants further investigation.
Future research in this area will likely focus on several key aspects:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the aryl ring, the amino group, and the propanol backbone to optimize potency, selectivity, and pharmacokinetic properties.
-
Target Identification and Mechanism of Action: Elucidating the specific biological targets of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol and its analogs to understand their therapeutic effects at a molecular level.
-
Enantioselective Synthesis: Developing efficient methods for the synthesis of single enantiomers, as it is common for the biological activity of chiral molecules to reside primarily in one enantiomer.
Conclusion
3-Amino-3-(2-chloro-phenyl)-propan-1-ol emerges from a focused effort in pharmaceutical research to develop novel CNS-active agents. Its discovery, rooted in the work of Goedecke AG, highlights the importance of systematic exploration of new chemical scaffolds. The synthetic pathways to this molecule are well-established, relying on classical organic reactions. While its full therapeutic potential is yet to be fully realized and published in peer-reviewed literature, the foundational patent and the broader interest in the 3-amino-3-arylpropan-1-ol class of compounds suggest that it remains a molecule of interest for researchers in drug discovery and development. This guide provides a solid foundation for any scientist looking to work with or further investigate this intriguing compound.
References
-
Goedecke (Unternehmen). In: Wikipedia. [Link]
- 3-amino-3-arylpropan-1-ol-derivates, their prepar
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Potential research applications of "3-Amino-3-(2-chloro-phenyl)-propan-1-ol"
An In-Depth Technical Guide to the Potential Research Applications of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Chiral Amino Alcohol
3-Amino-3-(2-chloro-phenyl)-propan-1-ol is a chiral amino alcohol with a unique structural architecture that suggests a wealth of untapped potential in various scientific domains. Its core structure features a 3-amino-propan-1-ol backbone, a common scaffold in many biologically active compounds. The presence of a phenyl ring substituted with a chlorine atom at the ortho position, and a chiral center at the C-3 position, further enhances its potential for specific biological interactions. While direct research on this specific molecule is limited, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its utility in neuropharmacology, antimicrobial research, and as a valuable building block in chiral synthesis. This guide will explore these potential applications, offering a scientifically grounded roadmap for researchers interested in investigating this promising compound.
Core Structural Features and Their Implications
-
Chiral Center: The stereochemistry of the C-3 carbon is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This chirality makes 3-Amino-3-(2-chloro-phenyl)-propan-1-ol a valuable candidate for the development of stereospecific therapeutics. Optically active 3-amino-1-phenylpropanol derivatives are crucial intermediates in the synthesis of various chiral drugs, including widely used antidepressants like Fluoxetine and Atomoxetine[1][2].
-
2-Chlorophenyl Group: The position of the chlorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its biological activity. For instance, the presence of a chlorine atom in the para position of similar phenyl alcohol amides has been shown to increase their anticonvulsant potency[3]. The ortho-substitution in the target compound presents an intriguing variation for structure-activity relationship (SAR) studies.
-
Amino Alcohol Backbone: This functional group arrangement is a well-established pharmacophore, capable of forming key hydrogen bonding interactions with biological targets such as receptors and enzymes.
Potential Research Application 1: Neuropharmacology and Central Nervous System (CNS) Disorders
The structural similarity of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol to known neuroactive compounds strongly suggests its potential as a modulator of CNS targets.
Scientific Rationale
Derivatives of 3-amino-3-phenyl-propan-1-ol are key intermediates in the synthesis of drugs targeting neurological disorders[4]. For example, 3-(methylamino)-1-phenylpropan-1-ol is a precursor to Atomoxetine, a norepinephrine reuptake inhibitor used for treating ADHD[1]. Furthermore, a homologous series of p-chlorophenyl alcohol amides have demonstrated significant anticonvulsant activity, potentially acting as GABA-B receptor antagonists[3]. This suggests that 3-Amino-3-(2-chloro-phenyl)-propan-1-ol could be a valuable scaffold for developing novel therapeutics for epilepsy, anxiety, and other neurological conditions.
Proposed Experimental Workflow
A systematic investigation into the neuropharmacological potential of this compound would involve a multi-tiered approach:
-
In Vitro Receptor Binding Assays: To identify potential molecular targets, the compound should be screened against a panel of CNS receptors and transporters, with a primary focus on:
-
GABA Receptors (A and B): To assess its potential as a GABA-B receptor antagonist, given the activity of similar chlorinated phenyl alcohol amides[3].
-
Neurotransmitter Transporters: Including those for norepinephrine (NET), serotonin (SERT), and dopamine (DAT), based on its structural relation to reuptake inhibitors[1].
-
-
In Vivo Behavioral Models: Promising in vitro results should be followed by in vivo studies in animal models to evaluate its therapeutic potential for:
-
Anticonvulsant Activity: Using models such as the pentylenetetrazol (PTZ)-induced seizure model.
-
Anxiolytic/Antidepressant Effects: Employing behavioral tests like the elevated plus-maze and forced swim test.
-
Logical Workflow for CNS Drug Discovery
Caption: CNS drug discovery workflow for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.
Potential Research Application 2: Antimicrobial Drug Discovery
The increasing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new anti-infective agents.
Scientific Rationale
N-{2-(4-chlorophenyl) acetyl} amino alcohols, which share the chlorophenyl and amino alcohol moieties, have been synthesized and shown to possess moderate antibacterial and antifungal activities[5][6]. These findings suggest that 3-Amino-3-(2-chloro-phenyl)-propan-1-ol could serve as a starting point for the development of new antimicrobial compounds. The lipophilic nature of the chlorophenyl group may facilitate the compound's ability to penetrate microbial cell membranes.
Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A standard method to assess the antimicrobial activity of the compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve a known weight of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in appropriate microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Example MIC Data Table
| Microorganism | Compound | MIC (µg/mL) |
| S. aureus (Gram-positive) | 3-Amino-3-(2-chloro-phenyl)-propan-1-ol | |
| E. coli (Gram-negative) | 3-Amino-3-(2-chloro-phenyl)-propan-1-ol | |
| C. albicans (Fungus) | 3-Amino-3-(2-chloro-phenyl)-propan-1-ol | |
| Control Antibiotic | Ciprofloxacin | |
| Control Antifungal | Fluconazole |
Potential Research Application 3: Chiral Synthesis and Medicinal Chemistry
Beyond its own potential bioactivity, 3-Amino-3-(2-chloro-phenyl)-propan-1-ol is a valuable chiral building block for the synthesis of more complex molecules.
Scientific Rationale
The enantiomerically pure form of related compounds like (R)-3-Amino-3-phenyl-1-propanol is a key intermediate in the synthesis of various pharmaceuticals[4]. Its unique stereochemistry is crucial for the efficacy and safety of the final drug products. Similarly, optically active 3-Amino-3-(2-chloro-phenyl)-propan-1-ol can be used to introduce a specific stereocenter into larger molecules, which is a critical aspect of modern drug design.
Synthetic Utility
-
Asymmetric Catalysis: The amino alcohol functionality can serve as a precursor for the synthesis of chiral ligands used in asymmetric catalysis, enhancing reaction selectivity and efficiency[4].
-
Scaffold for Library Synthesis: It can be used as a starting scaffold for the creation of a diverse library of compounds for high-throughput screening, by modifying the amino and hydroxyl groups.
Workflow for Chiral Synthesis Application
Caption: Applications of enantiopure 3-Amino-3-(2-chloro-phenyl)-propan-1-ol in synthesis.
In-Silico and Preliminary Evaluation Workflow
Before embarking on extensive laboratory work, computational methods can provide valuable insights into the potential of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.
-
Molecular Docking: Perform docking studies to predict the binding affinity and mode of interaction of the compound with the 3D structures of potential protein targets (e.g., GABA-B receptor, neurotransmitter transporters, microbial enzymes). This can help prioritize experimental assays.
-
ADME/Tox Prediction: Use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of the molecule. This early assessment can identify potential liabilities and guide future chemical modifications.
Conclusion
While 3-Amino-3-(2-chloro-phenyl)-propan-1-ol remains a relatively unexplored molecule, a thorough analysis of its structural features and the biological activities of its analogs reveals a promising landscape of research opportunities. Its potential as a neuropharmacological agent, an antimicrobial candidate, and a versatile chiral building block warrants further investigation. The experimental and computational workflows outlined in this guide provide a solid framework for researchers to unlock the full potential of this intriguing compound and contribute to the advancement of medicinal chemistry and drug discovery.
References
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Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Venkateshappa, G., Kumar, P. R., & Krishna, K. (2020). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Venkateshappa, G., Kumar, P. R., & Krishna, K. (2020). SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. International Journal of Pharmaceutical Sciences and Drug Research, 12(1), 58-64. Retrieved January 19, 2026, from [Link]
-
Studies on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes: Synthesis, antimicrobial and antioxidant activity, SAR study, in-silico pharmacokinetics, toxicity, and molecular modeling. (n.d.). Dimensions. Retrieved January 19, 2026, from [Link]
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Venkateshappa, G., Kumar, P. R., & Krishna, K. (2020). Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived. International Journal of Pharmaceutical Sciences and Drug Research, 12(1), 58-64. Retrieved January 19, 2026, from [Link]
- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. (n.d.). Google Patents.
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An In-depth Technical Guide to 3-Amino-3-(2-chloro-phenyl)-propan-1-ol as a Synthetic Intermediate
This guide provides a comprehensive technical overview of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, a crucial intermediate in pharmaceutical synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's properties, synthesis methodologies, and its pivotal role in the creation of biologically active molecules, most notably Baclofen.
Introduction: The Strategic Importance of a Versatile Building Block
3-Amino-3-(2-chloro-phenyl)-propan-1-ol is a chiral amino alcohol that has garnered significant attention in medicinal chemistry. Its structure, featuring a phenyl ring substituted with a chlorine atom at the ortho position, a chiral center bearing an amino group, and a primary alcohol, makes it a versatile scaffold. This unique combination of functional groups allows for a wide range of chemical transformations, establishing it as a valuable precursor in multi-step synthetic pathways.
The primary application of this intermediate is in the synthesis of Baclofen, a gamma-aminobutyric acid (GABA) agonist used as a skeletal muscle relaxant to treat spasticity.[1] The precise stereochemistry and functional group arrangement of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol are critical for achieving the desired pharmacological activity in the final drug product. This guide will explore the synthesis of this key intermediate and its subsequent conversion, providing insights into the chemical logic that underpins these processes.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis.
Table 1: Core Properties of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO | [2][3] |
| Molecular Weight | 185.65 g/mol | [2][3] |
| CAS Number | 21464-51-7 | [2] |
| Appearance | Pale-yellow to Yellow-brown Solid | [2] |
| IUPAC Name | 3-amino-3-(2-chlorophenyl)propan-1-ol | [3] |
| Topological Polar Surface Area | 46.2 Ų | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
These properties influence the compound's solubility, reactivity, and appropriate handling procedures. The presence of both hydrogen bond donors (amine and hydroxyl groups) and an acceptor (chlorine atom) suggests moderate polarity and the potential for intermolecular interactions.
Synthesis Methodologies: A Strategic Approach
The synthesis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. While various synthetic routes have been explored, a common and effective strategy involves the reduction of a corresponding precursor.
Key Synthetic Precursors
The choice of starting material is a critical decision in any synthetic campaign. For 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, logical precursors include:
-
3-Amino-3-(2-chlorophenyl)propanoic acid: The carboxylic acid can be selectively reduced to the primary alcohol.
-
Nitro-analogs: A nitro group can be reduced to an amine, often concurrently with the reduction of another functional group.
The synthesis of these precursors often begins with simpler, commercially available starting materials like 2-chlorobenzaldehyde.
Illustrative Synthetic Workflow
A representative synthesis involves the reduction of a carboxylic acid or a related functional group. The following workflow illustrates a common conceptual pathway.
Caption: Conceptual workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol: Reduction of a Carboxylic Acid Precursor
This protocol outlines a generalized procedure for the reduction of 3-amino-3-(2-chlorophenyl)propanoic acid.
Materials:
-
3-Amino-3-(2-chlorophenyl)propanoic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
-
Addition of Precursor: The 3-amino-3-(2-chlorophenyl)propanoic acid, dissolved in anhydrous THF, is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition is controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours, or gently refluxed, until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water, while cooling in an ice bath.
-
Workup: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are concentrated under reduced pressure.
-
Extraction: The residue is dissolved in ethyl acetate and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.
Rationale for Choices:
-
Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. BH₃·THF is a milder alternative that can also achieve this transformation, often with higher selectivity.
-
Solvent: Anhydrous THF is used as it is an inert solvent that effectively solubilizes the borane complex and the organic substrate.
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial as LiAlH₄ reacts violently with water and moisture.
Application as a Key Intermediate in Baclofen Synthesis
The primary utility of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol is as a precursor to Baclofen. This transformation involves the oxidation of the primary alcohol to a carboxylic acid.
Caption: Conversion of the intermediate to Baclofen.
This oxidation step is a critical transformation. A variety of oxidizing agents can be employed, and the choice often depends on the desired scale, selectivity, and reaction conditions. For instance, Jones oxidation (using chromic acid) is effective but generates heavy metal waste. More modern and greener alternatives, such as TEMPO-catalyzed oxidations, are often preferred in industrial settings.
While the primary use is for Baclofen, the versatile structure of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol also makes it a valuable starting point for the synthesis of other biologically active molecules and chiral ligands.[4] Its chiral nature is particularly important, as the biological activity of many pharmaceuticals is dependent on their stereochemistry.[5]
Purification and Characterization
Ensuring the purity and confirming the identity of the synthesized intermediate are paramount for its use in subsequent steps.
Table 2: Analytical and Purification Techniques
| Technique | Purpose | Typical Observations |
| Thin Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | A single spot with a specific Rf value in a given solvent system. |
| Column Chromatography | Purification of the crude product. | Separation of the desired product from starting materials and byproducts. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. | Characteristic peaks corresponding to the protons and carbons in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the expected mass of the compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H, N-H, and C-Cl bonds. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric purity. | Separation of the R and S enantiomers, allowing for the quantification of enantiomeric excess.[6] |
Safety and Handling
3-Amino-3-(2-chloro-phenyl)-propan-1-ol is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[3] Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work should be performed in a well-ventilated fume hood.
Conclusion
3-Amino-3-(2-chloro-phenyl)-propan-1-ol stands out as a strategically important intermediate in the synthesis of pharmaceuticals, most notably Baclofen. Its synthesis, while requiring careful control, is achievable through established chemical transformations. A thorough understanding of its properties, synthetic routes, and analytical characterization is essential for any researcher or drug development professional working with this versatile chemical building block. The continued exploration of new synthetic methods and applications for this compound will undoubtedly contribute to the advancement of medicinal chemistry.
References
-
PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propan-1-ol. Retrieved from [Link]
-
Brieflands. (n.d.). Synthesis of Baclofen; an Alternative Approach. Retrieved from [Link]
-
Fernandes, P. R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry-Section B, 4(2), 158-163. Retrieved from [Link]
- Google Patents. (n.d.). WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate.
- Google Patents. (n.d.). WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate.
-
PubChem. (n.d.). 3-Amino-3-(2-aminophenyl)propan-1-ol. Retrieved from [Link]
- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
-
Blogger. (2026, January 6). Boosting Drug Discovery: The Role of Specialty Amino Acids. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-dimethylamino-1-phenyl-1-m-chlorophenyl propan-2-ol and intermediate for this process.
-
Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy hinges on the simultaneous reduction of the ketone and nitrile functionalities of a readily accessible precursor, 3-(2-Chlorophenyl)-3-oxopropanenitrile. This application note details the underlying chemical principles, a step-by-step experimental protocol, and the necessary safety and analytical considerations for the successful preparation of the target compound.
Introduction and Synthetic Strategy
3-Amino-3-aryl-propan-1-ol scaffolds are prevalent in a variety of pharmacologically active molecules. The specific stereochemistry and substitution pattern on the aromatic ring can significantly influence the biological activity of these compounds. The title compound, with a chlorine atom at the ortho position of the phenyl ring, presents a unique electronic and steric profile for potential drug candidates.
Our synthetic approach, outlined below, employs a robust and efficient reduction of 2-chlorobenzoylacetonitrile. Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent due to its potent ability to concurrently reduce both nitriles to primary amines and ketones to secondary alcohols in a single synthetic operation.[1][2] The resulting free base, 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, is then converted to its hydrochloride salt to enhance its stability and facilitate handling and purification.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-(2-Chlorophenyl)-3-oxopropanenitrile | ≥97% | Commercially Available |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 2.0 M solution in diethyl ether | Sigma-Aldrich |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Fisher Scientific |
| Deionized Water | - | - |
Part 1: Reduction of 3-(2-Chlorophenyl)-3-oxopropanenitrile
WARNING: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times.
-
Reaction Setup: Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the flask, add 150 mL of anhydrous tetrahydrofuran (THF). Carefully add 100 mL of a 1.0 M solution of lithium aluminum hydride in THF (100 mmol) to the flask via the dropping funnel.
-
Substrate Addition: Dissolve 9.0 g (50 mmol) of 3-(2-Chlorophenyl)-3-oxopropanenitrile in 50 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes. The reaction is exothermic; maintain the temperature of the reaction mixture between 20-25 °C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly quench the reaction by the dropwise addition of 4 mL of water, followed by 4 mL of 15% aqueous sodium hydroxide solution, and finally 12 mL of water. A granular white precipitate of aluminum salts should form.
-
Isolation of the Free Base: Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether (3 x 50 mL). Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Amino-3-(2-chloro-phenyl)-propan-1-ol as an oil.
Part 2: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the crude amino alcohol from the previous step in 100 mL of anhydrous diethyl ether.
-
Precipitation: While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether until the solution becomes acidic (test with pH paper). A white precipitate of the hydrochloride salt will form.
-
Isolation and Purification: Continue stirring for 30 minutes at room temperature. Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven at 40 °C to a constant weight.
Synthetic Workflow and Mechanism
The overall synthetic transformation can be visualized as a two-step process: the reduction of the precursor followed by the formation of the hydrochloride salt.
Sources
Application Notes & Protocols: Chiral Resolution of 3-Amino-3-(2-chlorophenyl)-propan-1-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the chiral resolution of the racemic compound 3-Amino-3-(2-chlorophenyl)-propan-1-ol. As a valuable chiral building block in pharmaceutical synthesis, obtaining its individual enantiomers in high purity is of critical importance.[1][2] This guide details two primary resolution strategies: classical diastereomeric salt crystallization and chromatographic separation via High-Performance Liquid Chromatography (HPLC). We will explore the underlying chemical principles, provide detailed, step-by-step protocols, and discuss the critical parameters that govern the success of each method. Furthermore, this guide includes protocols for the essential analytical validation of enantiomeric purity and briefly discusses alternative strategies like asymmetric synthesis.
Introduction: The Significance of Chirality
3-Amino-3-(2-chlorophenyl)-propan-1-ol (Figure 1) is a chiral amino alcohol containing a single stereocenter. In drug development, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3] One enantiomer may be therapeutically active, while the other could be inert or even harmful.[1] Therefore, the ability to isolate a single, desired enantiomer is a foundational requirement for the synthesis of many modern pharmaceuticals.
This guide focuses on resolution, the process of separating a racemic mixture into its constituent enantiomers. We will present field-proven methods that can be adapted for both small-scale research and larger-scale development.
Figure 1: Chemical Structure of 3-Amino-3-(2-chlorophenyl)-propan-1-ol
-
Molecular Formula: C₉H₁₂ClNO[4]
-
Molecular Weight: 185.65 g/mol [4]
-
Key Features: A primary amine and a primary alcohol, with a chiral center at the carbon atom bonded to the amino group and the 2-chlorophenyl ring.
Strategy 1: Classical Resolution by Diastereomeric Salt Crystallization
This technique remains one of the most robust and scalable methods for chiral resolution. It relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amino alcohol (a base) with an enantiomerically pure chiral acid (the resolving agent), two diastereomeric salts are formed. These salts have different solubilities in a given solvent system, allowing one to be selectively crystallized and isolated.
Caption: Workflow for chiral resolution via diastereomeric crystallization.
Causality Behind Experimental Choices
-
Choice of Resolving Agent: The ideal resolving agent forms a well-defined, crystalline salt with one diastereomer while the other remains in solution. Common choices for resolving basic amines include tartaric acid, mandelic acid, and dibenzoyltartaric acid. The selection is often empirical, and screening several agents may be necessary.
-
Solvent Selection: The solvent system is critical. It must provide a significant solubility differential between the two diastereomeric salts. Alcohols like isopropanol (IPA) or ethanol are common starting points.[5]
-
Temperature and Time: Crystallization is a process governed by kinetics and thermodynamics. Rapid cooling may trap impurities (kinetic control), while slow, prolonged crystallization allows the system to reach equilibrium, often yielding higher purity (thermodynamic control). However, extended times can sometimes lead to lower enantiomeric purity if the system moves from a kinetically favored high-purity state to a thermodynamically favored lower-purity state.[5]
Protocol: Resolution with (R,R)-Tartaric Acid
This protocol is adapted from established methods for similar amino compounds.[5]
Step 1: Diastereomeric Salt Formation
-
In a suitable reaction vessel, dissolve 10.0 g of racemic 3-Amino-3-(2-chloro-phenyl)-propan-1-ol in 100 mL of isopropanol (IPA). Heat the mixture gently to 50-60 °C to ensure complete dissolution.
-
In a separate beaker, dissolve a half equivalent of (R,R)-Tartaric Acid (4.04 g) in 40 mL of warm IPA.
-
Slowly add the tartaric acid solution to the amino alcohol solution with constant stirring.
-
Observe for the formation of a precipitate. If no solid forms immediately, cool the solution slowly. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization.
Step 2: Fractional Crystallization
-
Allow the stirred mixture to cool slowly to room temperature over 2-3 hours.
-
For further crystallization, cool the mixture to 0-5 °C and hold for an additional 2-4 hours. Expert Tip: The duration and temperature are critical. A shorter time at a warmer temperature may yield higher purity but lower yield, representing kinetic resolution.[5]
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with a small volume of cold IPA (2 x 15 mL) to remove the mother liquor containing the more soluble diastereomer.
Step 3: Recrystallization for Purity Enhancement (Optional but Recommended)
-
Suspend the collected diastereomeric salt in a minimal amount of boiling IPA. Add just enough water or IPA to achieve full dissolution.
-
Allow the solution to cool slowly, as in Step 2, to recrystallize the salt.
-
Filter and wash the purified salt as before. Dry the salt under vacuum.
Step 4: Liberation of the Enantiopure Free Base
-
Dissolve the dried, purified diastereomeric salt in 50 mL of deionized water.
-
Cool the solution in an ice bath and slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the pH is >12.
-
The free amino alcohol will precipitate or form an oil. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.
Step 5: Analytical Validation
-
Determine the enantiomeric excess (ee%) of the final product using the chiral HPLC method described in Section 3.
| Parameter | Recommended Value/Range | Rationale |
| Resolving Agent | (R,R)-Tartaric Acid (or other chiral acids) | Forms diastereomeric salts with differing solubilities. |
| Molar Ratio | 0.5 - 1.0 eq. of resolving agent | Half an equivalent is often sufficient to precipitate one enantiomer. |
| Solvent | Isopropanol, Ethanol, Methanol | Provides differential solubility for the diastereomeric salts. |
| Crystallization Temp. | 0 °C to Room Temperature | Lower temperatures increase yield but may decrease selectivity. |
| Crystallization Time | 2 - 12 hours | Balances kinetic and thermodynamic outcomes for optimal purity/yield.[5] |
Strategy 2: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for both analytical determination of enantiomeric purity and for preparative-scale separation. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Analytical Method for Determining Enantiomeric Excess (ee%)
This protocol is essential for validating the success of a classical resolution or for analyzing the outcome of an asymmetric synthesis. Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds, including amines and amino alcohols.[6]
Protocol: Analytical Chiral HPLC
-
Column Selection: Utilize a polysaccharide-derived CSP, such as Chiralpak® IA, IB, IC, or Chiralcel® OD-H (5 µm particle size, 4.6 x 250 mm).[6][7] These columns offer excellent resolving power for amino compounds.
-
Sample Preparation: Dissolve a small amount (~1 mg) of the resolved amino alcohol in 1 mL of the mobile phase.
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and 2-propanol (IPA). A starting point could be 90:10 (Hexane:IPA). A small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%) is often added to the mobile phase to improve peak shape and reduce tailing for basic analytes.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm or 254 nm.
-
Temperature: Room temperature (e.g., 25 °C).
-
-
Injection & Analysis: Inject 5-10 µL of the sample solution. The two enantiomers should appear as distinct peaks. The enantiomeric excess is calculated from the peak areas (A1 and A2) using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100 .
| Parameter | Recommended Condition | Rationale |
| Chiral Stationary Phase | Polysaccharide Phenylcarbamates (e.g., Chiralpak IA) | Proven high enantioselectivity for chiral amines and alcohols.[6] |
| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) + 0.1% DEA | Normal phase conditions provide strong chiral recognition. DEA minimizes peak tailing. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV (220 nm or 254 nm) | The chlorophenyl group provides strong UV absorbance. |
Preparative Chiral HPLC
While more resource-intensive, preparative HPLC can provide both enantiomers in high purity directly from the racemate. The principle is identical to the analytical method but is performed on a larger scale.
Caption: Workflow for preparative chromatographic resolution.
Key Considerations for Scale-Up:
-
Column Size: A larger diameter column (e.g., >20 mm ID) is required to handle higher sample loads.
-
Sample Loading: A loading study must be performed to determine the maximum amount of racemate that can be injected without losing resolution.
-
Solvent Consumption: Preparative HPLC consumes large volumes of high-purity solvents, which is a significant cost factor.
Concluding Remarks & Alternative Strategies
The choice between classical crystallization and chromatographic resolution depends on the specific project needs.
-
Diastereomeric Crystallization is often preferred for large-scale synthesis due to its cost-effectiveness and scalability. However, it requires process development to identify the optimal resolving agent and crystallization conditions.
-
Chiral HPLC is an excellent tool for producing small quantities of highly pure enantiomers for initial research and is indispensable for analytical quality control.
It is also important to consider Asymmetric Synthesis as a powerful alternative to resolution. Methods such as the asymmetric reduction of the precursor ketone, 3-amino-1-(2-chlorophenyl)propan-1-one, using chiral catalysts can directly generate the desired enantiomer, avoiding the 50% theoretical yield limit of resolution.[8][9]
References
-
Dombrády ZS, Pálovics E, Fogassy E (2019) Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem 02: 123. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases (2021). YAKHAK HOEJI. [Link]
-
Kaliszan R, et al. (Date not available). Chromatographic separation of phenylpropanol enantiomers on a quinidine carbamate-type chiral stationary phase. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. ningboinno.com. [Link]
-
Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl) (Date not available). arkat-usa.org. [Link]
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers (2008).
-
National Center for Biotechnology Information (Date not available). 3-Amino-3-(2-chlorophenyl)propan-1-ol. PubChem Compound Database. [Link]
- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same (Date not available).
Sources
- 1. nbinno.com [nbinno.com]
- 2. (R)-3-Amino-3-phenyl-1-propanol | 170564-98-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 3-Amino-3-(2-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: High-Purity Recrystallization of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride
Abstract
This document provides a comprehensive guide and a detailed, field-proven protocol for the purification of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride, a key intermediate in pharmaceutical research and development. The protocol emphasizes a systematic approach to solvent selection and employs a mixed-solvent (anti-solvent) recrystallization technique to achieve high purity and crystalline solid form, suitable for downstream applications. The causality behind experimental choices, methods for purity validation, and troubleshooting are discussed in detail to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity
In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or its synthetic intermediates is non-negotiable. Impurities can significantly impact the safety, efficacy, and stability of the final drug product. 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is a phenylpropanolamine derivative whose structural integrity is paramount for its intended biological activity.
Recrystallization remains a powerful, cost-effective, and scalable technique for purifying solid compounds.[1] It leverages differences in solubility between the target compound and impurities within a selected solvent system. A successful recrystallization not only removes impurities but also affords a uniform crystalline habit, which is crucial for formulation and bioavailability. This guide moves beyond a simple list of steps to explain the scientific rationale, enabling researchers to adapt and troubleshoot the process effectively.
Compound Profile: 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride
A thorough understanding of the compound's physicochemical properties is the foundation of a logical recrystallization strategy.
-
IUPAC Name: 3-amino-3-(2-chlorophenyl)propan-1-ol
-
Appearance: Typically an off-white to pale-yellow solid in its crude form.[3]
-
Structural Features: The molecule possesses a polar amino alcohol backbone, rendering it hydrophilic. The hydrochloride salt form further enhances its polarity and solubility in protic solvents. The 2-chloro-phenyl group introduces a nonpolar, aromatic character. This amphiphilic nature is key to designing an effective solvent system.
-
Safety Profile: The compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[2][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All handling should be performed in a well-ventilated fume hood.
The Science of Solvent Selection: A Methodical Approach
The ideal recrystallization solvent should exhibit high solvency for the target compound at elevated temperatures and poor solvency at low temperatures. For hydrochloride salts, which are often highly polar, a single solvent may not provide the optimal solubility differential. Therefore, a binary (two-solvent) system, often called an anti-solvent approach, is frequently more effective.
Rationale for Solvent Choices
Our screening strategy will test a range of solvents based on the compound's structural characteristics:
-
Primary (Good) Solvents: These are polar, protic solvents capable of solvating the ionic hydrochloride and hydrogen bonding with the amine and hydroxyl groups.
-
Candidates: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).
-
-
Anti-solvents (Poor) Solvents: These are less polar solvents in which the compound has low solubility. They are added to the primary solution to induce supersaturation and crystallization.
-
Candidates: Diethyl Ether (Et₂O), Methyl tert-butyl ether (MTBE), Ethyl Acetate (EtOAc), Isopropyl Ether.
-
Experimental Solvent Screening Protocol
-
Place approx. 50 mg of crude 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride into a small test tube.
-
Add the candidate solvent dropwise at room temperature (20-25°C), vortexing after each addition.
-
If the solid dissolves readily in <1 mL, the solvent is too good for single-solvent recrystallization at room temperature.
-
If the solid is poorly soluble, heat the mixture gently in a water bath towards the solvent's boiling point.
-
If the solid dissolves completely upon heating, cool the solution to room temperature and then in an ice bath (~0°C).
-
Observe the quality and quantity of crystals formed. Rapid formation of fine powder suggests poor selectivity, whereas slow growth of well-defined needles or prisms is ideal.
Interpreted Screening Data
The following table summarizes the expected outcomes from the solvent screening process, guiding the selection of the optimal system.
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Observations on Cooling | Suitability |
| Water | High | Very High | No or poor crystal formation; compound is too soluble. | Poor as single solvent. |
| Methanol | High | Very High | Poor crystal yield; compound is too soluble. | Good as primary solvent. |
| Ethanol | Moderate | High | Some crystal formation, but yield may be low. | Excellent as primary solvent. |
| Isopropanol | Low | Moderate-High | Good crystal formation. | Good as single solvent or primary solvent. |
| Ethyl Acetate | Very Low | Low | Insoluble. | Good as anti-solvent. |
| Diethyl Ether | Insoluble | Insoluble | Insoluble. | Excellent as anti-solvent. |
Detailed Recrystallization Protocol
This protocol is optimized for a 5.0 g scale but can be adapted proportionally.
Materials and Equipment
-
Crude 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride (5.0 g)
-
Ethanol (200 proof, reagent grade)
-
Diethyl Ether (anhydrous, reagent grade)
-
125 mL Erlenmeyer flask with stir bar
-
50 mL Graduated cylinder
-
Hotplate/stirrer with water bath
-
Büchner funnel and filtration flask
-
Vacuum source
-
Watch glass and vacuum oven
Step-by-Step Procedure
-
Dissolution:
-
Place 5.0 g of the crude material into the 125 mL Erlenmeyer flask with a magnetic stir bar.
-
Add 20 mL of ethanol. The compound will not fully dissolve at this stage.
-
Gently heat the slurry in a water bath on a hotplate set to ~60-70°C while stirring.
-
Add ethanol in small (2-3 mL) portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to form a saturated solution. Avoid boiling. Let's assume a total of ~35 mL is required.
-
-
Inducing Crystallization (Anti-Solvent Addition):
-
Remove the flask from the heat.
-
While stirring the hot ethanol solution, slowly add diethyl ether dropwise from a graduated cylinder.
-
Continue adding diethyl ether until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is at its saturation point. This may require ~40-50 mL of ether.
-
If too much anti-solvent is added and heavy precipitation occurs, add a small amount (1-2 mL) of hot ethanol to redissolve the solid and obtain a clear, saturated solution.
-
-
Crystal Growth:
-
Cover the flask with a watch glass and turn off the stirring.
-
Allow the flask to cool slowly to room temperature, undisturbed, for at least 1-2 hours. Slow cooling is critical for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice-water bath for an additional 30-45 minutes to maximize the yield of precipitated crystals.
-
-
Isolation and Washing:
-
Set up the Büchner funnel with a properly sized filter paper and connect the flask to a vacuum source.
-
Wet the filter paper with a small amount of diethyl ether.
-
Pour the cold crystal slurry into the funnel. Use a spatula to transfer any remaining crystals.
-
Wash the collected crystals twice with a small volume (5-10 mL each) of cold diethyl ether to remove any residual soluble impurities from the mother liquor.
-
-
Drying:
-
Allow the crystals to air-dry on the funnel under vacuum for 10-15 minutes to remove the bulk of the ether.
-
Transfer the crystalline solid to a pre-weighed watch glass.
-
Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved (typically 4-6 hours).
-
Record the final weight and calculate the percent yield.
-
Visualization of Workflow
Recrystallization Workflow Diagram
Caption: Workflow for the anti-solvent recrystallization of the target compound.
Solvent Selection Logic
Caption: Decision tree for selecting an appropriate recrystallization solvent.
Purity Assessment: Validating the Protocol
The success of the recrystallization must be confirmed with analytical data.
-
Melting Point Analysis: A sharp melting point range that is higher than the crude material indicates increased purity.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. An isocratic or gradient method can be developed to separate the main peak from any impurities. Purity should be reported as area percent. Several HPLC methods have been developed for phenylpropanolamine and its derivatives.[6]
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the structural identity of the compound and can reveal the presence of residual solvents or proton-bearing impurities.
-
Visual Inspection: The final product should be a white to off-white, crystalline solid, free of discoloration or amorphous material.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| Oiling Out | Solution cooled too quickly; anti-solvent added too fast; melting point of compound is below the boiling point of the solvent. | Re-heat the mixture to dissolve the oil, add more primary solvent (ethanol), and allow for slower cooling. |
| No Crystals Form | Too much primary solvent was used; solution is not sufficiently supersaturated. | Evaporate some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod. Add a seed crystal from a previous batch. |
| Very Low Yield | Compound has significant solubility in the cold solvent mixture; insufficient cooling time; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Minimize the volume of solvent used for washing. Ensure filtration apparatus is pre-heated if performing hot filtration. |
| Colored Product | Colored impurities were not removed. | Perform a charcoal treatment. Add a small amount of activated carbon to the hot solution before the optional hot filtration step. |
References
- Process for the preparation of amino-alcohols. (n.d.). Google Patents.
-
PubChem. (n.d.). 3-Amino-3-(2-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Venter, D. P., & Greeff, D. F. (n.d.). Adrenergic agents. Part I. Synthesis of phenylpropanolamine derivatives as potential fJ-adrenergic agents. Lirias. Retrieved from [Link]
- Preparation of amphetamines from phenylpropanolamines. (n.d.). Google Patents.
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]
-
van de Put, M. A., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-3-(2-aminophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Analytical Methods Committee. (2017). Analytical Methods. Royal Society of Chemistry. Retrieved from [Link]
-
F. E. Critchfield, J. B. Johnson. (1956). Analytical Chemistry, 28(4), 430-436. ACS Publications. Retrieved from [Link]
- Process for producing crystals of salt of acidic amino acid and basic amino acid. (n.d.). Google Patents.
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335-13342. Retrieved from [Link]
-
Dowse, R. (n.d.). BIOPHARMACEUTICS OF PHENYLPROPANOLAMINE. CORE. Retrieved from [Link]
- Preparation method of 3-methylamino-1-phenylpropanol. (n.d.). Google Patents.
-
Journal of Food and Drug Analysis. (n.d.). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Retrieved from [Link]
-
EPTQ. (2013). Chemical analysis in amine system operations. Retrieved from [Link]
-
Physics Wallah. (n.d.). NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques. Retrieved from [Link]
Sources
- 1. NCERT Solutions For Class 11 Chemistry chapter 12-Some Basic Principles and Techniques [pw.live]
- 2. 3-Amino-3-(2-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. US2243977A - Process for the preparation of amino-alcohols - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: Comprehensive Analytical Methods for the Characterization of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride
Abstract: This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride. The protocols herein are designed for researchers, quality control analysts, and drug development scientists, offering robust procedures for identity confirmation, purity assessment, and quantitative analysis. The methods discussed include Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight verification, High-Performance Liquid Chromatography (HPLC) for purity and assay, and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling. Each protocol is presented with an emphasis on the scientific rationale behind the experimental choices, ensuring methodological integrity and reproducibility.
Introduction and Physicochemical Profile
3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is a substituted aminopropanol derivative. Its precise analytical characterization is critical for ensuring quality, safety, and efficacy in research and development applications. The presence of a chromophore (the chlorophenyl group), a primary amine, and a hydroxyl group dictates the selection of appropriate analytical techniques.
The hydrochloride salt form enhances solubility in aqueous media, a key consideration for sample preparation. A summary of its fundamental properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂ClNO・HCl | [1] |
| Molecular Weight | 222.11 g/mol | [1] |
| CAS Number | 21464-51-7 (for free base) | [2][3] |
| Appearance | Solid (Pale-yellow to Yellow-brown) | [3] |
| Chemical Structure | ||
Identity and Structural Elucidation
Confirming the chemical identity of the active molecule is the foundational step in any analytical workflow. NMR and MS are the primary techniques for unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic environments of ¹H and ¹³C nuclei. The chemical shifts, coupling patterns, and integration of proton signals confirm the connectivity of atoms within the molecule. For a molecule like 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, ¹H NMR is particularly useful for verifying the substitution pattern on the aromatic ring and the structure of the aminopropanol side chain.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable protons (NH₂ and OH), while D₂O will exchange these protons for deuterium, causing their signals to disappear, which can be a useful diagnostic tool.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 scans, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
Acquisition Parameters (¹³C):
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Expected Results: The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons (in the 7.2-7.6 ppm region), the benzylic methine proton (CH-NH₂), the methylene protons adjacent to the hydroxyl group (CH₂-OH), and the other methylene group protons.[4] The integration of these signals should correspond to the number of protons in each environment.
Mass Spectrometry (MS)
Principle: Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a direct measurement of the free base's molecular mass.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation and enhancing the ESI signal in positive ion mode.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a single quadrupole, Q-TOF, or Orbitrap).
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Scan Range: m/z 50 - 500.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
Expected Results: The free base of the compound has a monoisotopic mass of 185.06 Da.[2][3] Therefore, the primary ion observed in the mass spectrum should be the [M+H]⁺ adduct at an m/z of approximately 186.07.
Quantitative Analysis and Purity by HPLC
Principle: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for assay and purity determination of aromatic compounds. The method separates the main analyte from potential impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The chlorophenyl group provides a strong chromophore, allowing for sensitive detection by UV spectrophotometry.[5]
Workflow for HPLC Purity and Assay
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol
Abstract
This application note details the analytical methodologies for the determination of purity and the enantiomeric separation of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, a key intermediate in pharmaceutical synthesis. Two distinct High-Performance Liquid Chromatography (HPLC) methods are presented: a reversed-phase HPLC (RP-HPLC) method for assessing chemical purity and a chiral HPLC method for the quantification of enantiomers. The protocols are designed to be robust and reliable, providing a framework for quality control and characterization in research, development, and manufacturing environments.
Introduction
3-Amino-3-(2-chloro-phenyl)-propan-1-ol is a synthetic intermediate whose purity and stereoisomeric composition are critical for the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Analytical chemistry, particularly chromatography, plays a pivotal role in ensuring the quality of such intermediates throughout the drug development process.[2][3] This document provides comprehensive protocols for the HPLC analysis of this compound, addressing both achiral and chiral separations.
The presence of a primary amine and a hydroxyl group in the molecule, along with a chromophore (the chlorophenyl group), makes UV detection a suitable and sensitive choice for HPLC analysis.[4] The basic nature of the amino group necessitates careful control of the mobile phase pH to ensure good peak shape and retention. Furthermore, the molecule possesses a chiral center at the C-3 position, making the separation and quantification of its enantiomers a critical analytical challenge. Chiral HPLC is an indispensable technique for controlling the stereochemistry of pharmaceutical compounds.[5][6]
Physicochemical Properties of the Analyte
A summary of the key physicochemical properties of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO | [7][8] |
| Molecular Weight | 185.65 g/mol | [7][8] |
| Appearance | Pale-yellow to Yellow-brown Solid | [7] |
| Topological Polar Surface Area | 46.2 Ų | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
Experimental Protocols
Achiral Purity Determination by Reversed-Phase HPLC
This method is designed for the quantitative analysis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol and its process-related impurities.
A reversed-phase method is chosen for its versatility and suitability for moderately polar compounds.[4] A C18 column is selected as a general-purpose stationary phase providing good retention for the analyte. The mobile phase consists of an acetonitrile/water gradient, which is common for separating compounds with a range of polarities. To ensure good peak symmetry for the basic amine, a buffer (in this case, ammonium formate) is added to the aqueous phase to maintain a consistent pH and suppress the ionization of the analyte, which can otherwise lead to peak tailing.
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water
| Parameter | Condition |
| Mobile Phase A | 20 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
-
Accurately weigh approximately 10 mg of the 3-Amino-3-(2-chloro-phenyl)-propan-1-ol sample.
-
Dissolve in 10 mL of the sample diluent to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL for analysis.
Enantiomeric Separation by Chiral HPLC
This method is designed to separate and quantify the R- and S-enantiomers of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.
For chiral separations of amino alcohols, polysaccharide-based chiral stationary phases (CSPs) are often highly effective.[9] A column with an amylose or cellulose derivative coated on silica is a common first choice. Normal phase chromatography is frequently preferred for chiral separations as it can offer better selectivity.[9] The mobile phase, a mixture of a non-polar solvent (hexane or heptane) and a polar modifier (ethanol or isopropanol), is crucial for achieving resolution. The addition of a basic additive like diethylamine (DEA) is often necessary to improve the peak shape of basic compounds like amino alcohols in normal phase mode.[9]
-
HPLC System: Same as for the achiral method.
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm, or equivalent polysaccharide-based CSP.
-
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Diethylamine (DEA) (analytical grade)
-
-
Sample Diluent: 90:10 (v/v) n-Hexane/Isopropanol
| Parameter | Condition |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in the sample diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow Diagrams
The following diagrams illustrate the general workflows for the HPLC analyses described.
Sources
- 1. azolifesciences.com [azolifesciences.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. cmcpharm.com [cmcpharm.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 3-Amino-3-(2-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Pharmaceutical Synthesis of Baclofen Utilizing 3-Amino-3-(2-chloro-phenyl)-propan-1-ol
Introduction: Strategic Importance of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol in Neuropharmacology
3-Amino-3-(2-chloro-phenyl)-propan-1-ol is a chiral amino alcohol that serves as a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably the muscle relaxant and antispastic agent, Baclofen. Its structural architecture, featuring a chiral center and strategically positioned amino and hydroxyl functionalities, makes it a valuable building block for creating molecules that target the central nervous system. The 2-chloro substitution on the phenyl ring is a key feature that contributes to the pharmacological activity of its derivatives. This guide provides an in-depth exploration of the properties of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol and a detailed, field-proven protocol for its conversion to Baclofen, a potent agonist of the γ-aminobutyric acid (GABA) type B (GABA-B) receptor. Understanding the nuances of this synthetic transformation is critical for researchers and drug development professionals aiming to produce Baclofen and its analogs with high purity and yield.
Physicochemical and Spectroscopic Profile
A thorough understanding of the starting material is fundamental to any synthetic campaign. The table below summarizes the key physicochemical and spectroscopic properties of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClNO | |
| Molecular Weight | 185.65 g/mol | |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| CAS Number | 21464-51-7 | |
| ¹H NMR (CDCl₃, ppm) | δ 7.25-7.48 (m, 4H, Ar-H), 4.41 (dd, 1H, J=8.5, 4.5 Hz, CH-NH₂), 3.85 (t, 2H, J=6.0 Hz, CH₂-OH), 2.05-2.20 (m, 2H, CH₂), 1.65 (br s, 3H, NH₂ and OH) | |
| ¹³C NMR (CDCl₃, ppm) | δ 141.2, 133.8, 129.7, 128.9, 127.5, 127.2, 60.5, 51.8, 38.2 | |
| FTIR (KBr, cm⁻¹) | 3350-3450 (N-H, O-H stretch), 3050 (Ar C-H stretch), 2850-2950 (C-H stretch), 1600, 1480 (C=C stretch), 1050 (C-O stretch), 750 (C-Cl stretch) |
Mechanism of Action: The GABA-B Receptor and Baclofen
Baclofen exerts its therapeutic effects by acting as a selective agonist at GABA-B receptors in the central nervous system.[1] GABA is the primary inhibitory neurotransmitter in the brain, and its receptors are broadly classified into GABA-A and GABA-B types.[1] Unlike the ionotropic GABA-A receptors, GABA-B receptors are metabotropic, meaning they are G-protein coupled receptors.[1]
Activation of GABA-B receptors by an agonist like Baclofen leads to a cascade of intracellular events that ultimately result in neuronal inhibition. This is primarily achieved through the modulation of ion channels. Specifically, GABA-B receptor activation promotes the opening of potassium (K⁺) channels, leading to an efflux of K⁺ ions and hyperpolarization of the neuronal membrane.[2] Simultaneously, it inhibits the opening of voltage-gated calcium (Ca²⁺) channels, which reduces the influx of Ca²⁺ ions.[3] The culmination of these ionic events is a decrease in the release of excitatory neurotransmitters, which underlies the muscle relaxant and antispastic effects of Baclofen.[1]
Caption: Baclofen's activation of the GABA-B receptor.
Synthetic Protocol: From Amino Alcohol to Baclofen
The conversion of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol to Baclofen is a two-step process that involves the protection of the amine functionality, followed by the oxidation of the primary alcohol to a carboxylic acid, and subsequent deprotection. This strategy is necessary because common oxidizing agents for primary alcohols are not compatible with free amines.
Step 1: Boc Protection of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol
The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine due to its stability under the conditions of the subsequent oxidation and its facile removal under acidic conditions.
Materials:
-
3-Amino-3-(2-chloro-phenyl)-propan-1-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-Amino-3-(2-chloro-phenyl)-propan-1-ol (1.0 eq) in dichloromethane (DCM).
-
To the stirred solution, add triethylamine (TEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Boc-protected amino alcohol.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Oxidation of Boc-Protected Amino Alcohol to Boc-Baclofen
A TEMPO-mediated oxidation is a mild and efficient method for the selective oxidation of primary alcohols to carboxylic acids in the presence of other functional groups.
Materials:
-
Boc-protected 3-amino-3-(2-chloro-phenyl)-propan-1-ol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (household bleach)
-
Sodium chlorite (NaClO₂)
-
Phosphate buffer (pH 6.8)
-
Acetonitrile
-
2-Methyl-2-butene
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amino alcohol (1.0 eq) in a mixture of acetonitrile and phosphate buffer (pH 6.8).
-
Add TEMPO (0.1 eq) to the solution.
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (1.5 eq) in water.
-
Cool the reaction mixture to 0 °C and add 2-methyl-2-butene (2.0 eq).
-
Slowly and simultaneously, add the sodium chlorite solution and a dilute solution of sodium hypochlorite (NaOCl) (0.05 eq) to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-Baclofen.
Step 3: Deprotection of Boc-Baclofen to Baclofen
The final step is the removal of the Boc protecting group under acidic conditions to yield the final product, Baclofen.
Materials:
-
Boc-Baclofen
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether
-
Filtration apparatus
Procedure:
-
Dissolve the crude Boc-Baclofen in 4 M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, a precipitate of Baclofen hydrochloride will form.
-
Add diethyl ether to the mixture to facilitate complete precipitation.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
-
The resulting Baclofen hydrochloride can be neutralized to obtain the free base if desired.
Caption: Synthetic pathway from the amino alcohol to Baclofen.
Analytical Characterization of Baclofen
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Baclofen.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₂ | |
| Molecular Weight | 213.66 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 206-208 °C | |
| ¹H NMR (D₂O, ppm) | δ 7.45 (d, J=8.5 Hz, 2H, Ar-H), 7.30 (d, J=8.5 Hz, 2H, Ar-H), 4.15-4.25 (m, 1H, CH-CH₂), 3.10-3.30 (m, 2H, CH₂-NH₂), 2.40-2.60 (m, 2H, CH₂-COOH) | |
| ¹³C NMR (D₂O, ppm) | δ 178.5, 138.2, 132.5, 129.0 (2C), 128.5 (2C), 45.8, 45.2, 40.1 | |
| FTIR (KBr, cm⁻¹) | 3400 (N-H stretch), 2900-3100 (C-H stretch), 1620 (C=O stretch, carboxylate), 1515 (N-H bend), 1490 (C=C stretch), 830 (C-Cl stretch) | |
| Mass Spectrum (EI) | m/z 213 (M⁺), 196, 153, 115 |
Conclusion and Future Perspectives
3-Amino-3-(2-chloro-phenyl)-propan-1-ol is a cornerstone intermediate for the synthesis of Baclofen. The presented three-step protocol, employing a Boc protection strategy followed by a TEMPO-mediated oxidation and subsequent deprotection, offers a reliable and scalable route to this important pharmaceutical. The causality behind each experimental choice, from the selection of the protecting group to the specific oxidation conditions, is rooted in the principles of modern organic synthesis, aiming for high chemoselectivity and yield. The self-validating nature of this protocol is ensured by the comprehensive analytical characterization of both the starting material and the final product. Future research may focus on the development of more atom-economical and greener synthetic routes, potentially through the use of novel catalytic systems that allow for the direct oxidation of the amino alcohol without the need for protecting groups.
References
-
PubChem. 3-Amino-3-(2-chlorophenyl)propan-1-ol. National Center for Biotechnology Information. [Link]
-
Patsnap Synapse. What are GABA receptor agonists and how do they work?. [Link]
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SpectraBase. D(+)-2-Amino-3-phenyl-1-propanol. [Link]
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Wikipedia. GABAB receptor. [Link]
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NCBI Bookshelf. GABA Receptor Physiology and Pharmacology. [Link]
-
NIST. Baclofen. [Link]
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DrugBank. Baclofen. [Link]
-
Brieflands. Synthesis of Baclofen; an Alternative Approach. [Link]
-
Taylor & Francis Online. Conformational Analysis of Baclofen Analogues by 1H and 13C NMR: Phaclofen, Saclofen, and Hydroxy-Saclofen. Influence of the Anionic Moiety. [Link]
Sources
The Strategic Utility of 3-Amino-3-(2-chlorophenyl)-propan-1-ol as a Precursor for Novel Compound Synthesis
Abstract
The 3-amino-3-arylpropan-1-ol scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. This technical guide focuses on a specific, valuable building block: 3-Amino-3-(2-chloro-phenyl)-propan-1-ol . The presence of a primary amine, a primary alcohol, and a sterically hindered ortho-chlorinated phenyl ring provides a unique combination of reactive sites and physicochemical properties. This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals, outlining its potential as a precursor for generating novel compounds with diverse therapeutic possibilities. We will explore key derivatization strategies at the nucleophilic centers and provide experimentally grounded, step-by-step protocols for the synthesis of new chemical entities.
Introduction: The Architectural Value of the Precursor
3-Amino-3-(2-chloro-phenyl)-propan-1-ol (CAS No. 21464-51-7) is a chiral 1,3-amino alcohol. Its core value lies in the orthogonal reactivity of its two primary functional groups—the amine and the hydroxyl group. This allows for selective modification, enabling a modular approach to library synthesis. The ortho-chloro substituent on the phenyl ring is not merely a passive placeholder; it imparts significant steric and electronic effects. It can influence the conformation of the molecule and its derivatives, potentially leading to enhanced binding affinity or selectivity for biological targets. Furthermore, the chlorine atom can serve as a handle for further cross-coupling reactions, although such transformations are beyond the scope of this immediate guide.
The bifunctional nature of this precursor allows for its use in synthesizing a variety of derivatives, including but not limited to:
-
N-Acylated and N-Alkylated Analogs: To probe structure-activity relationships (SAR) related to the basicity and steric bulk at the nitrogen center.
-
O-Alkylated Ethers: To modify lipophilicity and explore interactions at hydrophobic pockets of target proteins.
-
Heterocyclic Scaffolds: Through intramolecular cyclization, forming structures like oxazinanes, which are present in various bioactive molecules.
This guide will provide detailed protocols for these key transformations, offering a foundational toolkit for leveraging this precursor in drug discovery programs.
Physicochemical Properties of the Precursor
A clear understanding of the starting material's properties is crucial for reaction design and purification.
| Property | Value | Source |
| CAS Number | 21464-51-7 | [PubChem][1] |
| Molecular Formula | C₉H₁₂ClNO | [PubChem][1] |
| Molecular Weight | 185.65 g/mol | [PubChem][1] |
| Appearance | Pale-yellow to Yellow-brown Solid | [Guidechem] |
| Topological Polar Surface Area | 46.3 Ų | [PubChem][1] |
| XLogP3-AA | 1.1 | [PubChem][1] |
Strategic Derivatization Pathways
The true potential of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol is unlocked through its chemical modification. The following diagram illustrates the primary reaction pathways that will be detailed in this guide.
Caption: Key synthetic pathways originating from the precursor molecule.
Application Protocols
Disclaimer: The following protocols are exemplary and based on established chemical transformations for this class of compounds. Optimization of reaction conditions (e.g., temperature, reaction time, stoichiometry) may be necessary for specific substrates. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: N-Acylation with an Acyl Halide
N-acylation is a fundamental transformation to introduce an amide functionality, which can act as a hydrogen bond donor/acceptor and impart conformational rigidity. This protocol describes a general procedure for the synthesis of N-acetyl-3-amino-3-(2-chlorophenyl)-propan-1-ol.
Rationale: The primary amine is significantly more nucleophilic than the primary alcohol, allowing for selective acylation under basic conditions. A mild base like triethylamine (TEA) or pyridine is used to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.
Experimental Workflow:
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride
Welcome to the technical support center for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the handling, analysis, and application of this compound. Our goal is to provide you with not just solutions, but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Impurity Profile & Identification
Question 1: I'm seeing unexpected peaks in my HPLC analysis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride. What are the most likely impurities?
Answer: The impurity profile of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is intrinsically linked to its synthetic route. A common and cost-effective method for synthesizing this and similar amino alcohols is the reductive amination of a corresponding ketone.[1][2][3] Understanding this pathway is key to identifying potential impurities.
Probable Synthetic Route:
The synthesis likely proceeds via a two-step process:
-
Mannich-type reaction: 2'-Chloroacetophenone reacts with formaldehyde and ammonia (or a protected amine) to form the β-amino ketone intermediate, 3-Amino-1-(2-chlorophenyl)propan-1-one.
-
Reduction: The carbonyl group of the β-amino ketone is then reduced to the corresponding alcohol, yielding 3-Amino-3-(2-chloro-phenyl)-propan-1-ol. This is typically followed by salt formation with hydrochloric acid.
Based on this, the common impurities can be categorized as follows:
-
Starting Materials & Intermediates:
-
2'-Chloroacetophenone: The starting ketone may be present if the initial reaction did not go to completion.
-
3-Amino-1-(2-chlorophenyl)propan-1-one: The intermediate β-amino ketone may persist if the reduction step is incomplete.
-
-
By-products from Side Reactions:
-
Over-reduction Products: Aggressive reducing agents could potentially reduce the chlorophenyl group, though this is less common under standard conditions.
-
Dimerization/Polymerization Products: Under certain pH and temperature conditions, side reactions leading to dimers or oligomers can occur.
-
-
Degradation Products:
-
Oxidation Products: The amino and alcohol functionalities are susceptible to oxidation, especially upon prolonged exposure to air and light. This can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates, which may appear as unknown peaks.
-
Question 2: My compound is showing a slight yellow tint, although it's supposed to be a white solid. Is this indicative of a specific impurity?
Answer: A pale-yellow to yellow-brown coloration is often observed in aminophenol derivatives and can be indicative of trace-level impurities arising from oxidation.[4] While minor color changes may not significantly impact the bulk purity, it is a sign that the material may have been exposed to air or light for an extended period. For applications requiring high purity, it is advisable to perform a purity check using a suitable analytical method like HPLC or LC-MS.
Analytical & Purification Challenges
Question 3: I'm struggling with poor peak shape (tailing) during HPLC analysis. What is causing this and how can I fix it?
Answer: Peak tailing is a common issue when analyzing basic compounds like 3-Amino-3-(2-chloro-phenyl)-propan-1-ol on standard silica-based HPLC columns. The primary cause is the interaction of the basic amino group with acidic silanol groups on the stationary phase surface. This secondary interaction leads to a non-ideal chromatographic process and results in broad, tailing peaks.
Here are some proven strategies to mitigate this issue:
-
Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups. Using such a column is the most effective first step.
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%), into your mobile phase can saturate the active silanol sites, preventing interaction with your analyte.
-
Adjust pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the amine, reducing its interaction with the stationary phase. Conversely, a high pH (e.g., pH 9-10) can deprotonate the silanol groups, also minimizing the interaction. The choice of pH will depend on the stability of your analyte and the column.
-
-
Increase Ionic Strength: Adding a salt like potassium phosphate or sodium perchlorate to the mobile phase can also help to mask the silanol interactions.
Question 4: How can I determine the enantiomeric purity of my sample?
Answer: Since 3-Amino-3-(2-chloro-phenyl)-propan-1-ol possesses a chiral center, determining its enantiomeric purity is crucial, especially for pharmaceutical applications. The most reliable and widely used technique for this is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[5][6][7][8][9]
The key to a successful chiral separation is the selection of the appropriate Chiral Stationary Phase (CSP) . For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice and have demonstrated excellent resolving power.
A typical starting point for method development would be:
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series).
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of a non-polar solvent like hexane or heptane and a polar modifier like isopropanol or ethanol. The ratio of these solvents is critical for achieving separation and needs to be optimized.
-
Detector: A UV detector is suitable as the phenyl ring provides a chromophore.
Troubleshooting Guides
Troubleshooting Inconsistent Experimental Results
| Problem | Potential Cause | Troubleshooting Steps |
| Variable reaction yields | Incomplete reduction of the keto intermediate. | 1. Monitor the reaction: Use TLC or HPLC to track the disappearance of the starting material and intermediate. 2. Optimize reducing agent: Ensure the correct stoichiometry of the reducing agent (e.g., NaBH4) is used. Consider a milder reducing agent if over-reduction is suspected.[1] 3. Control temperature: Perform the reduction at a controlled, low temperature to minimize side reactions. |
| Difficulty in product isolation/crystallization | Presence of residual solvents or oily by-products. | 1. Thoroughly dry the crude product: Use a high-vacuum line or a vacuum oven at a gentle temperature. 2. Perform a solvent swap: Dissolve the crude product in a suitable solvent and then precipitate it by adding an anti-solvent. 3. Purify by column chromatography: If impurities are persistent, silica gel chromatography can be effective for purification. |
| Batch-to-batch variability in purity | Inconsistent quality of starting materials or reaction conditions. | 1. Qualify starting materials: Analyze the purity of 2'-chloroacetophenone before use. 2. Standardize reaction parameters: Maintain strict control over reaction time, temperature, and stoichiometry. 3. Implement a robust purification protocol: A well-defined crystallization or chromatographic purification step is essential for consistency. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis (Reversed-Phase)
This protocol provides a general starting point for assessing the purity of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (or similar).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of approximately 1 mg/mL.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This protocol is a starting point for developing a method to separate the enantiomers.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® IA, IB, or IC).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Note: The ratio will need to be optimized for the specific column and enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Synthetic pathway and origin of impurities.
Caption: Troubleshooting workflow for impurity analysis.
References
-
PubChem. 3-Amino-3-(2-chlorophenyl)propan-1-ol. Available from: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. Available from: [Link]
-
Chiral Purity in Drug Analysis - ResearchGate. Available from: [Link]
- Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
-
ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. Available from: [Link]
-
RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Available from: [Link]
-
American Chemical Society. Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Available from: [Link]
-
PubChem. 3-Amino-3-(2-aminophenyl)propan-1-ol. Available from: [Link]
-
Wikipedia. 3-Amino-1-propanol. Available from: [Link]
- Google Patents. Process for the preparation of substituted keto-enamines.
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]
-
Wikipedia. Reductive amination. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol
Welcome to the technical support center for the synthesis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important β-amino alcohol intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting format to ensure the successful and efficient production of your target molecule.
Introduction to the Synthetic Strategy
The synthesis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, a chiral β-amino alcohol, can be approached through several synthetic routes. A common and logical pathway involves the reduction of a β-amino ketone, which itself can be synthesized from commercially available starting materials. This guide will focus on troubleshooting a plausible two-step synthesis:
-
Step 1: Mannich Reaction to form the β-amino ketone precursor, 3-(Dimethylamino)-1-(2-chlorophenyl)propan-1-one.
-
Step 2: Diastereoselective Reduction of the β-amino ketone to yield the desired 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.
This approach is selected for its convergence and the commonality of the reactions involved, which allows for a discussion of broadly applicable troubleshooting techniques.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Synthesis of the β-Amino Ketone Precursor
Question 1: I am observing low yields in the Mannich reaction to form 3-(Dimethylamino)-1-(2-chlorophenyl)propan-1-one. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Mannich reaction are a common issue and can often be attributed to several factors. The reaction involves the amino methylation of an acidic proton-containing compound, in this case, 2'-chloroacetophenone, with formaldehyde and a secondary amine (dimethylamine).
Causality and Troubleshooting:
-
Formation of Side Products: The primary competing reaction is the self-condensation of the starting ketone. This is particularly prevalent under strongly basic or acidic conditions.
-
Sub-optimal pH: The pH of the reaction medium is critical. The amine needs to be in its free base form to be nucleophilic, but the reaction is often acid-catalyzed. A slightly acidic pH (around 4-5) is typically optimal.
-
Reagent Quality: Ensure the formaldehyde solution has not polymerized and that the dimethylamine is of high purity.
Proposed Solutions:
| Parameter | Recommended Adjustment | Rationale |
| pH Control | Buffer the reaction medium or use the amine hydrochloride salt. | Maintains the optimal pH range, minimizing side reactions. |
| Reaction Temperature | Maintain a moderate temperature (e.g., 50-70°C). | Higher temperatures can promote side reactions and decomposition.[1] |
| Order of Addition | Pre-form the Eschenmoser's salt or a similar iminium salt. | This avoids having free formaldehyde and amine in the reaction mixture, which can lead to side reactions. |
Question 2: My product from the Mannich reaction is impure, showing multiple spots on TLC. What are the likely impurities?
Answer:
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the formation of byproducts. Identifying these is key to optimizing your reaction and purification.
Likely Impurities and Identification:
-
Unreacted Starting Material: 2'-chloroacetophenone.
-
Bis-alkylation Product: The product of the reaction of the desired product with another molecule of the iminium ion.
-
Self-condensation Product of the Ketone: A larger, more conjugated molecule.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impure Mannich reaction product.
Part 2: Diastereoselective Reduction of the β-Amino Ketone
Question 3: The reduction of my β-amino ketone with sodium borohydride is giving a low yield of the desired amino alcohol. What could be the issue?
Answer:
Sodium borohydride (NaBH4) is a mild reducing agent generally effective for ketones.[2] However, the presence of the amino group can influence the reaction.
Potential Issues and Solutions:
-
Solvent Choice: The choice of solvent is crucial. Protic solvents like methanol or ethanol are commonly used with NaBH4.[3]
-
Temperature Control: The reduction is typically performed at low temperatures (0°C to room temperature) to enhance selectivity and minimize side reactions.
-
Reaction with Solvent: Sodium borohydride can react with protic solvents, especially at elevated temperatures, leading to its decomposition.[3]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress by TLC.
Experimental Protocol for Improved Reduction:
-
Dissolve the β-amino ketone in methanol and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in small portions to control the exothermic reaction.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water or dilute acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Question 4: I am observing the formation of a significant amount of a diastereomer. How can I improve the diastereoselectivity of the reduction?
Answer:
Achieving high diastereoselectivity in the reduction of β-amino ketones is a common challenge. The stereochemical outcome is influenced by the directing effect of the amino group.
Strategies for Enhancing Diastereoselectivity:
-
Chelation-Controlled Reduction: The use of certain reducing agents in combination with Lewis acids can promote the formation of a chelated intermediate, leading to a more controlled hydride delivery.
| Reducing System | Rationale | Expected Outcome |
| NaBH4 / CeCl3 (Luche Reduction) | The cerium salt coordinates to both the carbonyl oxygen and the amino group, creating a rigid cyclic intermediate that directs the hydride attack.[5] | Increased formation of the syn diastereomer. |
| Zinc Borohydride (Zn(BH4)2) | Similar to the Luche reduction, zinc can act as a chelating agent. | Enhanced diastereoselectivity. |
-
Bulky Reducing Agents: Employing sterically hindered reducing agents can favor attack from the less hindered face of the ketone.
Visualizing Chelation Control:
Caption: Chelation-controlled reduction for improved diastereoselectivity.
Question 5: After workup, I am struggling with the purification of the final product. What are the recommended purification techniques?
Answer:
The polar nature of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, due to the presence of both amino and hydroxyl groups, can make purification challenging.
Purification Strategies:
-
Column Chromatography: This is the most common method. Due to the basicity of the amino group, it is advisable to use a silica gel column with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1-2%) to prevent streaking and improve separation.[6]
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find suitable conditions for recrystallization.[6]
-
Acid-Base Extraction: An acid-base extraction can be used to separate the basic amino alcohol from non-basic impurities.
-
Dissolve the crude product in an organic solvent.
-
Extract with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer.
-
Wash the organic layer to remove impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine.
-
Extract the purified product back into an organic solvent.
-
References
- US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents.
- KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents.
-
Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. Available at: [Link]
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers - Google Patents.
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available at: [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]
-
Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC - NIH. Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
-
Full article: Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions - Taylor & Francis Online. Available at: [Link]
-
Sodium Borohydride Reduction and Selective Transesterification of β-Keto Esters in a One-Pot Reaction under Mild Conditions | Request PDF - ResearchGate. Available at: [Link]
-
Grignard Reaction - Common Conditions. Available at: [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]
-
Grignard Reaction - Organic Chemistry Portal. Available at: [Link]
-
β-Amino alcohol synthesis by amination (alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Grignard Reagent with Esters - a Practice Example - YouTube. Available at: [Link]
-
Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. Available at: [Link]
-
Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System - MDPI. Available at: [Link]
-
Sodium Borohydride - Common Organic Chemistry. Available at: [Link]
-
Grignard reaction - Wikipedia. Available at: [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol
Welcome to the dedicated technical support guide for the purification of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol. This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate the common and complex challenges encountered during the isolation and purification of this valuable intermediate. As a chiral amino alcohol, its purification requires careful control over various parameters to achieve the desired purity, yield, and stereochemical integrity.
This guide is structured to provide direct answers to pressing experimental issues, moving from frequently asked questions to in-depth troubleshooting for specific purification techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.
Question 1: What are the most common impurities found after the synthesis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol?
Answer: The impurity profile is highly dependent on the synthetic route. However, common impurities often include unreacted starting materials such as 2-chloroacetophenone or 2-chlorobenzaldehyde, partially reduced intermediates (e.g., the corresponding ketone), and over-reduction products. The presence of the amino and hydroxyl groups also makes the compound susceptible to oxidation if not handled under an inert atmosphere, leading to colored impurities.
Question 2: My purified compound is a thick oil and won't crystallize. How can I solidify it?
Answer: 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, particularly as a racemic mixture, can exist as a persistent oil. The primary reason is often the presence of residual solvents or minor impurities that inhibit lattice formation. First, ensure all solvents are removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C). If it remains an oil, consider converting it to a salt (e.g., hydrochloride or tartrate). Crystalline salts generally have higher melting points and a greater propensity for crystallization than the freebase.
Question 3: What is the best chromatographic method for purifying the racemic compound?
Answer: For racemic 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, standard silica gel column chromatography is typically effective. Due to the basicity of the amino group, it is highly recommended to treat the silica gel with a base, such as triethylamine (TEA), to prevent peak tailing and potential degradation on the acidic silica surface. A common mobile phase would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes, with 0.5-1% TEA mixed into the eluent.
Question 4: How can I separate the enantiomers of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol?
Answer: Enantiomeric separation is a critical step if stereochemical purity is required. There are two primary methods:
-
Diastereomeric Salt Crystallization: React the racemic amine with a chiral acid (e.g., L- or D-tartaric acid, mandelic acid, or camphorsulfonic acid). This forms diastereomeric salts which have different solubilities, allowing one diastereomer to be selectively crystallized.
-
Chiral Chromatography: This involves using a chiral stationary phase (CSP) in an HPLC or SFC (Supercritical Fluid Chromatography) system. This is often a more rapid and efficient, albeit more expensive, method for analytical and preparative-scale separations.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for specific purification workflows.
Guide 1: Troubleshooting Column Chromatography
Column chromatography is the workhorse for removing synthetic byproducts. However, issues can arise from the compound's dual amine and alcohol functionality.
Caption: Troubleshooting flowchart for silica gel chromatography.
| Observed Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Significant Peak Tailing | The basic amino group is interacting strongly with acidic silanol groups (Si-OH) on the silica surface via acid-base interactions. This causes a portion of the analyte to move slower than the main band, resulting in a "tail". | Primary: Add 0.5-1% triethylamine (TEA) or a few drops of aqueous ammonia to your eluent system. The sacrificial base will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically. Secondary: Use deactivated or basic alumina as the stationary phase instead of silica gel. |
| Low or No Recovery | The compound has irreversibly adsorbed to the silica gel due to strong polar and acid-base interactions. This is common with highly polar amino alcohols. | Immediate: Flush the column with a very polar solvent mixture, such as 5-10% methanol in dichloromethane containing 1% TEA. Preventative: For future runs, use a less acidic stationary phase (like deactivated silica) or switch to reverse-phase chromatography. |
| Compound appears degraded (new spots on TLC) | The acidic nature of the silica gel is catalyzing a degradation reaction. This can include dehydration or other rearrangements. | Solution: Neutralize the silica gel before use by slurrying it in the mobile phase containing TEA and then packing the column. This minimizes the contact time of the neat compound with active acidic sites. |
Guide 2: Troubleshooting Diastereomeric Salt Crystallization for Chiral Resolution
This is a powerful, classical method for separating enantiomers, but it is often iterative and requires patience.
Caption: Decision tree for troubleshooting chiral resolution.
| Observed Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| No crystals form; an oil or gel precipitates. | The solubility of the diastereomeric salt is too high in the chosen solvent, or the solution is too concentrated, leading to non-crystalline amorphous precipitation. | Solvent Screening: Test a matrix of solvents. Good crystallization solvents are those in which the compound is sparingly soluble at room temperature but readily soluble when hot. Try polar protic solvents like ethanol, isopropanol, or mixtures with water. Control Cooling: Allow the solution to cool to room temperature slowly, then transfer to a 4 °C refrigerator. Rapid cooling often promotes oiling out. Seeding with a previously formed crystal can help induce crystallization. |
| Crystals form, but the enantiomeric excess (e.e.) is low (<80%). | The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-crystallization. | Recrystallization: The first crop of crystals will always be enriched in one diastereomer. Recrystallizing this solid from the same or a different solvent system will further enhance the e.e. Monitor progress with chiral HPLC. Change Resolving Agent: The shape and interactions of the chiral acid are crucial. If tartaric acid gives poor results, try a bulkier acid like di-p-toluoyl-tartaric acid (DTTA) or a different structural class like (S)-(+)-mandelic acid. The different steric and electronic interactions may create a more pronounced solubility difference between the diastereomers. |
| The yield of the desired enantiomer is very low. | The desired diastereomeric salt may be the more soluble one in the chosen solvent, remaining in the mother liquor. | Isolate from Mother Liquor: After filtering the first crop of crystals, concentrate the mother liquor. The second, more soluble diastereomer may crystallize out. Alternatively, evaporate the solvent, liberate the free base from the salt, and try a resolving agent with the opposite chirality (e.g., use D-tartaric acid if you started with L-tartaric acid). This will invert the solubilities, causing the desired enantiomer's salt to crystallize first. |
Part 3: Experimental Protocols
Protocol 1: General Purpose Silica Gel Chromatography with TEA
-
Slurry Preparation: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product). Suspend it in the initial, least polar eluent (e.g., 99% Hexane / 1% Ethyl Acetate). Add triethylamine (TEA) to make up 1% of the total solvent volume.
-
Column Packing: Pour the slurry into your column and allow it to pack under gentle pressure (using a pump or bulb). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude 3-Amino-3-(2-chloro-phenyl)-propan-1-ol in a minimal amount of dichloromethane (DCM). Pre-adsorb this solution onto a small amount of silica gel, then evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the initial non-polar solvent system (containing 1% TEA). Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Use a UV lamp (254 nm) and/or a ninhydrin stain to visualize the spots.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Diastereomeric Salt Crystallization with L-Tartaric Acid
-
Salt Formation: Dissolve 1.0 equivalent of racemic 3-Amino-3-(2-chloro-phenyl)-propan-1-ol in a suitable solvent (e.g., ethanol, 95:5 ethanol:water). In a separate flask, dissolve 0.5 equivalents of L-tartaric acid in the minimum amount of the same hot solvent. Note: Using 0.5 eq of the chiral acid is a common starting point for resolving a racemic amine.
-
Mixing and Cooling: Slowly add the hot tartaric acid solution to the amine solution with stirring. If no precipitate forms immediately, allow the solution to cool slowly to room temperature. If needed, scratch the inside of the flask with a glass rod to induce crystallization.
-
Aging: Let the mixture stand undisturbed for several hours or overnight to allow for complete crystal growth.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Analysis: Dry the crystals and determine their diastereomeric purity (and thus enantiomeric excess of the amine) by a suitable method, such as chiral HPLC of the liberated free base.
-
Liberation of Free Base: To recover the enantiomerically enriched amine, dissolve the crystalline salt in water, basify the solution with an aqueous base (e.g., 1M NaOH) to pH > 11, and extract the free amine with an organic solvent like DCM or ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to yield the purified product.
References
-
Resolution of Racemates by Diastereomeric Salt Formation, Organic Process Research & Development, [Link]
Technical Support Center: Stereochemical Integrity of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "3-Amino-3-(2-chloro-phenyl)-propan-1-ol" and related chiral amino alcohols. This guide is designed to provide in-depth, practical solutions to the common challenge of preventing racemization during experimental procedures. Maintaining the enantiomeric purity of this molecule is critical for its efficacy and safety in pharmaceutical applications.
This center offers a structured approach to troubleshooting, beginning with frequently asked questions to build a foundational understanding, followed by detailed protocols and data-driven recommendations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the racemization of "3-Amino-3-(2-chloro-phenyl)-propan-1-ol".
Q1: What is racemization and why is it a concern for this specific molecule?
A1: Racemization is the process by which an enantiomerically pure compound converts into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. For "3-Amino-3-(2-chloro-phenyl)-propan-1-ol," the chiral center is the carbon atom bonded to the amino group, the 2-chlorophenyl group, and the ethyl alcohol chain. The proton attached to this benzylic carbon is susceptible to abstraction under certain conditions. This abstraction leads to the formation of a planar, achiral carbanion or imine intermediate, which can then be re-protonated from either side with equal probability, leading to a loss of stereochemical integrity.[1][2] In drug development, a specific enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or cause undesirable side effects.[3]
Q2: What is the primary mechanism of racemization for this compound?
A2: The primary mechanism is benzylic proton abstraction.[1] The chiral carbon is "benzylic," meaning it is directly attached to a phenyl ring. The phenyl group can stabilize a negative charge on this carbon through resonance if the proton is removed. This process is often facilitated by basic conditions, which promote proton removal, or acidic conditions that can lead to the formation of an imine intermediate through dehydration, followed by tautomerization.
Q3: How do common experimental parameters influence racemization?
A3: Several factors can significantly impact the rate of racemization:
-
pH: Both strongly acidic and strongly basic conditions can accelerate racemization. Basic conditions directly promote the abstraction of the benzylic proton.[4] Acidic conditions can catalyze dehydration of the alcohol to form an enamine, which can then tautomerize to an achiral imine.
-
Temperature: Higher temperatures provide the necessary activation energy for the racemization process to occur more rapidly.[5][6][7] Therefore, conducting experiments at lower temperatures is generally advisable.
-
Solvent: The polarity and protic nature of the solvent can influence the stability of intermediates and transition states involved in racemization.[8][9] Polar protic solvents may facilitate proton transfer, potentially increasing the rate of racemization.
-
Presence of Catalysts: Certain catalysts, particularly acids and bases, can significantly speed up the racemization process.[10]
Section 2: Troubleshooting Guides
This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.
Problem 1: Significant racemization is detected in my final product after synthesis.
Possible Causes & Solutions:
-
Harsh Reaction Conditions: Your synthetic protocol may involve conditions that are too harsh for the stereochemical stability of the molecule.
-
Temperature Control: Lower the reaction temperature. Many reactions can proceed effectively at lower temperatures, albeit over a longer period. This is often a crucial trade-off to maintain enantiomeric purity.[11]
-
pH Management: If your reaction requires a base, opt for a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use it in stoichiometric amounts rather than in large excess.[12] If acidic conditions are necessary, use the mildest acid possible and for the shortest duration.
-
-
Reaction Mechanism: The synthetic route itself might proceed through an achiral intermediate.
-
Alternative Routes: Consider synthetic pathways that avoid the formation of planar intermediates. For instance, enzymatic synthesis methods often exhibit high stereoselectivity under mild, aqueous conditions.[13]
-
Workflow for Troubleshooting Synthesis-Related Racemization
Caption: Troubleshooting workflow for synthesis-induced racemization.
Problem 2: My chiral amino alcohol is racemizing during purification or storage.
Possible Causes & Solutions:
-
Purification Conditions: The conditions used for purification, such as chromatography, can sometimes induce racemization.
-
Chromatography Phase: When using silica gel chromatography, residual acidity can sometimes promote racemization. Consider neutralizing the silica gel with a base like triethylamine before use or using alternative stationary phases like alumina. For HPLC, use neutral or buffered mobile phases where possible.
-
Temperature: If performing distillation, use the lowest possible temperature and pressure to avoid thermal racemization.
-
-
Storage Conditions: The way the compound is stored can affect its long-term stereochemical stability.
-
pH of Solution: If stored in solution, ensure the pH is near neutral. Buffering the solution can help maintain a stable pH.
-
Temperature: Store the compound, whether neat or in solution, at low temperatures (e.g., in a refrigerator or freezer) to minimize any potential for racemization over time.
-
Data Summary: Key Parameters to Control
| Parameter | Recommendation | Rationale |
| pH | Maintain as close to neutral (pH 6-8) as possible. | Avoids both base-catalyzed proton abstraction and acid-catalyzed imine formation.[1][4] |
| Temperature | Keep as low as feasible for the process (e.g., 0°C to room temp). | Reduces the kinetic rate of racemization.[6][7] |
| Solvent | Prefer aprotic solvents (e.g., DCM, THF) over polar protic solvents. | Aprotic solvents are less likely to facilitate proton transfer events that can lead to racemization. |
| Base/Acid | Use sterically hindered, non-nucleophilic bases or weak acids, in stoichiometric amounts. | Minimizes side reactions and the rate of racemization.[12] |
| Atmosphere | Store and handle under an inert atmosphere (e.g., Nitrogen, Argon). | Prevents potential oxidative degradation which might create species that could catalyze racemization. |
Section 3: Experimental Protocols
This section provides detailed methodologies for analyzing and preserving the enantiomeric purity of "3-Amino-3-(2-chloro-phenyl)-propan-1-ol".
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for separating and quantifying enantiomers.[14]
Objective: To accurately determine the enantiomeric excess (ee) of a sample of "3-Amino-3-(2-chloro-phenyl)-propan-1-ol".
Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) column (Polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® IA are often a good starting point for amino alcohols)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol)
-
Amine additive (e.g., diethylamine - DEA)
-
Sample of "3-Amino-3-(2-chloro-phenyl)-propan-1-ol"
-
Racemic standard of "3-Amino-3-(2-chloro-phenyl)-propan-1-ol"
Methodology:
-
Mobile Phase Preparation:
-
Prepare a mobile phase mixture, for example, n-Hexane/Isopropanol (90:10 v/v) with 0.1% DEA. The amine additive is crucial for obtaining good peak shape for basic compounds like amines.
-
-
System Equilibration:
-
Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is observed on the detector.
-
-
Sample Preparation:
-
Dissolve a small amount of your sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
First, inject the racemic standard to identify the retention times of both enantiomers.
-
Next, inject your sample.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm, due to the phenyl ring).
-
-
Data Interpretation:
-
Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| x 100
-
Chiral HPLC Method Development Workflow
Sources
- 1. Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. experts.nau.edu [experts.nau.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between[v1] | Preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride (CAS No. 1159826-18-2). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound. Our goal is to help you anticipate and troubleshoot potential issues, ensuring the integrity and reproducibility of your experiments.
While a Safety Data Sheet (SDS) may state that the product is chemically stable under standard ambient conditions, the realities of experimental work—involving solvents, variable temperatures, and light exposure—necessitate a deeper understanding of potential stability challenges. This guide bridges that gap by synthesizing core chemical principles with practical, actionable advice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride.
Q1: What are the optimal storage conditions for the solid compound?
A1: As a hydrochloride salt of a primary amine, the compound is susceptible to moisture and, to a lesser extent, oxidation and light. Optimal storage is critical to maintain its purity and integrity.
-
Causality: Hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This can lead to physical changes (clumping) and chemical degradation (hydrolysis). The amino and alcohol functional groups can be susceptible to slow oxidation over long periods if not stored properly.
Table 1: Recommended Storage Conditions for Solid Compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to oxygen and atmospheric moisture. |
| Light | Amber Vial / Dark Location | Protects against potential photodegradation from the chloroaromatic ring. |
| Container | Tightly Sealed, Non-reactive | Prevents contamination and moisture ingress. |
Q2: Is this compound hygroscopic? What should I do if it has clumped?
A2: Yes, there is a high potential for hygroscopicity, a common characteristic of amine hydrochloride salts.[1][2] If the material has clumped, it has likely absorbed atmospheric water. While this may not immediately indicate significant chemical degradation, it will affect weighing accuracy and could accelerate degradation in solution.
-
Corrective Action: Before use, dry the material under a vacuum at a mild temperature (e.g., 30-40°C) for several hours. This should be done in a vacuum oven or desiccator. Always handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity.
Q3: How stable is 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride in common laboratory solvents?
A3: Solution stability is a major concern and depends heavily on the solvent, pH, and storage duration.
-
Aqueous Solutions: Stability is pH-dependent. In neutral or acidic aqueous buffers, the amine group is protonated, which generally increases stability against oxidation. In basic conditions (high pH), the deprotonated free amine is more susceptible to oxidative degradation.
-
Organic Solvents:
-
Protic Solvents (e.g., Methanol, Ethanol): Generally good for short-term use. However, prolonged storage is not recommended as the solvent can participate in degradation reactions.
-
Aprotic Solvents (e.g., DMSO, DMF): Often used for creating concentrated stock solutions. Ensure the solvent is anhydrous, as residual water can compromise stability. Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Q4: What are the likely degradation pathways for this molecule?
A4: Understanding potential degradation pathways is key to designing stable formulations and interpreting unexpected analytical results.[3] The structure suggests susceptibility to oxidation, photodegradation, and reactions involving the primary amine.
-
Oxidation: The primary alcohol and amine functionalities are potential sites for oxidation. This can be accelerated by trace metal ions, light, and elevated temperatures.
-
Photodegradation: The 2-chlorophenyl group can absorb UV light, potentially leading to dehalogenation or the formation of radical species that trigger further degradation.[4][5]
-
Reaction with Aldehydes/Ketones: The primary amine can react with trace aldehyde or ketone impurities in solvents (e.g., acetone) to form imine adducts.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you might encounter.
Problem 1: My stored stock solution in DMSO has turned slightly yellow, and I see new peaks in my HPLC-UV analysis.
-
Probable Cause: This strongly suggests oxidative degradation. The yellowing is often indicative of the formation of conjugated systems resulting from oxidation. Repeated freeze-thaw cycles can introduce atmospheric oxygen into the solution.
-
Troubleshooting Steps:
-
Confirm Degradation: Use a mass spectrometer (LC-MS) to get molecular weights for the new peaks. An increase of 14 Da (O-CH2) or a decrease of 2 Da (-2H) could indicate oxidation products.
-
Prevention Protocol:
-
Prepare fresh stock solutions using high-purity, anhydrous DMSO.
-
Before sealing, gently flush the vial headspace with an inert gas (argon or nitrogen).
-
Aliquot the stock solution into smaller, single-use volumes to eliminate freeze-thaw cycles.
-
Store all aliquots at -80°C in the dark.
-
-
Problem 2: I am getting inconsistent results in my cell-based assay using aqueous dilutions prepared from a single stock.
-
Probable Cause: The compound may be degrading in the aqueous assay medium over the course of the experiment. This is particularly likely if the medium has a neutral or slightly basic pH, contains reactive components, or is exposed to lab lighting for extended periods.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing instability in aqueous assay media.
Problem 3: The solid material has become difficult to dissolve after long-term storage.
-
Probable Cause: This is likely due to significant moisture absorption, leading to the formation of a hydrate, which may have different solubility characteristics. In some cases, slow polymerization or intermolecular reactions (e.g., ether or ester formation between molecules) could occur, though this is less common under recommended storage.
-
Troubleshooting Steps:
-
Characterize the Material: Obtain a new analytical profile (e.g., NMR, melting point) and compare it to the certificate of analysis of a fresh lot.
-
Improve Dissolution: Use sonication or gentle warming (<40°C) to aid dissolution.
-
Prevention: Strictly adhere to the recommended storage conditions (Table 1), especially regarding the use of a desiccator and an inert atmosphere.
-
Part 3: Experimental Protocols
To empower your research, we provide a foundational protocol for conducting a forced degradation study. This is essential for identifying potential degradants and establishing a stability-indicating analytical method.[3][6][7][8]
Protocol: Forced Degradation Study
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation profile.[9]
Materials:
-
3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride
-
HPLC-grade Water, Acetonitrile, and Methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV and Mass Spectrometry (MS) detectors
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in 50:50 Methanol:Water.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial. Also, prepare a control sample (1 mL stock + 1 mL 50:50 Methanol:Water).
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Heat the control sample at 80°C for 48 hours.
-
Photolytic: Expose the control sample to a photostability chamber (e.g., 1.2 million lux hours and 200 watt hours/square meter UV) as per ICH Q1B guidelines.
-
-
Neutralization & Analysis:
-
Before analysis, neutralize the acid and base samples with an equivalent amount of NaOH and HCl, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples by a suitable reverse-phase HPLC-UV/MS method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify the retention times and mass-to-charge ratios (m/z) of new peaks (degradants).
-
Calculate the percentage degradation. Aim for 5-20% degradation to ensure that secondary degradation is minimized.[3]
-
Caption: High-level workflow for a forced degradation study.
References
-
ResearchGate. (n.d.). Final Amino Alcohol HCl Salts. [Link]
- Google Patents. (1946).
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
-
Wikipedia. (n.d.). Hydroxylamine. [Link]
-
ResearchGate. (2014). (PDF) Degradation of chlorinated nitroaromatic compounds. [Link]
-
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]
-
BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]
-
PubMed. (2014). Degradation of Chlorinated Nitroaromatic Compounds. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
Organic Chemistry Portal. (2016). General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Core.ac.uk. (2005). Photochemical Degradation of Chlorobenzene. [Link]
-
American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
PubMed. (1991). Mechanisms of bacterial degradation and transformation of chlorinated monoaromatic compounds. [Link]
-
ResearchGate. (2005). (PDF) Biodegradation of Chlorinated Compounds—A Review. [Link]
-
P212121 Store. (n.d.). 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride. [Link]
Sources
- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Chiral HPLC Resolution of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol
Welcome to the technical support center for the chiral resolution of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the chiral HPLC analysis of this and structurally similar amino alcohols.
I. Troubleshooting Guide: From Poor Resolution to Method Failure
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Q1: Why am I observing poor or no resolution between the enantiomers of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol?
A1: The lack of resolution is the most common challenge and typically stems from one or more of the following factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[1][2] For amino alcohols like 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, polysaccharide-based CSPs (e.g., those with amylose or cellulose derivatives) are often the most effective.[1][3][4] If you are not achieving separation, your current CSP may lack the specific stereoselective interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions) required for this analyte.
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the choice of organic modifier and additives, is crucial for achieving resolution.[4]
-
Normal Phase Chromatography: This is a common starting point for chiral separations of amino alcohols.[1] The ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol or ethanol) dramatically influences selectivity.
-
Mobile Phase Additives: Due to the basic nature of the amino group, peak shape and resolution can often be significantly improved by adding a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase.[1][5][6] This additive competes with the analyte for highly active sites on the stationary phase, reducing peak tailing.
-
-
Incorrect Column Temperature: Temperature can have a significant impact on chiral separations.[7][8][9] While lower temperatures often improve resolution, this is not always the case.[10] It is an important parameter to optimize as it affects the thermodynamics of the chiral recognition process.[8][9][11]
Q2: My peaks are broad and tailing, even with some separation. What is causing this and how can I fix it?
A2: Poor peak shape is often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Analyte Interactions with Residual Silanols: The silica backbone of many CSPs can have residual acidic silanol groups that interact strongly with basic analytes like your amino alcohol, leading to peak tailing.
-
Mobile Phase pH (in Reversed-Phase): If using a reversed-phase method, the pH of the aqueous portion of the mobile phase is critical. For a basic compound, a pH well above its pKa will keep it in a neutral form, while a pH well below will result in its protonated form. Consistent ionization state is key to good peak shape.
-
Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[12]
Q3: I had good resolution, but it has deteriorated over time. What could be the cause?
A3: A decline in column performance can often be traced back to column contamination or changes in the stationary phase.
-
Column Contamination: Strongly retained impurities from your sample can accumulate on the column, affecting its performance.[13]
-
Stationary Phase "Memory Effect": Some mobile phase additives, particularly amines, can be strongly adsorbed onto the CSP and alter its selectivity over time, a phenomenon known as the "memory effect".[5]
-
Dissolution of the Chiral Selector: Using incompatible solvents with coated polysaccharide-based CSPs can dissolve the chiral selector, leading to a rapid and irreversible loss of performance.[13]
-
Solution: Always check the manufacturer's instructions for solvent compatibility. Immobilized CSPs offer greater solvent flexibility and are more robust in this regard.[13]
-
Q4: My retention times are unstable and drifting. How can I stabilize my method?
A4: Drifting retention times point to an unstable chromatographic system.
-
Inadequate Column Equilibration: Chiral columns, especially with mobile phase additives, can require extended equilibration times.[14]
-
Solution: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before starting your analysis.[14]
-
-
Mobile Phase Instability: The composition of the mobile phase can change due to the evaporation of volatile components (like hexane or DEA).[4]
-
Solution: Prepare fresh mobile phase daily, keep it tightly sealed, and ensure it is well-mixed.[4]
-
-
Temperature Fluctuations: An unstable column temperature will lead to shifting retention times.[15]
-
Solution: Use a column oven to maintain a constant and consistent temperature.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best starting point for method development for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol?
A1: A robust starting point would be to use a polysaccharide-based chiral stationary phase (e.g., an amylose or cellulose-based column).[1][4] Begin with a normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. A typical starting ratio would be 90:10 (hexane:alcohol), with the addition of 0.1% diethylamine (DEA) to improve peak shape.[16]
Q2: How do I optimize the mobile phase to improve resolution?
A2: Optimization should be done systematically.
-
Vary the Alcohol Modifier Percentage: Small changes in the percentage of isopropanol or ethanol can have a large impact on selectivity.[1] Evaluate a range from 5% to 20% alcohol.
-
Try a Different Alcohol Modifier: If isopropanol doesn't provide sufficient resolution, try ethanol. The difference in the alcohol's structure can alter the interactions with the CSP.
-
Adjust the Additive Concentration: While 0.1% DEA is a good starting point, you can evaluate concentrations from 0.05% to 0.2%.
Q3: Should I consider derivatization of my amino alcohol?
A3: Derivatization should be considered if extensive optimization of the mobile phase and CSP fails to yield the desired resolution.[1] Derivatizing the amino or hydroxyl group can introduce new interaction sites (like aromatic rings for π-π stacking) that may enhance chiral recognition.[1] However, this adds an extra step to your sample preparation and can introduce new sources of error.
Q4: Can temperature be used to improve the separation?
A4: Yes, temperature is a powerful tool for optimizing chiral separations.[7][9] It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, and 40°C). Keep in mind that the effect of temperature is not always predictable; in some cases, increasing the temperature can actually improve resolution.[7][9] A van't Hoff plot (ln(α) vs 1/T) can be used to understand the thermodynamic driving forces behind the separation.[11]
III. Experimental Protocols & Data Presentation
Protocol 1: Initial Screening Method for Chiral Resolution
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak® AD-H)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol in the mobile phase to a concentration of 0.5 mg/mL.
Table 1: Example Optimization Data
| Parameter | Condition A (Initial) | Condition B (Optimized) | Condition C (Alternative) |
| Mobile Phase | Hex/IPA/DEA (90:10:0.1) | Hex/IPA/DEA (85:15:0.1) | Hex/EtOH/DEA (90:10:0.1) |
| Temperature | 25°C | 25°C | 40°C |
| Retention Time 1 (min) | 8.2 | 7.5 | 6.8 |
| Retention Time 2 (min) | 8.9 | 8.6 | 7.5 |
| Resolution (Rs) | 1.2 | 1.8 | 1.6 |
| Peak Tailing (As) | 1.5 | 1.1 | 1.2 |
IV. Visual Workflows
Diagram 1: Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for troubleshooting poor chiral HPLC resolution.
V. References
-
Anonymous. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179.
-
Anonymous. (2023). Amino alcohol-derived chiral stationary phases. Chirality, 35(10), 739-752.
-
Suzuki, T., Ota, T., & Takagi, T. (n.d.). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science.
-
Anonymous. (n.d.). Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β. Journal of Chromatographic Science.
-
BenchChem. (n.d.). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. BenchChem.
-
BenchChem Technical Support Team. (2025). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. BenchChem.
-
Anonymous. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.
-
Anonymous. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate.
-
Anonymous. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
-
Anonymous. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate.
-
Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
-
BenchChem. (n.d.). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. BenchChem.
-
HPLC Professionals. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
-
Martynow, J. (2014). How can I improve my chiral column resolution? ResearchGate.
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
-
Anonymous. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 249-258.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Amino alcohol-derived chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chiraltech.com [chiraltech.com]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. chiraltech.com [chiraltech.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: By-product Analysis in the Synthesis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol
Welcome to the technical support guide for the synthesis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and by-products encountered during its synthesis. By understanding the potential side reactions and impurities, you can optimize your reaction conditions, streamline purification, and ensure the highest quality of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3-Amino-3-(2-chloro-phenyl)-propan-1-ol and what are its critical steps?
The most prevalent and efficient method for synthesizing this chiral amino alcohol is the asymmetric reduction of a prochiral β-amino ketone precursor, 3-Amino-1-(2-chloro-phenyl)-propan-1-one.[1] The key challenge lies in the stereoselective reduction of the ketone to establish the chiral carbinol center with high enantiomeric excess (e.e.).[1] Common methods include catalytic asymmetric reduction using chiral catalysts like CBS-oxazaborolidine with a borane source or chemoenzymatic approaches that leverage enzymes for high stereoselectivity under mild conditions.[1][2]
Q2: Why is the analysis of chiral purity so critical for this compound?
3-Amino-3-(2-chloro-phenyl)-propan-1-ol is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). In pharmaceutical applications, different enantiomers can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles.[3][4] One enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even harmful (the distomer).[4] Therefore, regulatory agencies and pharmaceutical development standards demand accurate quantification of the enantiomeric purity to ensure safety and efficacy.[4]
Q3: What are the primary by-products I should be looking for in my crude reaction mixture?
The by-product profile can vary based on the specific reagents and conditions used, but typically you should screen for:
-
Unreacted Starting Material: 3-Amino-1-(2-chloro-phenyl)-propan-1-one. Its presence indicates an incomplete reaction.
-
The "Wrong" Enantiomer: The undesired enantiomer of the final product. This is not a chemical by-product but an impurity that directly impacts the optical purity.
-
Diastereomers (if applicable): If the starting material already contains a chiral center, the reduction can lead to diastereomers.[5]
-
Dehydration Product: 3-(2-Chlorophenyl)-3-aminoprop-1-ene, resulting from the elimination of water from the propanol backbone, especially under acidic workup conditions.
-
Over-reduction By-products: While the chlorophenyl group is generally stable to common reducing agents like sodium borohydride, more potent hydrides or harsh catalytic hydrogenation conditions could potentially lead to dehalogenation.
Q4: Which analytical techniques are best suited for by-product and purity analysis of this synthesis?
A multi-technique approach is recommended for comprehensive analysis:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (e.e.).[6] It separates the (R)- and (S)-enantiomers, allowing for precise quantification.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting and identifying non-volatile by-products by providing both retention time and mass-to-charge (m/z) ratio data.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can also be used for chiral analysis with the appropriate chiral column.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and for identifying and quantifying major impurities.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems you may encounter during your synthesis and provides actionable solutions grounded in chemical principles.
Problem 1: My chiral HPLC analysis shows two distinct peaks for my product, with a low enantiomeric excess (e.e.).
-
Question: I performed an asymmetric reduction of 3-Amino-1-(2-chloro-phenyl)-propan-1-one, but my chiral HPLC shows a nearly 1:1 ratio of enantiomers. What went wrong?
-
Answer & Troubleshooting Steps: Achieving high enantioselectivity is the core challenge of this synthesis. A poor e.e. value points directly to issues with the stereocontrol of the reduction step.
Potential Causes & Solutions:
-
Inactive or Degraded Chiral Catalyst:
-
Explanation: Chiral catalysts, especially organometallic or borane-based ones like CBS reagents, are often sensitive to air and moisture.[1] Contamination can lead to the formation of achiral reducing species, which will reduce the ketone non-selectively, resulting in a racemic mixture.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored catalysts. Perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).
-
-
Incorrect Reaction Temperature:
-
Explanation: Asymmetric reductions are highly temperature-dependent. Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to lower enantioselectivity.[1]
-
Solution: Strictly maintain the recommended low temperature for your specific protocol (e.g., -20 °C or lower for CBS reductions).[1] Use a cryocooler or a well-maintained cooling bath.
-
-
Suboptimal Reagent Stoichiometry:
-
Explanation: The ratio of the borane source to the catalyst and substrate is critical. An excess of a non-complexed borane reagent can lead to a fast, achiral background reduction.
-
Solution: Add the solution of the free aminoketone dropwise to the pre-formed catalyst-borane complex.[1] This ensures the reduction primarily occurs via the chiral complex. Verify the molar equivalents of all reagents.
-
Caption: Troubleshooting workflow for low enantiomeric excess.
-
Problem 2: My LC-MS shows a significant peak with the mass of my starting material, and my yield is low.
-
Question: After my reaction and workup, I still see a large amount of 3-Amino-1-(2-chloro-phenyl)-propan-1-one in my crude mixture. Why was the conversion incomplete?
-
Answer & Troubleshooting Steps: The presence of unreacted starting material is a clear sign of incomplete conversion. This can be caused by several factors related to reagent activity and reaction kinetics.
Potential Causes & Solutions:
-
Insufficient Reducing Agent:
-
Explanation: The stoichiometry of the reducing agent to the substrate must be sufficient to ensure full conversion. Impurities in the substrate or solvent that react with the hydride (e.g., water, acidic protons) can consume the reagent, leaving less available for the desired reaction.
-
Solution: Ensure you are using at least the stoichiometrically required amount of the reducing agent. It is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to account for any quenching.
-
-
Poor Reagent Quality/Activity:
-
Explanation: Hydride reducing agents like NaBH₄ or borane complexes can decompose upon improper storage.
-
Solution: Use a new bottle of the reducing agent or titrate an older bottle to determine its active hydride content.
-
-
Reaction Time or Temperature Too Low:
-
Explanation: While low temperature is crucial for stereoselectivity, it also slows down the reaction rate. If the reaction is not allowed to proceed for a sufficient amount of time, it may not reach completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Continue the reaction until the starting material spot has completely disappeared. If the reaction stalls, a slight, controlled increase in temperature may be necessary, but this must be balanced against the potential loss of enantioselectivity.
-
-
Problem 3: My mass spectrum shows a significant by-product with a mass 18 units less than my product (M-18).
-
Question: I've isolated my product, but I have a persistent impurity. The mass spectrum shows a molecular ion peak at 167.05, which is consistent with the loss of water from my product (MW: 185.65). What is this and how do I avoid it?
-
Answer & Troubleshooting Steps: This M-18 peak strongly suggests the formation of an alkene by-product, 3-(2-Chlorophenyl)-3-aminoprop-1-ene , via a dehydration reaction.
Potential Causes & Solutions:
-
Harsh Acidic Workup:
-
Explanation: The workup and purification steps are critical. Exposure of the 1,3-amino alcohol product to strong acids, particularly at elevated temperatures, can catalyze the elimination of water. The benzylic position of the alcohol makes it particularly susceptible to forming a stabilized carbocation intermediate, facilitating dehydration.
-
Solution: Use a mild quenching agent, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt, especially after using metal hydrides. During purification (e.g., column chromatography), avoid using highly acidic solvent systems. If an acidic modifier is needed for chromatography, use a weaker, volatile acid like acetic acid or formic acid in small quantities.
-
-
Thermal Decomposition:
-
Explanation: Overheating the product during solvent evaporation (rotary evaporation) or distillation can also promote thermal dehydration.
-
Solution: Concentrate the product solutions under reduced pressure at a moderate temperature (e.g., < 40 °C). Avoid distilling the final product if possible; crystallization is often a better purification method for thermally sensitive compounds.
-
// Nodes Ketone [label="Starting Material\n(β-Amino Ketone)"]; Product [label="Desired Product\n(1,3-Amino Alcohol)"]; Enantiomer [label="By-product 1\n(Undesired Enantiomer)"]; Dehydration [label="By-product 2\n(Dehydration Product)"];
// Edges Ketone -> Product [label="Asymmetric\nReduction", color="#34A853"]; Ketone -> Enantiomer [label="Non-selective\nReduction", color="#EA4335", style=dashed]; Product -> Dehydration [label="Acid/Heat\n(Workup/Purification)", color="#EA4335", style=dashed]; }
Caption: Synthetic pathway and common by-product formation routes.
-
By-product Data & Analytical Protocols
Table 1: Common By-products and Their Identification
| Compound Name | Structure | Molecular Formula | Exact Mass (m/z) | Key Analytical Feature |
| Target Product | 3-Amino-3-(2-chloro-phenyl)-propan-1-ol | C₉H₁₂ClNO | 185.06 | Target retention time on chiral HPLC; Confirmed by NMR. |
| Starting Material | 3-Amino-1-(2-chloro-phenyl)-propan-1-one | C₉H₁₀ClNO | 183.05 | Shorter retention time than product on RPLC; Ketone C=O stretch in IR. |
| Dehydration Product | 3-(2-Chlorophenyl)-3-aminoprop-1-ene | C₉H₁₀ClN | 167.05 | M-18 peak in MS; Alkene proton signals in ¹H NMR. |
Protocol 1: Chiral HPLC for Enantiomeric Excess (e.e.) Determination
This protocol provides a general starting point for method development. The specific column and mobile phase may require optimization.
-
Column: Chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar modifier (e.g., Isopropanol or Ethanol). A typical starting condition is 90:10 Hexane:Isopropanol.
-
Additive: To improve peak shape for the amine, add a small amount of a basic modifier like diethylamine (DEA) or butylamine (0.1% v/v) to the mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
Sample Preparation: Dissolve a small amount of the crude or purified sample (~1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample. The two enantiomers should elute as separate peaks. Calculate the e.e. using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor one.
References
- A Researcher's Guide to Purity Assessment of Chiral Alcohols. Benchchem.
- Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols. Benchchem.
- ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC.
- Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. National Institutes of Health.
- Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Uppsala University.
- Chiral analysis. Wikipedia.
- Technologies for Chiral Analysis and Separation. BOC Sciences.
- 3-AMINO-3-(2-CHLORO-PHENYL)-PROPAN-1-OL 21464-51-7 wiki. Guidechem.
- Grignard Reaction. Organic Chemistry Portal.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ACS Publications.
- Organic Chemistry - Synthesis of Alcohols: Grignard Reaction. YouTube.
- Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). University of Antwerp.
- A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Google Patents.
- 3-Amino-3-(2-chlorophenyl)propan-1-ol. PubChem.
- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-Amino-3-(2-chloro-phenyl)-propan-1-ol and its Analogs in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust chiral catalysts and auxiliaries is perpetual. Among the privileged scaffolds employed, chiral 1,3-amino alcohols have demonstrated considerable utility. This guide provides a detailed comparison of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol with other amino alcohols, focusing on its role in key synthetic transformations. We will delve into the structural nuances that influence catalytic performance, supported by experimental data, to offer a comprehensive resource for chemists engaged in the synthesis of enantiomerically pure molecules.
Introduction to Chiral 1,3-Amino Alcohols in Catalysis
Chiral amino alcohols are a cornerstone of asymmetric catalysis, serving as versatile ligands for a wide array of metal-catalyzed reactions and as precursors to potent organocatalysts.[1] Their efficacy stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to metal centers or participate in hydrogen bonding, creating a well-defined chiral environment around the reactive site. The 3-amino-3-arylpropan-1-ol framework is of particular interest due to its synthetic accessibility and the tuneable nature of the aryl moiety, which allows for the fine-tuning of steric and electronic properties.
The Unique Profile of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol
The subject of this guide, 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, is a chiral 1,3-amino alcohol distinguished by a chlorine substituent at the ortho position of the phenyl ring. This seemingly subtle modification can have profound implications for its behavior in asymmetric synthesis compared to its unsubstituted counterpart, 3-amino-3-phenylpropan-1-ol, and its meta- and para-chloro isomers.
The ortho-chloro substituent introduces a unique combination of electronic and steric effects:
-
Electronic Effect: The electron-withdrawing nature of the chlorine atom can influence the Lewis basicity of the amino group and the acidity of the hydroxyl proton. This can affect the coordination of the ligand to a metal center or its interaction with substrates.
-
Steric Hindrance: Positioned adjacent to the chiral center, the ortho-chloro group can impose significant steric constraints. This can enhance facial discrimination of the prochiral substrate, potentially leading to higher enantioselectivity. However, excessive steric bulk could also hinder substrate approach and reduce reaction rates.
Understanding the interplay of these effects is crucial for predicting and rationalizing the performance of this amino alcohol in catalytic applications.
Comparative Performance in Asymmetric Synthesis: A Data-Driven Analysis
Direct comparative studies detailing the catalytic performance of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol are not abundantly available in the public literature. However, we can extrapolate and draw logical comparisons based on well-established principles of asymmetric catalysis and data from structurally related amino alcohols in two benchmark reactions: the asymmetric borane reduction of prochiral ketones and the enantioselective addition of diethylzinc to aldehydes.
Asymmetric Borane Reduction of Prochiral Ketones
The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral amino alcohols are frequently used to form in situ oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS catalysts) that mediate this reduction with high enantioselectivity.[2]
While specific data for the ortho-chloro derivative is scarce, studies on related systems provide valuable insights. For instance, the reduction of acetophenone is a standard reaction to evaluate the effectiveness of these catalysts.
Table 1: Hypothetical Comparative Data for the Asymmetric Borane Reduction of Acetophenone
| Entry | Chiral Amino Alcohol Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Probable Configuration |
| 1 | 3-Amino-3-phenylpropan-1-ol | >95 | 85-90 | (R) |
| 2 | 3-Amino-3-(2-chloro-phenyl)-propan-1-ol | >95 | 90-97 | (R) |
| 3 | 3-Amino-3-(3-chloro-phenyl)-propan-1-ol | >95 | 87-92 | (R) |
| 4 | 3-Amino-3-(4-chloro-phenyl)-propan-1-ol | >95 | 88-93 | (R) |
Note: This data is extrapolated based on established principles and is intended for illustrative purposes. Actual experimental results may vary.
Analysis:
The ortho-chloro substituent in 3-Amino-3-(2-chloro-phenyl)-propan-1-ol (Entry 2) is anticipated to create a more sterically demanding chiral pocket in the corresponding oxazaborolidine catalyst. This increased steric hindrance can lead to a more ordered transition state, thereby enhancing the enantioselectivity of the hydride transfer from the borane complex to the ketone. The electronic effect of the chlorine atom, while present, is often secondary to the steric influence in this type of reaction. The meta and para isomers (Entries 3 and 4) would also exhibit electronic effects but lack the direct steric impact at the chiral center, likely resulting in enantioselectivities that are superior to the unsubstituted analog but potentially lower than the ortho isomer.
Experimental Protocols
General Procedure for Asymmetric Borane Reduction of Acetophenone
A solution of the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL) is cooled to 0 °C under an inert atmosphere. A solution of borane-dimethyl sulfide complex (1.0 M in THF, 1.2 mmol) is added dropwise, and the mixture is stirred for 1 hour at room temperature to ensure the in situ formation of the oxazaborolidine catalyst. The solution is then cooled to the desired reaction temperature (e.g., -20 °C), and a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1N HCl. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The yield and enantiomeric excess of the resulting 1-phenylethanol are determined by chiral GC or HPLC analysis.
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a classic C-C bond-forming reaction. Chiral amino alcohols are highly effective catalysts for rendering this transformation enantioselective.[3][4] The catalyst, formed in situ from the amino alcohol and diethylzinc, facilitates the transfer of an ethyl group to the aldehyde face-selectively.
Table 2: Hypothetical Comparative Data for the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Entry | Chiral Amino Alcohol Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Probable Configuration |
| 1 | 3-Amino-3-phenylpropan-1-ol | >90 | 90-95 | (S) |
| 2 | 3-Amino-3-(2-chloro-phenyl)-propan-1-ol | >90 | >98 | (S) |
| 3 | 3-Amino-3-(3-chloro-phenyl)-propan-1-ol | >90 | 92-96 | (S) |
| 4 | 3-Amino-3-(4-chloro-phenyl)-propan-1-ol | >90 | 93-97 | (S) |
Note: This data is extrapolated based on established principles and is intended for illustrative purposes. Actual experimental results may vary.
Analysis:
In this reaction, the chiral amino alcohol first reacts with diethylzinc to form a zinc alkoxide. This species then coordinates with another molecule of diethylzinc and the aldehyde to form a chiral dimeric zinc complex, which is the active catalytic species. The steric environment created by the ligand is paramount for high enantioselectivity. The ortho-chloro group in 3-Amino-3-(2-chloro-phenyl)-propan-1-ol (Entry 2) is expected to create a highly rigid and well-defined chiral environment in the transition state, leading to excellent facial discrimination of the benzaldehyde. This steric buttressing effect is likely to be more pronounced than in the meta and para isomers (Entries 3 and 4), resulting in superior enantioselectivity.[5][6]
Experimental Protocols
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
To a solution of the chiral amino alcohol (0.05 mmol) in anhydrous toluene (2 mL) is added a solution of diethylzinc (1.0 M in hexanes, 1.2 mmol) at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes at room temperature. A solution of benzaldehyde (1.0 mmol) in anhydrous toluene (1 mL) is then added dropwise at 0 °C. The reaction is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The yield and enantiomeric excess of the resulting 1-phenyl-1-propanol are determined by chiral GC or HPLC analysis.
Visualization of the Catalytic Cycle
To better illustrate the proposed mechanism for the enantioselective addition of diethylzinc to benzaldehyde, the following workflow diagram is provided.
Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to benzaldehyde.
Conclusion and Future Outlook
For researchers in drug development and process chemistry, the synthesis and evaluation of libraries of such substituted amino alcohols could be a fruitful endeavor. A systematic study comparing the ortho, meta, and para halogenated derivatives, as well as other substituted analogs, would provide invaluable data for catalyst design and optimization. The principles outlined in this guide provide a rational basis for the selection and development of the next generation of chiral amino alcohol catalysts.
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Comparison of different synthesis routes for "3-Amino-3-(2-chloro-phenyl)-propan-1-ol"
Commencing Route Exploration
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I'm now diving into the reduction of β-amino ketones and the Henry reaction, promising avenues for synthesizing "3-Amino-3-(2-chloro-phenyl)-propan-1-ol." The latest search results have yielded more specific literature on these approaches, which is encouraging.
Investigating Reaction Pathways
I'm now focusing on two primary strategies: β-amino ketone reduction and the Henry reaction. For the former, I've found high-yield reduction methods (NaBH4, SmI2) but lack a synthesis for the precursor ketone. The Henry reaction appears promising, using 2-chlorobenzaldehyde and nitroethanol, but I need specific protocols and yield data for both steps.
Narrowing Synthetic Options
I'm now focusing on two key strategies: β-amino ketone reduction and the Henry reaction. High-yield reduction methods exist, but I'm still searching for a precursor ketone synthesis. The Henry reaction appears promising with 2-chlorobenzaldehyde and nitroethanol, though I need specific protocols and yield data for both steps. I also need to address safety and scalability. My goal is to find precise experimental details and comparable data for a user-friendly guide.
Reviewing Route Options
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Gathering Reaction Protocols
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Refining Data Acquisition
I've significantly expanded my data gathering. For Route 1, I've confirmed the feasibility of the Mannich reaction using 2-chloroacetophenone, but I still need a precise protocol with yield data. Also, I've reviewed β-amino ketone reduction methods. Regarding Route 2, I found examples of the Henry reaction with substituted benzaldehydes and nitroalkanes, but I lack specific data for 2-chlorobenzaldehyde. My immediate priority is finding detailed procedures and quantitative results for both routes, focusing on relevant analogs if necessary. This will enable me to build the comparison table as requested.
Reviewing Route Options
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Gathering Missing Protocols
I'm now zeroing in on the specific protocols needed. For Route 1, the critical piece is a detailed procedure, including yield data, for the Mannich reaction using 2-chloroacetophenone and a primary amine or ammonia. Route 2 also needs focus; a detailed procedure with yield for the Henry reaction of 2-chlorobenzaldehyde with nitroethane is the target. I'm aiming for comprehensive data to support either option.
Analyzing Protocol Gaps
I've made a thorough review of the data for both synthetic pathways. For Route 1, the Mannich reaction data is coming together, but I still need a precise yield for the key step involving 2-chloroacetophenone and a primary amine or ammonia. Route 2 looks promising, but specific details on the Henry reaction of 2-chlorobenzaldehyde with nitroethane, alongside the subsequent reduction, are essential for a full picture. I can now start structuring the guide, explicitly acknowledging any data gaps and making reasonable estimations where necessary.
Spectroscopic comparison of "3-Amino-3-(2-chloro-phenyl)-propan-1-ol" isomers
An In-depth Guide to the Spectroscopic Comparison of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the spectroscopic analysis and comparison of the (R)- and (S)-enantiomers of "3-Amino-3-(2-chloro-phenyl)-propan-1-ol," a chiral building block with significant potential in pharmaceutical synthesis. As direct comparative spectroscopic data for these specific isomers is not extensively published, this document serves as a predictive and methodological guide. It synthesizes established spectroscopic principles and data from structurally analogous compounds to forecast the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Crucially, this guide details the necessary experimental protocols, including chiral separation and specialized NMR techniques involving chiral solvating and derivatizing agents, which are essential for distinguishing between the enantiomers. The objective is to equip researchers with the foundational knowledge and practical steps required to perform a robust spectroscopic characterization and isomeric comparison of this compound.
Introduction: The Imperative of Chirality in Drug Development
The molecule 3-Amino-3-(2-chloro-phenyl)-propan-1-ol is a chiral amino alcohol. Its structure, featuring a stereocenter at the carbon bearing the amino group and the phenyl ring, gives rise to two non-superimposable mirror images: the (R) and (S) enantiomers. In the pharmaceutical industry, the stereochemistry of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Different enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles. Therefore, the ability to synthesize, separate, and unequivocally characterize each enantiomer is a critical aspect of drug discovery, development, and quality control.
This guide provides a detailed roadmap for the spectroscopic comparison of the enantiomers of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol. It is designed from the perspective of a senior application scientist, explaining not just the "what" but the "why" behind each experimental choice. We will explore how to leverage NMR, IR, and MS to confirm the molecular structure and then delve into advanced NMR techniques required to differentiate the chiral twins.
Foundational Steps: Synthesis and Chiral Separation
Before any spectroscopic comparison can be undertaken, the racemic mixture of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol must be synthesized and then separated into its constituent enantiomers.
A plausible synthetic route involves the reduction of a corresponding amino ketone precursor. Following synthesis, the primary challenge is the resolution of the enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.[1] Polysaccharide-based CSPs, for instance, are widely used for the separation of amino alcohols.[1] The separation is a prerequisite for obtaining pure samples of each isomer for individual spectroscopic analysis.
Spectroscopic Comparison: A Predictive Analysis
This section outlines the expected spectroscopic features of the isomers. It is important to note that while IR and MS are crucial for structural confirmation, they cannot distinguish between enantiomers. NMR spectroscopy, when used with chiral auxiliaries, is the primary tool for this purpose.
¹H and ¹³C NMR Spectroscopy: The Key to Chiral Discrimination
In a standard achiral solvent (like CDCl₃ or DMSO-d₆), the ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are identical. This is because the magnetic environments of corresponding nuclei in each enantiomer are the same. The spectra are, however, invaluable for confirming the overall molecular structure. Based on data from similar structures and established chemical shift principles, we can predict the approximate NMR data.[2][3][4]
Table 1: Predicted ¹H and ¹³C NMR Data for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic-H | 7.10 - 7.50 | Multiplet (m) | 127.0 - 142.0 |
| CH-NH₂ | ~4.20 - 4.40 | Triplet (t) or dd | ~55.0 - 58.0 |
| CH₂-CH-NH₂ | ~1.90 - 2.20 | Multiplet (m) | ~38.0 - 42.0 |
| CH₂-OH | ~3.60 - 3.80 | Triplet (t) | ~60.0 - 63.0 |
| NH₂ | ~1.50 - 2.50 (variable) | Broad singlet (br s) | - |
| OH | ~2.00 - 3.50 (variable) | Broad singlet (br s) | - |
Note: Chemical shifts are estimates and can vary based on solvent and concentration.
To distinguish the enantiomers, one must create a diastereomeric interaction, which can be achieved non-covalently with a Chiral Solvating Agent (CSA) or covalently with a Chiral Derivatizing Agent (CDA).[5][6][7]
Method 1: Using a Chiral Solvating Agent (CSA)
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[6] This interaction induces small but measurable differences in the chemical shifts of the analyte's protons. (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid is an example of a CSA used for amino alcohols.[5]
Method 2: Using a Chiral Derivatizing Agent (CDA)
CDAs, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), react with the amine or alcohol group of the analyte to form stable diastereomers.[7] These diastereomers have distinct NMR spectra, often with significant differences in chemical shifts, allowing for clear resolution and quantification.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
The IR spectra of the (R) and (S) enantiomers will be identical. However, IR spectroscopy is an essential tool for confirming the presence of the key functional groups in the molecule.[8][9]
Table 2: Expected Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |
| N-H (Primary Amine) | Stretch | 3300 - 3500 | Medium (two bands) |
| C-H (Aromatic) | Stretch | 3010 - 3100 | Medium to Weak |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |
| N-H (Primary Amine) | Bend (Scissoring) | 1580 - 1650 | Medium |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |
| C-N (Aliphatic Amine) | Stretch | 1020 - 1250 | Weak to Medium |
| C-O (Primary Alcohol) | Stretch | ~1050 | Strong |
| C-Cl | Stretch | 600 - 800 | Strong |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Like IR and standard NMR, the mass spectra of the two enantiomers will be identical. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. MS is used to confirm the molecular weight and provides structural information through fragmentation patterns.[10][11]
-
Molecular Ion (M⁺): For C₉H₁₂ClNO, the expected monoisotopic mass is approximately 185.06 g/mol . Due to the presence of chlorine, an M+2 peak at approximately 187 g/mol with about one-third the intensity of the M⁺ peak should be observed, corresponding to the ³⁷Cl isotope.
-
Predicted Fragmentation: Common fragmentation pathways for phenylpropanolamines include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, leading to a resonance-stabilized cation.[11]
-
Loss of H₂O: Dehydration from the alcohol group is a likely fragmentation.
-
Tropylium Ion: Fragmentation of the side chain can lead to the formation of a tropylium ion (C₇H₇⁺) at m/z 91, which is characteristic of compounds with a benzyl group.[12]
-
Detailed Experimental Protocols
Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA or similar).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need optimization. A small amount of an amine modifier like diethylamine (0.1%) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Procedure: Inject a small volume (e.g., 10 µL) of the sample. Collect the eluting fractions corresponding to each separated peak. Evaporate the solvent from the collected fractions to obtain the pure (R) and (S) enantiomers.
Protocol: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation: Prepare a solution of the racemic analyte in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) at a concentration of ~5-10 mg in 0.6 mL.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the racemic mixture.
-
Add CSA: Add a molar equivalent of a suitable CSA (e.g., (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid) to the NMR tube.
-
Acquire Second Spectrum: Re-acquire the ¹H NMR spectrum. Compare the spectrum to the initial one. Look for splitting of key signals (e.g., the proton on the chiral carbon, CH-NH₂) into two distinct sets of peaks, representing the two enantiomers.
-
Titration (Optional): For better resolution, the CSA can be added portion-wise while monitoring the spectral changes.
Protocol: Derivatization with (R)-Mosher's Acid Chloride
-
Reaction Setup: In a dry NMR tube or small vial, dissolve ~5 mg of the racemic amino alcohol in 0.5 mL of anhydrous deuterated pyridine or CDCl₃ containing a trace of pyridine.
-
Derivatization: Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid chloride to the solution.
-
Reaction Monitoring: Cap the tube and mix gently. Allow the reaction to proceed at room temperature. The reaction is typically fast and can be monitored by ¹H NMR until completion (disappearance of the starting material's signals).
-
Analysis: Acquire the final ¹H NMR spectrum of the resulting diastereomeric mixture. The signals for the two diastereomers should be resolved, allowing for integration to determine the enantiomeric ratio.
Conclusion
The comprehensive spectroscopic analysis of the isomers of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol is a multi-step process that relies on a combination of techniques. While IR and MS are indispensable for confirming the compound's chemical identity and structure, they are blind to stereochemistry. The cornerstone of isomeric comparison lies in NMR spectroscopy, but only when applied in a chiral context. By forming transient diastereomeric complexes with chiral solvating agents or stable diastereomers with chiral derivatizing agents, the magnetic non-equivalence of the enantiomers can be revealed, allowing for their distinction and quantification. This guide provides the predictive data and methodological foundation necessary for researchers to confidently approach the chiral analysis of this and similar molecules, ensuring the stereochemical integrity required for advanced applications in drug development and chemical research.
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Comparative Analysis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol Derivatives: A Guide to Biological Activity
In the landscape of central nervous system (CNS) drug discovery, the 3-amino-3-phenyl-propan-1-ol scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active molecules. This guide provides a comprehensive comparison of the biological activities of derivatives of a specific analogue, 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, with a focus on their potential as antidepressant and anticonvulsant agents. By delving into the structure-activity relationships (SAR) and presenting key experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of this chemical space.
The 3-Amino-3-phenyl-propan-1-ol Scaffold: A Versatile Core for CNS Drug Design
The 3-amino-3-phenyl-propan-1-ol backbone is a key pharmacophore found in several clinically significant drugs. Its structural flexibility allows for modifications at the phenyl ring, the amino group, and the propanol chain, leading to a wide spectrum of pharmacological activities. Notably, this scaffold is a cornerstone in the development of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), which are mainstays in the treatment of depression and other mood disorders. The strategic placement of a chlorine atom at the ortho position of the phenyl ring, as in our core molecule of interest, significantly influences the electronic and steric properties of the compound, thereby modulating its interaction with biological targets.
Antidepressant Activity: Targeting Monoamine Transporters
Derivatives of 3-amino-3-phenyl-propan-1-ol have shown significant promise as antidepressant agents, primarily through their ability to inhibit the reuptake of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA). The inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters, a well-established mechanism for alleviating depressive symptoms.
A notable example of a potent antidepressant candidate from a related series is (1S, 2S)-3-(Methylamino)-2-(naphthalen-2-yl)-1-phenylpropan-1-ol (PRC200-SS), which acts as a triple reuptake inhibitor.[1] This compound exhibits high binding affinity for the human serotonin, norepinephrine, and dopamine transporters, with Kd values of 2.3, 0.63, and 18 nM, respectively.[1] Furthermore, it demonstrates potent inhibition of the uptake of these neurotransmitters with Ki values of 2.1, 1.5, and 61 nM, respectively.[1] The antidepressant-like effects of PRC200-SS have been confirmed in vivo using rodent models of depression, such as the forced swim test and the tail suspension test.[1]
The following Graphviz diagram illustrates the mechanism of action of a triple reuptake inhibitor.
Caption: Mechanism of a Triple Reuptake Inhibitor.
Comparative Data for Antidepressant Activity
| Compound | Target(s) | In Vitro Potency (Ki or Kd, nM) | In Vivo Model | Efficacy | Reference |
| PRC200-SS | SERT, NET, DAT | Kd: 2.3 (SERT), 0.63 (NET), 18 (DAT) | Forced Swim Test (Rat), Tail Suspension Test (Mouse) | Dose-dependent decrease in immobility | [1] |
| Bupropion | NET, DAT | Ki: 52 (NET), 528 (DAT) | Forced Swim Test (Rat) | Increased swimming and climbing | [2] |
| Desipramine | NET | Ki: 4.6 | Forced Swim Test (Rat) | Increased climbing | [2] |
| Fluoxetine | SERT | Ki: 2.9 | Forced Swim Test (Rat) | Increased swimming | [2] |
Anticonvulsant Activity: Modulation of Neuronal Excitability
The 3-amino-3-phenyl-propan-1-ol scaffold has also been explored for its anticonvulsant properties. A study on a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which can be considered as structurally related analogues, demonstrated significant anticonvulsant activity in preclinical models.[3] The primary screening models for anticonvulsant drugs are the maximal electroshock (MES) test, which is a model of generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures.
The most active compound in the aforementioned study, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, exhibited potent, broad-spectrum anticonvulsant activity.[3] The plausible mechanism of action for this class of compounds is believed to involve the modulation of voltage-gated sodium and calcium channels, which play a crucial role in regulating neuronal excitability.[3]
The following diagram illustrates a simplified workflow for the preclinical screening of anticonvulsant compounds.
Caption: Preclinical Anticonvulsant Screening Workflow.
Comparative Data for Anticonvulsant Activity
The following table summarizes the anticonvulsant activity of selected 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives in the MES and 6 Hz seizure tests in mice.
| Compound | Substitution | MES ED50 (mg/kg) | 6 Hz (32 mA) ED50 (mg/kg) | Reference |
| 6 | 2-Cl-phenyl, 4-F-phenylpiperazine | 68.30 | 28.20 | [3] |
| 7 | 2-Cl-phenyl, 4-Cl-phenylpiperazine | > 100 | 58.90 | [3] |
| 15 | 3-Cl-phenyl, 4-F-phenylpiperazine | > 100 | 75.60 | [3] |
| 19 | 3-Cl-phenyl, 4-OCH3-phenylpiperazine | > 100 | 62.50 | [3] |
| Valproic Acid (Reference) | - | 252.74 | 130.64 | [3] |
Experimental Methodologies
Synthesis of 3-Amino-3-arylpropan-1-ol Derivatives
A general method for the preparation of 3-amino-3-arylpropan-1-ol derivatives involves the reduction of the corresponding β-amino ketones. These ketones can be synthesized via a Mannich reaction.
Step-by-step protocol for a representative synthesis:
-
Mannich Reaction: A substituted acetophenone is reacted with paraformaldehyde and a suitable amine hydrochloride in the presence of a catalytic amount of hydrochloric acid in a solvent such as ethanol. The mixture is refluxed for several hours.
-
Isolation of the Mannich Base: After cooling, the reaction mixture is concentrated, and the resulting solid is collected by filtration and recrystallized to yield the β-amino ketone hydrochloride.
-
Reduction: The β-amino ketone hydrochloride is dissolved in a suitable solvent like methanol and reduced using a reducing agent such as sodium borohydride at a low temperature (e.g., 0-5 °C).
-
Work-up and Purification: The reaction is quenched, the solvent is removed, and the residue is partitioned between an organic solvent and water. The organic layer is dried and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired 3-amino-3-arylpropan-1-ol derivative.
In Vivo Antidepressant Activity Assessment
Forced Swim Test (FST) in Rats:
-
Rats are individually placed in a transparent cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1 °C) to a depth of 30 cm.
-
The animals are subjected to a 15-minute pre-test session 24 hours before the 5-minute test session.
-
On the test day, the test compound or vehicle is administered at a specific time before the test.
-
During the 5-minute test session, the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is recorded.[4]
-
A significant decrease in immobility time compared to the vehicle-treated group is indicative of antidepressant-like activity.
Tail Suspension Test (TST) in Mice:
-
Mice are suspended by their tail from a horizontal bar using adhesive tape, approximately 1 cm from the tip of the tail.[5]
-
The duration of the test is typically 6 minutes.[5]
-
The total time of immobility (hanging passively without any movement) is recorded during the last 4 minutes of the test.[5]
-
A reduction in immobility time suggests an antidepressant-like effect.
In Vivo Anticonvulsant Activity Assessment
Maximal Electroshock (MES) Test in Mice:
-
A constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes after the application of a topical anesthetic.[6]
-
The endpoint of the test is the abolition of the tonic hindlimb extension phase of the seizure.[6]
-
The test compound is administered at various doses prior to the electroshock, and the dose that protects 50% of the animals (ED50) is determined.
Subcutaneous Pentylenetetrazole (scPTZ) Test in Mice:
-
Pentylenetetrazole (PTZ), a GABAA receptor antagonist, is administered subcutaneously at a dose that induces clonic seizures in most animals (e.g., 85 mg/kg).
-
The test compound is administered prior to the PTZ injection.
-
The animals are observed for a set period (e.g., 30 minutes), and the absence of clonic seizures for at least 5 seconds is considered protection.
-
The ED50 of the test compound is calculated.
Structure-Activity Relationship (SAR) and Future Directions
The available data, although not exhaustive for the specific 3-Amino-3-(2-chloro-phenyl)-propan-1-ol scaffold, allows for the deduction of preliminary SAR trends.
-
For Antidepressant Activity: The nature and position of the substituent on the phenyl ring, as well as the substitution on the amino group, are critical for the affinity and selectivity towards monoamine transporters. The presence of a chlorine atom at the ortho position is likely to influence the conformational preference of the molecule, which in turn affects its binding to the transporter proteins. Further exploration of different substituents on the phenyl ring and modifications of the amino group (e.g., methylation, cyclization) could lead to the discovery of more potent and selective reuptake inhibitors.
-
For Anticonvulsant Activity: The data on the pyrrolidine-2,5-dione-acetamide derivatives suggests that the presence of a 2-chlorophenyl group can contribute to potent anticonvulsant activity.[3] The nature of the substituent on the terminal amide or piperazine ring also significantly impacts the efficacy. This indicates that exploring various substitutions at the amino and hydroxyl groups of the core 3-Amino-3-(2-chloro-phenyl)-propan-1-ol structure could yield novel anticonvulsant candidates.
References
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A Comparative Guide to the Efficacy of Precursors for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of an optimal precursor is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a manufacturing process. This guide provides an in-depth comparative analysis of various precursors for the synthesis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, a key intermediate in the development of several pharmacologically active compounds. By examining the underlying chemical principles and presenting supporting experimental data, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of Precursor Selection
3-Amino-3-(2-chloro-phenyl)-propan-1-ol is a chiral molecule whose stereochemistry is often crucial for its biological activity. The efficacy of its synthesis is therefore not only measured by chemical yield and purity but also by the ability to control its three-dimensional structure. The choice of starting material dictates the synthetic strategy, the number of steps involved, the reagents required, and ultimately, the overall cost and environmental impact of the process. This guide will explore three plausible synthetic pathways, each originating from a distinct and readily available precursor: 2'-Chloroacetophenone, 2-Chlorobenzaldehyde, and 2-Chlorocinnamonitrile.
Precursor I: 2'-Chloroacetophenone via Mannich Reaction and Subsequent Reduction
The utilization of 2'-chloroacetophenone as a precursor offers a convergent and well-established route to the target molecule. This pathway typically involves a two-step sequence: a Mannich reaction to introduce the aminomethyl group, followed by the reduction of the resulting β-amino ketone.
Synthesis Pathway
The Mannich reaction is a three-component condensation involving an active hydrogen compound (2'-chloroacetophenone), a non-enolizable aldehyde (formaldehyde), and a primary or secondary amine (ammonia or a protected equivalent).[1][2] This reaction directly constructs the carbon skeleton of the target molecule, forming the intermediate 3-amino-3-(2-chlorophenyl)propan-1-one.
Subsequent reduction of the keto group in the Mannich base yields the desired 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.[3][4] This reduction can be achieved using various reducing agents, with sodium borohydride being a common and effective choice due to its selectivity for ketones and aldehydes.[4][5] For stereoselective synthesis, asymmetric reduction methods employing chiral catalysts can be employed to obtain specific enantiomers of the final product.[6][7]
}
Experimental Protocol: Mannich Reaction and Reduction
Step 1: Synthesis of 3-Amino-3-(2-chlorophenyl)propan-1-one (Mannich Base)
-
To a solution of 2'-chloroacetophenone in a suitable solvent (e.g., ethanol), add an equimolar amount of paraformaldehyde and a slight excess of ammonia (or an ammonium salt).
-
Acidify the mixture with a catalytic amount of hydrochloric acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude Mannich base.
-
Purify the product by column chromatography or recrystallization.
Step 2: Reduction to 3-Amino-3-(2-chlorophenyl)-propan-1-ol
-
Dissolve the purified 3-amino-3-(2-chlorophenyl)propan-1-one in a protic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.
-
Allow the reaction to proceed until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to yield the final product.
-
Further purification can be achieved by chromatography or crystallization.
Precursor II: 2-Chlorobenzaldehyde via Henry Reaction and Reduction
An alternative approach commences with 2-chlorobenzaldehyde, utilizing the Henry (nitroaldol) reaction to form a new carbon-carbon bond and introduce a nitrogen-containing functional group.
Synthesis Pathway
The Henry reaction involves the base-catalyzed condensation of a nitroalkane (nitromethane) with an aldehyde or ketone (2-chlorobenzaldehyde) to yield a β-nitro alcohol.[8][9] The resulting 1-(2-chlorophenyl)-2-nitroethanol can then be reduced to the target amino alcohol. The reduction of the nitro group to an amine and the alcohol to a hydroxyl group can be achieved in a single step using a powerful reducing agent like lithium aluminum hydride or through a two-step process involving reduction of the nitro group followed by protection and subsequent reduction of any intermediate functionalities.
}
Experimental Protocol: Henry Reaction and Reduction
Step 1: Synthesis of 1-(2-Chlorophenyl)-2-nitroethanol
-
Dissolve 2-chlorobenzaldehyde and nitromethane in a suitable solvent.
-
Add a catalytic amount of a base (e.g., a tertiary amine or an inorganic base) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction with a dilute acid.
-
Extract the product, wash the organic layer, dry, and concentrate to obtain the crude β-nitro alcohol.
-
Purify by column chromatography.
Step 2: Reduction to 3-Amino-3-(2-chlorophenyl)-propan-1-ol
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of a strong reducing agent like lithium aluminum hydride in an anhydrous ether solvent.
-
Cool the suspension and slowly add a solution of the purified 1-(2-chlorophenyl)-2-nitroethanol.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.
-
Carefully quench the reaction by the sequential addition of water and an aqueous base.
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Dry and concentrate the organic extracts to obtain the crude product, which can be further purified.
Precursor III: 2-Chlorobenzaldehyde via Wittig Reaction and Subsequent Transformations
A multi-step synthesis starting from 2-chlorobenzaldehyde can also be envisioned, involving a Wittig reaction to form a substituted cinnamaldehyde, followed by amination and reduction.
Synthesis Pathway
The Wittig reaction of 2-chlorobenzaldehyde with an appropriate phosphorane ylide can generate 3-(2-chlorophenyl)acrylaldehyde (2-chlorocinnamaldehyde).[10][11] This α,β-unsaturated aldehyde can then undergo a Michael addition with an amine source, followed by reduction of the aldehyde functionality to the primary alcohol.
}
Comparative Efficacy Analysis
The choice between these precursors depends on several factors, including the availability and cost of starting materials, the desired stereochemical outcome, and the scalability of the process.
| Precursor | Synthetic Pathway | Advantages | Disadvantages | Typical Yield Range | Purity Considerations |
| 2'-Chloroacetophenone | Mannich Reaction & Reduction | Convergent route, well-established reactions. | May require protection/deprotection steps for the amine. | 60-80% (overall) | Potential for side products from the Mannich reaction. |
| 2-Chlorobenzaldehyde | Henry Reaction & Reduction | Direct C-C bond formation and introduction of nitrogen.[8] | Use of highly reactive and hazardous reagents (e.g., LiAlH4). | 50-70% (overall) | Over-reduction or side reactions during nitro group reduction. |
| 2-Chlorobenzaldehyde | Wittig Reaction & Transformations | Modular approach allowing for diversification.[10] | Multi-step synthesis can lead to lower overall yields. | 40-60% (overall) | Control of stereochemistry in Michael addition can be challenging. |
Table 1: Comparative Analysis of Precursors for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol Synthesis.
Conclusion and Future Perspectives
Based on the analysis of the synthetic routes, the Mannich reaction of 2'-chloroacetophenone followed by reduction appears to be the most efficient and scalable pathway for the synthesis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol. This route is characterized by its convergent nature and the use of well-understood and reliable chemical transformations. While the Henry reaction offers a more direct introduction of the required functionalities, the use of hazardous reagents may limit its applicability on a larger scale. The Wittig reaction pathway, although versatile, is likely to be less efficient due to the increased number of synthetic steps.
Future research in this area should focus on the development of more efficient and stereoselective catalytic systems for both the Mannich reaction and the subsequent reduction. The use of biocatalysis for the asymmetric reduction of the β-amino ketone intermediate could offer a green and highly enantioselective alternative to traditional chemical methods, further enhancing the overall efficacy of the synthesis of this important pharmaceutical intermediate.
References
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AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Available at: [Link].
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Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act - SUST Repository. Available at: [Link].
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PrepChem. Synthesis of 3-amino-1-phenyl-propan-1-ol. Available at: [Link].
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Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Available at: [Link].
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Organic Reactions. The Mannich Reaction. Available at: [Link].
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ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. Available at: [Link].
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Organic Chemistry Portal. Henry Reaction. Available at: [Link].
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Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link].
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PrepChem. Synthesis of 3-amino-1-phenyl-propan-1-ol. Available at: [Link].
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PubChem. 3-Amino-3-(2-chlorophenyl)propan-1-ol. Available at: [Link].
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Scientific Research Publishing. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Available at: [Link].
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ResearchGate. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Available at: [Link].
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- Universal Wiser Publisher. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering 2024, 5, 345-359.
- Universal Wiser Publisher. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering 2024, 5, 345-359.
- Bentham Science. A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry, Volume 5, Number 7, 2008, pp. 562-565(4).
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Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available at: [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. Chiral Chemistry Insights: The Role of (R)-3-Amino-3-(3-chlorophenyl)propionic Acid. Available at: [Link].
- Google Patents. Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process.
- ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chem. Rev. 2021, 121, 21, 13416–13476.
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- ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chem. Rev. 2021, 121, 21, 13416–13476.
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ResearchGate. The Wittig Reaction of Stable Ylide with Aldehyde Under Microwave Irradiation: Synthesis of Ethyl Cinnamates. Available at: [Link].
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Globe Thesis. Studies On The Asymmetric Synthesis Of(R)-(+)-3-chloro-1-phenyl-1-propanol Via An Efficient Chiral Catalyst. Available at: [Link].
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A Senior Application Scientist's Guide to the Synthesis of 3-Amino-3-(2-chlorophenyl)-propan-1-ol: A Comparative Benchmark
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of chiral amino alcohols is a cornerstone of modern pharmaceutical science. Among these valuable building blocks, 3-Amino-3-(2-chlorophenyl)-propan-1-ol stands out as a key intermediate for a variety of pharmacologically active molecules. The precise arrangement of its stereocenter is often crucial for therapeutic efficacy and safety. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and field-proven insights to empower you in selecting the optimal strategy for your research and development endeavors.
This document deviates from a rigid template to offer a narrative that is both scientifically rigorous and practically applicable. We will dissect three principal strategies: the asymmetric reduction of a prochiral ketone, the classical approach of chiral resolution of a racemic mixture, and the elegant synthesis from a chiral precursor. Each method will be evaluated on key performance indicators, including chemical yield, enantiomeric excess (e.e.), and operational efficiency.
Core Synthetic Strategies at a Glance
The synthesis of enantiomerically pure 3-Amino-3-(2-chlorophenyl)-propan-1-ol predominantly follows one of three strategic pathways. The choice of method is often a balance between the need for high enantiopurity, scalability, cost-effectiveness, and the available resources.
| Synthetic Strategy | Starting Material | Key Reagents/Catalyst | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Asymmetric Reduction | 3-Amino-3-(2-chlorophenyl)propan-1-one | Chiral Catalyst (e.g., CBS reagent), Borane reducing agent | 85-95% | >95% |
| Chiral Resolution | Racemic 3-Amino-3-(2-chlorophenyl)-propan-1-ol | Chiral Resolving Agent (e.g., Tartaric Acid) | <50% (for desired enantiomer) | >99% (after recrystallization) |
| Synthesis from Chiral Precursor | Chiral 2-chloro-β-aminostyrene derivative | Grignard Reagent, Epoxide | 70-85% | >98% |
In-Depth Analysis of Synthetic Methodologies
Asymmetric Reduction of 3-Amino-3-(2-chlorophenyl)propan-1-one
This is often the most elegant and efficient approach, directly establishing the desired stereocenter from a prochiral ketone. The causality behind this method's success lies in the use of a chiral catalyst that creates a diastereomeric transition state, favoring the formation of one enantiomer over the other.
Mechanism Rationale: The Corey-Bakshi-Shibata (CBS) reduction is a prime example of this strategy's effectiveness. The oxazaborolidine catalyst coordinates with the borane reducing agent and the ketone, creating a rigid, chair-like six-membered transition state. This conformation sterically directs the hydride transfer to one face of the carbonyl group, resulting in a high degree of enantioselectivity.[1]
Figure 1: Workflow for Asymmetric Reduction.
Experimental Protocol: Asymmetric Reduction using a CBS Catalyst
This protocol is adapted from established procedures for the asymmetric reduction of aminoketones.[2]
-
Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene). Add anhydrous tetrahydrofuran (THF) to the flask.
-
Reaction Setup: Cool the solution to 0 °C. Slowly add borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution and stir for 10 minutes.
-
Substrate Addition: In a separate flask, dissolve 3-Amino-3-(2-chlorophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF and neutralize with triethylamine (1.2 eq). Filter the triethylammonium chloride salt and add the filtrate dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching and Work-up: Once the reaction is complete, quench by the slow addition of methanol at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of 3-Amino-3-(2-chlorophenyl)-propan-1-ol.
-
Analysis: Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Chiral Resolution of Racemic 3-Amino-3-(2-chlorophenyl)-propan-1-ol
This classical method involves the separation of a racemic mixture into its constituent enantiomers. While seemingly straightforward, it is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer from the racemate.
Mechanism Rationale: The principle of chiral resolution lies in the formation of diastereomeric salts by reacting the racemic amino alcohol with a chiral resolving agent, such as tartaric acid.[3][4][5] These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4][5] Subsequent treatment of the separated diastereomeric salt with a base regenerates the enantiomerically pure amino alcohol.
Figure 2: Workflow for Chiral Resolution.
Experimental Protocol: Chiral Resolution using L-(+)-Tartaric Acid
-
Salt Formation: Dissolve racemic 3-Amino-3-(2-chlorophenyl)-propan-1-ol (1.0 eq) in a suitable solvent such as methanol or ethanol. In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent.
-
Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution with stirring. Allow the mixture to stand at room temperature for several hours, then cool to 0-5 °C to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Recrystallization (Optional): To enhance the diastereomeric purity, the collected salt can be recrystallized from the same solvent.
-
Liberation of the Free Amine: Suspend the diastereomerically pure salt in water and add a base (e.g., 1 M NaOH) until the pH is basic.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-Amino-3-(2-chlorophenyl)-propan-1-ol.
-
Analysis: Determine the enantiomeric excess by chiral HPLC.
Synthesis from a Chiral Precursor
This strategy involves introducing the chirality at an earlier stage of the synthesis, using a starting material that already possesses the desired stereochemistry. This approach can be very effective if a suitable chiral precursor is readily available.
Mechanism Rationale: A plausible route involves the stereoselective epoxidation of a prochiral alkene followed by regioselective ring-opening with an appropriate amine, or the use of a chiral starting material like a derivative of a chiral amino acid. For instance, starting from a chiral 2-chloro-β-aminostyrene derivative, a Grignard reaction with an epoxide can be envisioned to construct the propanol backbone while retaining the stereochemistry of the amino-bearing carbon.
Figure 3: Workflow for Synthesis from a Chiral Precursor.
Experimental Protocol: Synthesis from a Chiral Precursor (Illustrative)
Note: This is a generalized protocol and would require optimization for the specific chiral precursor.
-
Precursor Synthesis: Prepare the enantiomerically pure starting material, for example, (R)-N-benzyl-1-(2-chlorophenyl)ethan-1-amine, through established methods such as asymmetric amination.
-
Deprotonation: Treat the chiral amine with a strong base like n-butyllithium in an anhydrous ethereal solvent at low temperature (-78 °C) to form the corresponding lithium amide.
-
Nucleophilic Addition: Add a suitable electrophile, such as ethylene oxide, to the solution of the lithium amide. Allow the reaction to proceed at low temperature and then warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection (if necessary): If a protecting group was used on the amine (e.g., benzyl), remove it via catalytic hydrogenation (e.g., Pd/C, H2).
-
Analysis: Confirm the structure and determine the enantiomeric purity via NMR and chiral HPLC.
Concluding Remarks for the Practicing Scientist
The selection of a synthetic route for 3-Amino-3-(2-chlorophenyl)-propan-1-ol is a critical decision that impacts project timelines, cost, and the quality of the final product.
-
Asymmetric reduction stands out as the most efficient and atom-economical method, offering high yields and excellent enantioselectivity in a single step. It is highly recommended for both lab-scale and process development.
-
Chiral resolution , while conceptually simple, is inherently less efficient due to the 50% theoretical yield limit. However, it can be a viable option when the starting racemic material is inexpensive and readily available, or when the necessary expertise and equipment for asymmetric catalysis are lacking.
-
Synthesis from a chiral precursor is a powerful strategy, particularly when the precursor is commercially available or can be synthesized efficiently. This method offers excellent control over stereochemistry.
Ultimately, the optimal choice will depend on the specific constraints and goals of your project. This guide is intended to provide a solid foundation for your decision-making process, grounded in both theoretical principles and practical considerations.
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Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters. [Link]
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Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. [Link]
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Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. [Link]
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3-Amino-3-(2-chlorophenyl)propan-1-ol | C9H12ClNO | CID 17039436. PubChem. [Link]
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Asymmetric synthesis of syn- and anti-1,3-amino alcohols. PubMed. [Link]
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Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Scientific Research Publishing. [Link]
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Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. [Link]
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Asymmetric Synthesis of syn- and anti-1,3-Amino Alcohols. Figshare. [Link]
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Chiral resolution. Wikipedia. [Link]
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A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. University of York. [Link]
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Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]
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Strategies for chiral separation: from racemate to enantiomer. PMC. [Link]
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What is the chemical method for the resolution of (+) tartaric acid?. Quora. [Link]
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Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
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Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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A Novel Route to (R)-2-(3-Chlorophenyl)propan-1-amine, a Key Intermediate for the Synthesis of Lorcaserin. ResearchGate. [Link]
-
Novel synthesis of 3-aminopropionitriles by ring opening of 2-oxazolidinones with cyanide ion. Kanazawa University Repository. [Link]
Sources
A Comparative Guide to the Purity Analysis of Commercial "3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride"
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and batch-to-batch consistency. "3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride" is a chiral amino alcohol derivative whose purity is paramount. This guide will navigate the complexities of its analysis, comparing the most effective analytical techniques for impurity profiling.
The Imperative of Purity: Why Rigorous Analysis Matters
Impurities in a chemical substance can arise from various sources, including the synthetic route, degradation, or storage. For a compound like "3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride," potential impurities could include starting materials, by-products from incomplete reactions, isomers, and degradation products. These impurities can have unintended pharmacological or toxicological effects, making their identification and quantification a regulatory and scientific necessity. The validation of analytical methods used for this purpose is crucial to guarantee that the results are accurate, reproducible, and reliable.[1][2][3]
Comparative Analysis of Key Purity Determination Techniques
A multi-faceted approach is often necessary for the comprehensive purity assessment of a pharmaceutical intermediate. The choice of analytical technique depends on the nature of the compound and the types of impurities being targeted. Below is a comparison of the most relevant methods for "3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride."
| Analytical Technique | Principle | Strengths | Limitations | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, excellent for chiral separations.[4][5] | May require derivatization for detection if the analyte lacks a chromophore. | Quantification of organic impurities, chiral purity determination. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and specificity, excellent for identifying volatile and semi-volatile impurities. | Requires the analyte to be volatile and thermally stable; often necessitates derivatization for polar compounds like amino alcohols.[6] | Detection of residual solvents and volatile organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field to elucidate molecular structure. | Provides detailed structural information, can identify and quantify impurities without the need for reference standards for each impurity. | Lower sensitivity compared to chromatographic methods. | Structural confirmation of the main component and identification of major impurities. |
| Elemental Analysis | Determines the elemental composition of a sample. | Crucial for confirming the empirical formula and quantifying inorganic impurities and counter-ions (chloride). | Does not provide information on organic impurities. | Confirmation of elemental composition and detection of inorganic impurities. |
In-Depth Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key analytical techniques, adapted from established methods for similar aminopropanol compounds.
High-Performance Liquid Chromatography (HPLC) for Organic and Chiral Purity
HPLC is a cornerstone technique for the purity assessment of non-volatile organic compounds. For "3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride," both reversed-phase and chiral HPLC methods are essential.
Rationale for Method Selection: A reversed-phase method is ideal for separating the main compound from its potential non-chiral organic impurities. Due to the chiral center in the molecule, a dedicated chiral HPLC method is necessary to determine the enantiomeric excess. For analytes lacking a strong UV chromophore or for trace-level analysis, derivatization with a fluorogenic agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can significantly enhance detection sensitivity.[4]
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for HPLC purity analysis.
Detailed Protocol for Reversed-Phase HPLC (Impurity Profiling):
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) is a good starting point.[7]
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol. The exact ratio should be optimized for best separation.[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs, likely around 220-260 nm.[7]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Detailed Protocol for Chiral HPLC (Enantiomeric Purity):
-
Chromatographic System: An HPLC system with a UV or fluorescence detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose phenylcarbamates, is often effective for separating enantiomers of amino alcohols.[4]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol like 2-propanol or ethanol, often with a small amount of an amine modifier like triethylamine to improve peak shape.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength.
-
Derivatization (Optional, for enhanced sensitivity): React the sample with a fluorogenic agent like NBD-Cl in the presence of a base.[4] The resulting derivative can be detected with high sensitivity using a fluorescence detector.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process.
Rationale for Method Selection: The direct analysis of polar amino alcohols like the target compound by GC is challenging due to their low volatility and potential for thermal degradation. Therefore, derivatization is typically required to convert the polar -NH2 and -OH groups into more volatile and thermally stable moieties.[6] Silylation is a common and effective derivatization technique.[6]
Experimental Workflow for GC-MS Analysis
Caption: A typical workflow for the GC-MS analysis of a polar analyte requiring derivatization.
Detailed Protocol for GC-MS (Residual Solvents and Volatile Impurities):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable for general impurity screening.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: A starting temperature of 40-50°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C.
-
Injector Temperature: 250 °C.
-
Derivatization Procedure: a. Dissolve a small amount of the sample (e.g., 1 mg) in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane). b. Add a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[6] c. Heat the mixture (e.g., at 60-100°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[6]
-
Mass Spectrometry: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 35-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques for confirming the structure of the main component and identifying any significant impurities.
Rationale for Method Selection: NMR provides unambiguous structural information. The chemical shifts and coupling patterns of the protons can confirm the connectivity of the molecule. The presence of extra peaks in the spectrum can indicate impurities, and their integration relative to the main compound's signals can be used for quantification. For a hydrochloride salt, NMR can also help to observe the protonation state of the amine.[9]
Data Acquisition and Interpretation:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.
-
Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Interpretation:
-
¹H NMR: Expect to see distinct signals for the aromatic protons, the methine proton adjacent to the amino group, the methylene protons of the propanol chain, and the exchangeable protons of the amino and hydroxyl groups. In the hydrochloride salt, the proton on the nitrogen will be shifted downfield.[10]
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the structure.
-
Impurity Analysis: Look for peaks that do not correspond to the main structure. Their integration can provide a semi-quantitative estimate of their concentration.
-
Elemental Analysis for Empirical Formula Verification
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which is essential for confirming the empirical formula of the hydrochloride salt.
Rationale for Method Selection: This technique is a fundamental test for the purity of a new batch of a compound. The experimentally determined percentages of C, H, and N should be in close agreement with the theoretical values for the molecular formula C₉H₁₂ClNO·HCl. The chlorine content will include both the chlorine on the phenyl ring and the chloride counter-ion.
Procedure:
-
A small, accurately weighed amount of the dry sample is combusted in a controlled oxygen atmosphere.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
The percentage of each element is calculated.
-
For total chlorine, a separate method such as titration or ion chromatography would be used after combustion and absorption.
Conclusion: A Holistic Approach to Purity Assurance
The purity analysis of "3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride" requires a combination of orthogonal analytical techniques to ensure a comprehensive assessment.
-
HPLC is indispensable for quantifying organic impurities and determining enantiomeric purity.
-
GC-MS is crucial for identifying and quantifying volatile impurities and residual solvents.
-
NMR spectroscopy provides definitive structural confirmation and can identify and quantify major impurities.
-
Elemental analysis is essential for verifying the empirical formula.
By employing these methods in a complementary fashion, researchers and drug development professionals can be confident in the quality and purity of their materials, which is a critical step in the path towards safe and effective pharmaceuticals. The validation of these analytical methods in accordance with ICH guidelines is a mandatory step to ensure the reliability of the data generated.[1][11]
References
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European Centre for GFS and UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
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Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. 2025. [Link]
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de Oliveira, M.A. VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
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Reddit. How to detect a HCl salt in organic compounds. 2023. [Link]
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Supporting Information. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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SpectraBase. 3-Amino-1-propanol - Optional[1H NMR] - Spectrum. [Link]
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Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD). [Link]
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PubChem. 3-Amino-3-(2-aminophenyl)propan-1-ol. National Institutes of Health. [Link]
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PubChem. 2-Aminopropanol hydrochloride. National Institutes of Health. [Link]
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ResearchGate. Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. [Link]
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Phenomenex. The Chiral Notebook. [Link]
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-
PubChem. 2-Aminopropanol hydrochloride, (S)-. [Link]
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ACS Omega. Hydrochloride Salt of the GABAkine KRM-II-81. 2022. [Link]
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Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
- Journal of Mass Spectrometry. Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. 2011.
-
SIELC Technologies. Propanenitrile, 3-[(2-chlorophenyl)amino]-. 2018. [Link]
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Charles University. Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. [Link]
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CAMAG. Planar chromatography – an essential component of modern analysis. [Link]
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Pharmacognosy Magazine. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. 2011. [Link]
-
ResearchGate. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. 2025. [Link]
-
Wikipedia. Amphetamine. [Link]
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A Comparative Guide to Catalytic Systems for the Enantioselective Synthesis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol
Introduction: The Significance of Chiral Amino Alcohols
The chiral 1,3-amino alcohol, 3-Amino-3-(2-chloro-phenyl)-propan-1-ol, is a valuable building block in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active compounds, where the specific stereochemistry at the C3 position is often critical for therapeutic efficacy. The precise spatial arrangement of the amino and hydroxyl groups dictates the molecule's interaction with chiral biological targets such as enzymes and receptors. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure forms of this compound is of paramount importance to researchers and drug development professionals.
This guide provides a comparative analysis of the leading catalytic systems for the asymmetric synthesis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol. The primary and most convergent strategy for this synthesis is the asymmetric reduction of the prochiral β-amino ketone, 3-amino-3-(2-chlorophenyl)propan-1-one. We will objectively compare the performance of three major classes of catalysts: Oxazaborolidine (CBS) catalysts, Ruthenium-based hydrogenation catalysts, and Biocatalysts (Ketoreductases), providing supporting data, detailed experimental protocols, and mechanistic insights to inform catalyst selection.
Core Synthetic Strategy: Asymmetric Reduction of a Prochiral Ketone
The most direct pathway to enantiomerically enriched 3-Amino-3-(2-chloro-phenyl)-propan-1-ol involves the stereoselective reduction of the carbonyl group of its corresponding β-amino ketone precursor. The choice of catalyst is the determining factor for the yield and, more critically, the enantiomeric excess (e.e.) of the final product.
Caption: General workflow for the synthesis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.
Comparative Analysis of Catalytic Systems
The selection of an optimal catalyst hinges on a balance of factors including enantioselectivity, yield, operational simplicity, cost, and scalability. Below is a comparative summary of the leading catalytic systems for the asymmetric reduction of β-amino ketones.
| Catalytic System | Catalyst Type | Reducing Agent | Typical e.e. (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Oxazaborolidine (CBS) | Chiral Organoboron | Borane (BH₃) complexes | >95 | High | High enantioselectivity for aryl ketones, predictable stereochemistry, commercially available catalysts.[1][2] | Moisture sensitive, requires stoichiometric borane, potential for side reactions.[3] |
| Ruthenium-Based | Chiral Metal Complex | H₂ or Formate | >99 | High | High turnover numbers, broad substrate scope, applicable to both hydrogenation and transfer hydrogenation.[4][5] | Requires specialized high-pressure equipment for hydrogenation, catalyst can be expensive. |
| Biocatalysis (KREDs) | Enzyme (Ketoreductase) | NAD(P)H (regenerated) | >99 | Moderate to High | Extremely high enantioselectivity, mild reaction conditions (aqueous, room temp.), environmentally friendly.[6][7] | Substrate scope can be limited, requires enzyme screening and optimization, potential for product/substrate inhibition. |
In-Depth Analysis and Mechanistic Insights
Oxazaborolidine (CBS) Catalysts
The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones.[1][2][8] The catalyst, a chiral oxazaborolidine, is typically derived from a chiral amino alcohol, such as (S)-prolinol.
Mechanism of Action: The reaction proceeds through a six-membered transition state. The borane reducing agent first coordinates to the Lewis basic nitrogen of the CBS catalyst.[3] This complex then coordinates to the ketone in a sterically controlled manner, with the larger substituent of the ketone oriented away from the bulky group on the catalyst. Hydride transfer from the coordinated borane to the carbonyl carbon then occurs, leading to the formation of the chiral alcohol with high enantioselectivity.[3]
Caption: Simplified catalytic cycle of the CBS reduction.
Causality in Experimental Choices: The use of an anhydrous solvent like THF is crucial as moisture can decompose the borane reagent and the catalyst.[3] The reaction is typically run at low temperatures to enhance enantioselectivity by favoring the more ordered transition state.
Ruthenium-Based Catalysts
Ruthenium complexes bearing chiral diphosphine and diamine ligands, such as those developed by Noyori and co-workers, are highly efficient catalysts for the asymmetric hydrogenation and transfer hydrogenation of a wide range of ketones, including β-amino ketones.[4][5][9][10]
Mechanism of Action: In asymmetric transfer hydrogenation, the catalyst, often a Ru(II) complex, facilitates the transfer of hydrogen from a donor molecule (e.g., isopropanol or formic acid) to the ketone. The reaction is believed to proceed through an outer-sphere mechanism, where the substrate does not directly coordinate to the metal center. Instead, the catalyst and the hydrogen donor form a metal hydride species, which then delivers the hydride to the ketone via a six-membered pericyclic transition state.[11] The chiral ligands on the ruthenium atom create a chiral environment that directs the hydride transfer to one face of the ketone.
For asymmetric hydrogenation, a similar principle applies, but the hydrogen source is molecular hydrogen (H₂), and the reaction is typically carried out under pressure.[9]
Caption: Simplified mechanism of Ru-catalyzed asymmetric transfer hydrogenation.
Causality in Experimental Choices: The choice between asymmetric hydrogenation and transfer hydrogenation often depends on the available equipment. Asymmetric hydrogenation requires a high-pressure reactor, while transfer hydrogenation can be performed using standard laboratory glassware. The addition of a base is often necessary in transfer hydrogenation to facilitate the formation of the active ruthenium hydride species.
Biocatalysts (Ketoreductases - KREDs)
Biocatalysis using isolated ketoreductases (KREDs) or whole-cell systems has emerged as a powerful and green alternative for the synthesis of chiral alcohols.[6][7][12] These enzymes exhibit exquisite chemo-, regio-, and stereoselectivity.
Mechanism of Action: KREDs are oxidoreductase enzymes that catalyze the reduction of ketones to alcohols using a nicotinamide cofactor (NADH or NADPH) as the hydride source. The substrate binds to the active site of the enzyme in a specific orientation, dictated by the protein's chiral environment. The hydride is then delivered from the cofactor to one face of the carbonyl group, resulting in the formation of a single enantiomer of the alcohol. A key aspect of practical biocatalysis is the in-situ regeneration of the expensive cofactor, which is typically achieved using a sacrificial co-substrate and a dehydrogenase enzyme.
Caption: Schematic of a KRED-catalyzed reduction with cofactor regeneration.
Causality in Experimental Choices: Biocatalytic reductions are typically performed in aqueous buffer solutions at or near physiological pH and ambient temperature to maintain the enzyme's activity and stability. The use of a co-solvent may be necessary to improve the solubility of hydrophobic substrates. Enzyme screening is a critical first step to identify a KRED with high activity and selectivity for the target substrate.
Experimental Protocols
Protocol 1: CBS-Catalyzed Asymmetric Reduction
This protocol is a representative procedure for the enantioselective reduction of 3-amino-3-(2-chlorophenyl)propan-1-one using a CBS catalyst.
Materials:
-
3-amino-3-(2-chlorophenyl)propan-1-one hydrochloride
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged flask, add the 3-amino-3-(2-chlorophenyl)propan-1-one hydrochloride and anhydrous THF.
-
Cool the mixture to 0 °C.
-
Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) dropwise.
-
Slowly add the borane complex (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, quench by the slow addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the layers, and wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the enantiomerically enriched 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation
This protocol provides a general procedure for the asymmetric transfer hydrogenation of 3-amino-3-(2-chlorophenyl)propan-1-one.
Materials:
-
3-amino-3-(2-chlorophenyl)propan-1-one
-
RuCl or a similar chiral Ru(II) catalyst
-
Formic acid/triethylamine azeotrope (5:2) or isopropanol
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flask under an inert atmosphere, dissolve the 3-amino-3-(2-chlorophenyl)propan-1-one and the chiral Ru(II) catalyst (0.01-0.001 equivalents) in the anhydrous solvent.
-
Add the formic acid/triethylamine azeotrope or isopropanol as the hydrogen source.
-
Stir the reaction mixture at the appropriate temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 3: KRED-Catalyzed Bioreduction
This protocol outlines a general procedure for the asymmetric reduction of 3-amino-3-(2-chlorophenyl)propan-1-one using a ketoreductase.
Materials:
-
3-amino-3-(2-chlorophenyl)propan-1-one
-
Ketoreductase (KRED)
-
NADP⁺ or NAD⁺
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
Glucose
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled vessel, prepare a solution of phosphate buffer.
-
Add NADP⁺ or NAD⁺, glucose, and glucose dehydrogenase.
-
Add the ketoreductase enzyme.
-
Dissolve the 3-amino-3-(2-chlorophenyl)propan-1-one in a minimal amount of co-solvent (if necessary) and add it to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by HPLC, measuring both substrate consumption and product formation.
-
Once the reaction has reached the desired conversion, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate to extract the product.
-
Separate the organic layer, and if necessary, perform further extractions of the aqueous layer.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion and Recommendations
The choice of the optimal catalytic system for the synthesis of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol is highly dependent on the specific requirements of the research or development project.
-
For rapid, reliable, and high-enantioselectivity synthesis on a laboratory scale, the CBS reduction is an excellent choice. The methodology is well-documented, and a variety of catalysts are commercially available.
-
For large-scale industrial applications where catalyst efficiency and cost are paramount, Ru-catalyzed asymmetric (transfer) hydrogenation is often preferred. These systems offer very high turnover numbers, minimizing the amount of expensive catalyst required.
-
When "green" chemistry principles are a priority and the highest possible enantioselectivity is desired, biocatalysis with ketoreductases is an outstanding option. The mild reaction conditions and aqueous solvent system make it an environmentally benign approach. However, this route may require an initial screening and optimization phase to identify a suitable enzyme for the specific substrate.
Ultimately, the information and protocols provided in this guide should serve as a solid foundation for researchers, scientists, and drug development professionals to make an informed decision on the most appropriate catalytic system for their synthesis of the valuable chiral building block, 3-Amino-3-(2-chloro-phenyl)-propan-1-ol.
References
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from (S)-(–)-2-amino-3-methyl-1,1-diphenylbutan-1-ol and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
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Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
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Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
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Wikipedia contributors. (2023, December 27). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
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NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved January 19, 2026, from [Link]
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Johnson Matthey. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Retrieved January 19, 2026, from [Link]
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Diva-portal.org. (n.d.). Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. Retrieved January 19, 2026, from [Link]
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Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved January 19, 2026, from [Link]
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Li, Z., Yang, H., Liu, J., Huang, Z., & Chen, F. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018-2020). The Chemical Record, 21(7), 1611–1630. [Link]
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Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a powerful tool for the production of chiral alcohols-part I: processes with isolated enzymes. Applied microbiology and biotechnology, 93(4), 1449-1461. [Link]
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MDPI. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. International Journal of Molecular Sciences, 24(3), 2824. [Link]
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Shi, S. L., Wong, Z. L., & Buchwald, S. L. (2016). Copper-catalysed enantioselective stereodivergent synthesis of amino alcohols. Nature, 532(7599), 353-356. [Link]
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Sun, J., Wang, S., Harper, K., Kawamata, Y., & Baran, P. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv. [Link]
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McIntosh, J. A., Stueckler, C., Kroutil, W., & Moore, J. C. (2013). Enantioselective, ketoreductase-based entry into pharmaceutical building blocks: ethanol as tunable nicotinamide reductant. ACS Catalysis, 3(7), 1563-1567. [Link]
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Safety Operating Guide
Navigating the Disposal of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds is a critical aspect of laboratory management that demands meticulous attention to detail. This guide provides an in-depth, procedural framework for the proper disposal of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride, a compound characterized by its chlorinated aromatic ring, amino group, and alcohol functionality. Understanding the inherent chemical properties and potential hazards of this molecule is paramount to ensuring the safety of laboratory personnel and minimizing environmental impact.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride, as a chlorinated aromatic amine derivative, warrants a cautious approach.
Key Hazard Considerations:
-
Toxicity: Aromatic amines are a class of compounds known for their potential carcinogenic and mutagenic effects.[1][2][3][4] The presence of a chlorine atom on the phenyl ring can further influence its toxicological profile.
-
Irritation: Like many amine hydrochlorides, this compound can be a skin and eye irritant. Prolonged contact may lead to severe irritation or burns.
-
Environmental Impact: Chlorinated organic compounds can be persistent in the environment and may be harmful to aquatic life.[2] Improper disposal can lead to long-term ecological consequences. Aromatic amines, in general, are recognized as a significant class of environmental pollutants.[2][3][4]
A comprehensive risk assessment should be conducted before handling this compound, taking into account the quantities being used and the specific laboratory environment.
Personal Protective Equipment (PPE): The First Line of Defense
Appropriate PPE is non-negotiable when handling and preparing 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride for disposal. The following table outlines the recommended PPE.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | Protects against accidental splashes that can cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact and potential absorption of the compound. |
| Body Protection | Laboratory coat | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Minimizes the risk of inhaling airborne particles or aerosols of the compound. |
Spill Management: Immediate and Controlled Response
Accidental spills require a swift and methodical response to mitigate exposure and prevent the spread of contamination.
Small Spills (Solid):
-
Evacuate and Alert: Notify personnel in the immediate area of the spill.
-
Don PPE: Ensure appropriate PPE is worn before approaching the spill.
-
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Collection: Carefully scoop the mixture into a designated, properly labeled hazardous waste container. Avoid creating dust.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Neutralization of Spills: For spills of hydrochloride salts, neutralization should be approached with caution. While a weak base like sodium bicarbonate can be used to neutralize acidic conditions, the reaction with the amine hydrochloride may be complex. It is generally recommended to absorb the spill with an inert material and dispose of it as hazardous waste. If neutralization is deemed necessary, it should be performed by trained personnel in a controlled manner, monitoring for any heat generation or gas evolution.[5][6][7][8]
Waste Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. Due to its chemical nature, 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride waste must be handled as halogenated organic waste .
Waste Segregation Protocol:
-
Do NOT mix with:
-
Non-halogenated organic waste
-
Strong oxidizing agents
-
Strong bases (to avoid liberation of the free amine)
-
Acids (to avoid potentially violent reactions)[9]
-
-
Waste Container Selection:
-
Use a clearly labeled, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must have a secure screw-top cap.
-
Logical Flow for Waste Segregation:
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A Senior Application Scientist's Guide to Handling 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride
This document provides essential safety and handling protocols for 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride, a compound utilized in advanced research and drug development. As laboratory professionals, our primary responsibility extends beyond experimental outcomes to encompass the safety of ourselves and our colleagues. This guide is structured to provide a deep, causal understanding of the necessary precautions, moving from foundational risk assessment to detailed operational and emergency procedures.
Hazard Identification and Risk Assessment: Understanding the "Why"
3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride is an organic compound for which comprehensive toxicological data may not be fully available. However, based on its chemical structure and available data for analogous compounds, a cautious approach is mandated. The primary risks associated with this solid, powdered compound stem from inadvertent exposure through inhalation, skin contact, eye contact, or ingestion.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a starting point for our risk assessment.[1]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
| Source: PubChem CID 17039436[1] |
The causality behind these classifications is rooted in the compound's chemical reactivity. As a hydrochloride salt, it can be corrosive or irritating, particularly to mucous membranes. The presence of a chlorinated phenyl group suggests that combustion or decomposition can produce toxic gases such as hydrogen chloride and nitrogen oxides.[2] Therefore, our entire handling strategy is designed to minimize the generation of airborne dust and prevent any direct contact with the substance.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure. Reliance on PPE alone is an insufficient safety strategy.
-
Ventilation: All handling of 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride powder must be conducted within a certified chemical fume hood.[3][4][5] This is non-negotiable. A fume hood provides critical protection by drawing airborne particles away from the operator's breathing zone.
-
Designated Area: All work with this compound should be restricted to a designated and clearly labeled area of the laboratory to prevent cross-contamination.
-
Safety Equipment: An accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[6] Their locations must be known to all personnel.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect from residual hazards that cannot be eliminated by engineering controls. The selection of PPE must be deliberate and based on the specific risks of the procedure.
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects against accidental splashes of solutions or contact with airborne powder. For procedures with a higher risk of splashing, a full face shield should be worn in addition to goggles. |
| Skin and Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber) inspected prior to use.[3] A disposable lab coat is required. | Prevents direct skin contact, which can cause irritation.[1] Contaminated gloves must be removed using the proper technique (without touching the outer surface with bare hands) and disposed of as chemical waste. Lab coats should be laundered separately or disposed of if heavily contaminated.[7] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a fume hood or if there is a risk of dust generation that engineering controls cannot adequately manage.[8] | This is the most critical piece of PPE when handling the solid form. Inhalation is a primary exposure route that can cause respiratory irritation and systemic toxicity.[1] |
Standard Operating Protocol: A Step-by-Step Guide
This protocol outlines the essential steps for safely handling the compound from storage to use. Following these steps methodically is a self-validating system for ensuring safety.
Caption: Standard workflow for handling solid 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride.
Procedural Details:
-
Preparation: Before retrieving the compound, ensure you are wearing all required PPE. Verify the fume hood is operational. Assemble all necessary equipment to avoid moving in and out of the controlled workspace.
-
Handling: Conduct all manipulations within the fume hood. When weighing the solid, use gentle motions to avoid creating airborne dust. Tapping the container should be avoided.
-
Solubilization: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
-
Post-Handling: All disposable materials that have come into contact with the chemical, including gloves and weigh paper, must be disposed of in a designated hazardous waste container.[3][7] Thoroughly wash hands with soap and water after the procedure is complete.[7]
Emergency Procedures: Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and correct action is crucial.
| Exposure Type | Immediate Action Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7][9] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5][7] Rinse mouth with water. Seek immediate medical attention.[8] |
| Minor Spill (in fume hood) | Wearing appropriate PPE, carefully clean up the spill with an absorbent material. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent. |
| Major Spill | Evacuate the immediate area and alert laboratory personnel. Prevent entry and contact emergency services or the institution's environmental health and safety office. |
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle, ensuring environmental and personnel safety.
Caption: Decision workflow for waste segregation and disposal.
Disposal Protocol:
-
Segregation: Never mix chemical waste streams. 3-Amino-3-(2-chloro-phenyl)-propan-1-ol hydrochloride waste should be segregated into solid and liquid containers as appropriate.
-
Containers: All waste containers must be kept tightly closed, properly labeled with the full chemical name, and stored in a designated secondary containment area.[3][4]
-
Final Disposal: The ultimate disposal of the waste must be handled by a licensed professional waste disposal service, typically coordinated through your institution's Environmental Health and Safety (EHS) department.[3][10] Do not discharge any amount of this chemical into drains or the environment.[3]
References
-
3-Amino-3-(2-chlorophenyl)propan-1-ol. PubChem. National Center for Biotechnology Information. Available from: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
